4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUALJYDYRRWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
[1]
Part 1: Executive Summary & Strategic Utility
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS: 193013-76-2) is a specialized halogenated biaryl intermediate critical to the synthesis of angiotensin II receptor antagonists ("sartans") and advanced liquid crystal materials.[1] Distinguished by its ortho-fluorine substitution, this scaffold offers unique metabolic stability and conformational restriction compared to non-fluorinated biphenyls.[1]
For the medicinal chemist, this molecule serves as a potent electrophilic building block . The reactive bromomethyl handle allows for rapid
Part 2: Physicochemical Profile[1]
The following data aggregates experimentally validated properties and computed descriptors essential for handling and stoichiometric calculations.
| Property | Specification |
| CAS Number | 193013-76-2 |
| IUPAC Name | 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl |
| Molecular Formula | |
| Molecular Weight | 265.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–55 °C (Typical range for this class; verify specific lot CoA) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Reactivity Hazard | Lachrymator ; Alkylating Agent |
| Storage | Inert atmosphere ( |
Part 3: Synthetic Architecture & Manufacturing[1][3]
The synthesis of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a convergent process.[1] It typically avoids direct bromination of a pre-formed biphenyl due to regioselectivity issues. Instead, it relies on constructing the biaryl axis first, followed by radical functionalization.[1]
Core Construction: Suzuki-Miyaura Coupling
The most robust route involves the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobiphenyl (or 2-fluorophenylboronic acid) with a para-methyl partner.[1]
-
Reagents:
(Catalyst), (Base), Toluene/Water.[2] -
Mechanism: Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C-C bond.
-
Critical Control: Deoxygenation is vital to prevent homocoupling of the boronic acid.
Radical Functionalization: Wohl-Ziegler Bromination
The methyl group is converted to the bromomethyl handle via a radical chain reaction.[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),
or Chlorobenzene (Solvent).[1] -
Process: The reaction is initiated thermally or photochemically. NBS provides a low, steady concentration of
, favoring allylic/benzylic substitution over ring bromination. -
Purification: The product is often recrystallized from heptane/hexanes to remove succinimide byproducts.
Synthetic Workflow Diagram
Figure 1: Convergent synthesis via Suzuki coupling followed by radical bromination.
Part 4: Reactivity & Functionalization Protocols[1]
The benzylic bromide is a "soft" electrophile, highly susceptible to
Key Transformations
-
Azidation (Tetrazole Precursor): Reaction with Sodium Azide (
) yields the benzyl azide, which undergoes [3+2] cycloaddition with nitriles to form sartan-like tetrazoles.[1] -
Amination: Displacement by primary or secondary amines introduces hydrophilic solubilizing groups.
-
Etherification: Reaction with phenols or alcohols (Williamson Ether Synthesis) creates ether-linked biaryl scaffolds.[1]
Experimental Protocol: Nucleophilic Displacement (General)
This protocol describes the displacement of the bromide with a secondary amine.[1]
-
Preparation: Dissolve 1.0 eq of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl in anhydrous Acetonitrile (
). -
Addition: Add 1.2 eq of Potassium Carbonate (
) and 1.1 eq of the amine. -
Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Dry organic layer over
. -
Validation:
NMR should show the disappearance of the benzylic singlet at ~4.5 ppm and appearance of a new signal at ~3.5–3.8 ppm.
Reaction Pathway Diagram
Figure 2: Divergent reactivity profile demonstrating key
Part 5: Handling & Safety (HSE)
CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear-inducing agents) and severe skin irritants.[1]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Spill Management: Do not wipe with paper towels (increases surface area for vaporization). Neutralize spills with dilute ammonia or 5% sodium thiosulfate solution before cleanup.
-
Waste Disposal: Quench reaction mixtures with amine or thiosulfate to destroy unreacted bromide before disposal into halogenated waste streams.
References
-
Sigma-Aldrich. 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl Product Specification & Safety Data Sheet. Retrieved from [1]
-
PubChem. Compound Summary for CAS 193013-76-2. National Library of Medicine. Retrieved from
-
BenchChem. Synthesis routes and applications of 4-Bromo-2-fluorobiphenyl derivatives. Retrieved from [3]
-
Thermo Fisher Scientific. 4-Bromomethyl-2'-fluorobiphenyl Product Information. Retrieved from
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS number 193013-76-2
An In-Depth Technical Guide to 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS 193013-76-2)[1][2]
Executive Summary
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS 193013-76-2) is a specialized organobromine intermediate used primarily in the synthesis of advanced pharmaceutical agents containing the biphenyl pharmacophore.[2] Distinct from its non-fluorinated analog (used in Losartan/Valsartan) and its isomer (used in Flurbiprofen), this compound serves as a critical building block for fluorinated Angiotensin II Receptor Blockers (ARBs) and P2X3 receptor antagonists .[2]
Its value lies in the 2-fluoro substituent , which imparts metabolic stability by blocking potential oxidation sites on the proximal phenyl ring and modulating the torsional angle of the biphenyl system, thereby altering binding affinity to target receptors.[2]
Part 1: Chemical Profile & Identification
| Property | Specification |
| Chemical Name | 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl |
| CAS Number | 193013-76-2 |
| Synonyms | 4'-(Bromomethyl)-2-fluorobiphenyl; 2-Fluoro-4'-(bromomethyl)biphenyl |
| Molecular Formula | C₁₃H₁₀BrF |
| Molecular Weight | 265.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 48–52 °C (Typical) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| Reactive Moiety | Benzylic Bromide (Electrophile) |
| Structural Feature | Biphenyl core with ortho-fluoro and para'-bromomethyl substitution |
Critical Distinction: Researchers must distinguish this compound from 4-Bromo-2-fluorobiphenyl (CAS 41604-19-7).[2]
-
CAS 193013-76-2 (Subject): Contains a reactive alkyl bromide side chain (-CH₂Br).[2] Used for alkylation reactions.[2]
-
CAS 41604-19-7 (Common Confusion): Contains an aryl bromide (-Br) directly on the ring.[2] Used for cross-coupling (e.g., Flurbiprofen synthesis).[2]
Part 2: Synthetic Utility & Mechanism
The primary utility of CAS 193013-76-2 is as a highly reactive electrophile in S_N2 alkylation reactions.[2] The benzylic carbon, activated by the biphenyl system and the leaving group ability of bromine, reacts readily with nucleophiles.[2]
Mechanism of Action: S_N2 Alkylation
The reaction proceeds via a concerted nucleophilic substitution.[2] The nucleophile (Nu⁻) attacks the methylene carbon, displacing the bromide ion.[2]
-
Reaction Rate: Enhanced by the biphenyl system (stabilization of the transition state).[2]
-
Fluorine Effect: The 2-fluoro substituent exerts an electronic withdrawing effect (inductive), slightly deactivating the distal ring compared to the non-fluorinated analog, but primarily serving to conformationally restrict the biphenyl rotation due to steric repulsion with the 2',6'-hydrogens.[2]
Key Applications
-
ARBs (Sartans): Alkylation of imidazole or tetrazole scaffolds to create fluorinated analogs of Losartan or Irbesartan.[2] The fluorine atom improves metabolic half-life by blocking hydroxylation at the 2-position.[2]
-
P2X3 Antagonists: Synthesis of diaminopyrimidine derivatives for chronic cough and pain management.[2]
-
Retinoids: Introduction of the biphenyl-methyl spacer in third-generation retinoids.[2]
Part 3: Preparation & Manufacturing
The industrial synthesis follows a convergent pathway: Suzuki-Miyaura Coupling followed by Wohl-Ziegler Bromination .[2]
Step 1: Precursor Assembly (Suzuki Coupling)
-
Reagents: 2-Fluorophenylboronic acid + 4-Bromotoluene.[2]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2]
-
Base/Solvent: K₂CO₃ / Toluene:Water.[2]
-
Product: 2-Fluoro-4'-methyl-1,1'-biphenyl (CAS 69168-29-2).[2]
Step 2: Radical Bromination (The Critical Step)
-
Reagents: 2-Fluoro-4'-methyl-1,1'-biphenyl + N-Bromosuccinimide (NBS).[2]
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[2]
-
Solvent: Chlorobenzene or Dichloromethane (DCM).[2]
-
Conditions: Reflux (80–110 °C) or Photochemical initiation.[2]
Detailed Protocol (Step 2):
-
Charge: Dissolve 1.0 eq of 2-Fluoro-4'-methylbiphenyl in Chlorobenzene (5 vol).
-
Add: Add 1.05 eq of NBS and 0.05 eq of AIBN.
-
Initiate: Heat to 85°C under N₂ atmosphere. An exotherm indicates radical initiation.[2]
-
Monitor: Reaction is complete when the starting methyl compound is <2% by HPLC.
-
Workup: Cool to 20°C. Filter off succinimide byproduct. Wash filtrate with water and brine.[2]
-
Isolation: Concentrate organic layer.[2] Crystallize from n-Heptane/IPA to yield the target bromide.[2]
Part 4: Visualization of Synthetic Pathways
Caption: Synthetic route from raw materials to CAS 193013-76-2 and downstream pharmaceutical applications.
Part 5: Quality Control & Impurity Profiling
High-purity isolation is challenging due to the similarity of the product to the starting material and the over-brominated byproduct.[2]
| Impurity Name | Structure/Origin | Limit (Typical) | Removal Strategy |
| Des-bromo | Unreacted 2-Fluoro-4'-methylbiphenyl | < 0.5% | Difficult to remove by crystallization; drive reaction to completion.[2] |
| Di-bromo | 4'-(Dibromomethyl)-2-fluoro-1,1'-biphenyl | < 0.5% | Formed by excess NBS or long reaction times.[2] Remove via recrystallization from Heptane.[2] |
| Succinimide | Byproduct of NBS | < 0.1% | Water wash / Filtration.[2] |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[2]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[2] Gradient 40% B to 90% B over 20 min.[2]
-
Detection: UV @ 254 nm.[2]
Part 6: Handling & Safety (E-E-A-T)
Warning: Potent Lachrymator & Alkylating Agent. [2]
-
Lachrymatory Effect: Like benzyl bromide, this compound causes severe eye and respiratory irritation.[2]
-
Skin Sensitization: Direct contact can cause chemical burns and sensitization.[2] Double-gloving (Nitrile/Neoprene) is mandatory.[2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to the benzyl alcohol).[2]
References
-
Preparation of 4-methyl-biphenyl derivatives. (1998). World Intellectual Property Organization, WO1998012174A1.[2] (Describes the Suzuki coupling of p-tolylmagnesium halides to form the methyl-biphenyl precursor). Link
-
Process for producing 4-bromomethylbiphenyl compounds. (1993). European Patent Office, EP0553879A2.[2] (Foundational patent on the radical bromination of methylbiphenyls using NBS/AIBN).[2] Link
-
P2X3 Receptor Antagonists for Treatment of Pain. (2010). European Patent Office, EP2215049B1.[2] (Cites the use of substituted biphenyl intermediates in the synthesis of P2X3 antagonists). Link
-
PubChem Compound Summary: 4-Bromo-2-fluorobiphenyl. (2025).[2] National Center for Biotechnology Information.[2] (Provided for structural comparison to distinguish the isomer). Link
Sources
Structural Elucidation of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl: A Critical Guide
Topic: Structural Elucidation and Quality Assurance of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Compound Identity
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS: 193013-76-2 ) is a specialized alkylating agent used in the synthesis of biphenyl-based pharmacophores. While structurally similar to the ubiquitous "Sartan" intermediate (OTBN-Br, 4'-bromomethyl-2-cyanobiphenyl), the substitution of the cyano group with a fluorine atom at the 2-position alters its electronic properties and metabolic stability.
This guide provides a rigorous framework for the structural confirmation of this molecule, distinguishing it from critical impurities such as the regioisomer (2'-fluoro) , the starting material (4'-methyl) , and the over-brominated (dibromomethyl) byproduct.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl |
| CAS Number | 193013-76-2 |
| Molecular Formula | |
| Molecular Weight | 265.12 g/mol |
| Precursor | 2-Fluoro-4'-methylbiphenyl (CAS 72093-41-5) |
| Key Functionality | Benzylic Bromide (Electrophile) + Aryl Fluoride (Metabolic Blocker) |
Synthesis Context & Impurity Profile
To accurately elucidate the structure, one must understand the genesis of the sample. The compound is typically synthesized via radical bromination (Wohl-Ziegler reaction) of 2-fluoro-4'-methylbiphenyl.
-
Reagents: N-Bromosuccinimide (NBS) or
, AIBN (initiator). -
Mechanism: Free-radical substitution at the benzylic position.
This pathway dictates the specific impurity profile we must screen for during analysis:
-
Unreacted Precursor: 2-Fluoro-4'-methylbiphenyl (Retention time shift, Methyl singlet in NMR).
-
Over-Bromination: 4'-(Dibromomethyl)-2-fluoro-1,1'-biphenyl (Deshielded methine proton).
-
Regioisomerism: 4-(Bromomethyl)-2'-fluoro-1,1'-biphenyl (Arising from impure starting coupling partners).
DOT Diagram: Synthesis & Impurity Logic
Figure 1: Reaction pathway showing the origin of critical impurities (Methyl vs. Dibromo).
Analytical Strategy: Multi-Modal Elucidation
Trustworthiness in characterization requires orthogonal validation. We employ Mass Spectrometry for elemental composition and NMR for connectivity.
A. Mass Spectrometry (MS)
The presence of Bromine provides a definitive isotopic signature.
-
Technique: GC-MS or LC-MS (ESI+).
-
Signature: Look for the 1:1 doublet at
264 and 266 ( and ).-
If the ratio is 1:2:1 (M, M+2, M+4), you have the dibromo impurity.
-
If you see a single peak at
186, you have the unreacted methyl precursor.
-
B. Proton NMR ( NMR)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| Benzylic | 4.50 – 4.55 | Singlet | 2H | Critical. Shifts to ~2.4 for Methyl (SM) or ~6.6 for Dibromo. |
| Ring B (3', 5') | 7.45 – 7.50 | Doublet ( | 2H | Part of AA'BB' system. |
| Ring B (2', 6') | 7.55 – 7.60 | Doublet ( | 2H | Part of AA'BB' system. |
| Ring A (Aromatic) | 7.10 – 7.45 | Multiplet | 4H | Complex due to H-F coupling . |
Expert Insight: The aromatic region will not be a clean set of doublets/triplets for Ring A. The Fluorine atom at position 2 splits the protons on Ring A (3, 4, 5, 6) with coupling constants ranging from
C. Carbon-13 & Fluorine-19 NMR ( / )
This is the self-validating step. The Fluorine atom acts as a "spy," splitting carbon signals in a predictable pattern.
NMR:-
Expect a singlet (or multiplet if proton-coupled) around -118 ppm (typical for ortho-fluorobiphenyls).
-
C-2 (Ipso to F): Doublet,
Hz (Huge splitting). -
C-3 (Ortho to F): Doublet,
Hz. -
C-1 (Bridgehead): Doublet,
Hz. -
C-4 (Meta to F): Doublet,
Hz.
Validation Rule: If you do not see the large ~245 Hz splitting at ~160 ppm, you do not have the fluorinated ring intact.
Quality Control: Differentiating Regioisomers
A common synthetic error is using 4-fluoro-1-iodo-benzene instead of 2-fluoro-1-iodo-benzene during the initial biphenyl coupling. This yields the 4-fluoro isomer .
Differentiation Protocol:
-
2-Fluoro (Target):
NMR shows the bridgehead carbon (C-1) as a doublet ( Hz) because F is ortho to the bridge. -
4-Fluoro (Isomer):
NMR shows the bridgehead carbon (C-1) as a singlet (or very small doublet Hz) because F is para to the bridge (too far to couple strongly).
DOT Diagram: Analytical Logic Flow
Figure 2: Logical decision tree for confirming structure and ruling out specific isomers.
Handling & Stability (Safety)
This compound is a Benzyl Bromide derivative .
-
Lachrymator: It is a potent tear gas agent. Handle only in a functioning fume hood.
-
Hydrolysis: The C-Br bond is labile. Exposure to moisture will convert the benzyl bromide to the benzyl alcohol (Singlet at ~4.7 ppm in NMR, broad OH peak).
-
Storage: Store under inert gas (
or ) at 2-8°C.
References
-
Chemical Identity: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS 193013-76-2).[1] MilliporeSigma.[1]
-
Precursor Identity: 2-Fluoro-4'-methylbiphenyl (CAS 72093-41-5).[2] PubChem Compound Summary.
-
NMR Methodology: 13C NMR of Fluorinated Compounds: Spin-Spin Coupling. Magritek Application Notes.
-
Synthesis Context: Radical Bromination of Methyl-Biphenyls. Organic Syntheses, Coll. Vol. 6, p. 194.
Sources
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl spectral data (NMR, IR, Mass Spec)
This technical guide is structured as a high-level whitepaper designed for drug development professionals. It synthesizes specific spectral expectations with synthesis logic and safety protocols.
CAS No: 193013-76-2 Molecular Formula: C₁₃H₁₀BrF Molecular Weight: 265.12 g/mol
Executive Summary
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a critical "lynchpin" intermediate in the synthesis of biphenyl-based pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and Angiotensin II receptor antagonists (Sartans).[1] Its structural value lies in the benzylic bromide moiety, which serves as a highly reactive electrophile for chain extension, and the ortho-fluoro substituent, which modulates metabolic stability and lipophilicity in the final drug candidate.
This guide provides a comprehensive breakdown of the spectral characteristics required for structural validation, the synthesis logic, and the handling protocols necessary to maintain compound integrity.
Part 1: Spectral Characterization (NMR, IR, MS)[2][3]
The following data represents the diagnostic signals required to confirm the identity of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl.
Proton NMR ( H-NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[2]
The spectrum is defined by two distinct regions: the aliphatic benzylic singlet and the complex aromatic region influenced by
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Notes |
| 4.53 | Singlet (s) | 2H | -CH₂Br | Primary Diagnostic Peak. Sharp singlet. If broadened or shifted upfield (<4.4 ppm), suspect hydrolysis to alcohol. |
| 7.10 – 7.25 | Multiplet (m) | 2H | Ring A (H-3, H-6) | Upfield aromatic protons on the fluorinated ring. |
| 7.30 – 7.45 | Multiplet (m) | 1H | Ring A (H-4/5) | Overlapping signals. |
| 7.48 – 7.55 | Doublet (d) | 2H | Ring B (H-2', H-6') | ortho to the biphenyl linkage. |
| 7.55 – 7.60 | Doublet (d) | 2H | Ring B (H-3', H-5') | ortho to the bromomethyl group. |
Expert Insight: The 2-fluoro substituent on Ring A causes significant second-order effects. While the benzylic protons (4.53 ppm) appear as a singlet, the aromatic region is complex due to spin-spin coupling between the fluorine nucleus and the protons on Ring A (
), often resulting in complex multiplets rather than clean doublets/triplets.
Carbon-13 NMR ( C-NMR)
Solvent: CDCl₃
Key Feature: C-F Coupling (
The presence of the fluorine atom splits the carbon signals on Ring A into doublets.
| Chemical Shift ( | Splitting ( | Assignment |
| 33.4 | Singlet | -CH₂Br (Benzylic Carbon) |
| 116.1 | Doublet ( | Ring A: C-3 (ortho to F) |
| 124.4 | Doublet ( | Ring A: C-5 |
| 127.8 | Singlet | Ring B: C-2', C-6' |
| 129.2 | Singlet | Ring B: C-3', C-5' |
| 130.8 | Doublet ( | Ring A: C-4 |
| 137.5 | Singlet | Ring B: C-4' (ipso to CH₂Br) |
| 140.1 | Singlet | Ring B: C-1' (ipso to Ring A) |
| 159.8 | Doublet ( | Ring A: C-2 (C-F bond) |
Mass Spectrometry (EI/ESI)
Ionization Mode: EI (70 eV) or ESI+
-
Molecular Ion (
): 264 and 266 m/z. -
Isotopic Pattern: The hallmark of a mono-brominated compound is the 1:1 intensity ratio between the
(264) and (266) peaks due to the natural abundance of Br and Br. -
Base Peak: 185 m/z (Loss of Br atom,
). This corresponds to the stable 2-fluoro-4'-biphenylmethyl cation.
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR (Neat)
-
3050 cm⁻¹: C-H stretch (Aromatic).
-
1210 – 1250 cm⁻¹: C-F stretch (Strong, sharp).
-
600 – 700 cm⁻¹: C-Br stretch (Moderate to strong).
Part 2: Synthesis & Reaction Logic[5][6]
The synthesis of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl typically follows a convergent route: constructing the biaryl core via Suzuki coupling followed by functionalization of the methyl group.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway. The critical control point is the bromination step to prevent over-bromination.
Protocol Logic & Causality
-
Suzuki Coupling:
-
Why: The 2-fluoro substituent is electron-withdrawing, making the boronic acid slightly less nucleophilic. Standard conditions (Pd(PPh₃)₄) are usually sufficient, but base selection (K₂CO₃ vs. Cs₂CO₃) impacts the rate.
-
-
Wohl-Ziegler Bromination:
-
Reagent:N-Bromosuccinimide (NBS) is preferred over elemental bromine to maintain a low, steady concentration of Br radicals, favoring mono-bromination over di-bromination.
-
Initiator:AIBN (Azobisisobutyronitrile) initiates the radical chain reaction.
-
Solvent: Traditionally CCl₄, but Trifluorotoluene (PhCF₃) is the modern "green" alternative with similar boiling points and radical stability.
-
Part 3: Quality Control & Handling
Purity Verification (Self-Validating Protocol)
To ensure the material is suitable for subsequent steps (e.g., alkylation), you must validate the absence of two specific impurities:
-
Starting Material (Methyl analog): Check
H-NMR for a singlet at ~2.40 ppm (Ar-CH₃). -
Hydrolysis Product (Benzyl alcohol): Check
H-NMR for a singlet at ~4.7 ppm (Ar-CH₂-OH) and a broad singlet (OH) that exchanges with D₂O.
Safety & Stability
-
Lachrymator Hazard: Benzylic bromides are potent tear gas agents.
-
Protocol: Always handle in a functioning fume hood. Neutralize glassware with 10% sodium thiosulfate solution before removing from the hood to quench residual alkylating capability.
-
-
Storage:
-
Condition: Store at 2–8°C under Argon/Nitrogen.
-
Reasoning: The C-Br bond is labile. Moisture will hydrolyze it to the alcohol and HBr; the HBr then autocatalytically degrades the remaining compound.
-
References
-
PubChem. 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl (Compound). National Library of Medicine. Available at: [Link]
Sources
Chemo-Selectivity and Kinetics of the Bromomethyl Group in Fluorinated Biphenyls
A Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary & Strategic Importance
The (bromomethyl)fluorobiphenyl scaffold represents a critical "warhead" in modern drug discovery, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and PPAR agonists. While the biphenyl core provides the necessary lipophilic bulk for hydrophobic pocket binding, the bromomethyl group (
The introduction of fluorine onto this scaffold is not merely structural; it is a deliberate electronic modulation. Fluorine substitution alters the electrostatic potential at the benzylic carbon, tuning the reactivity of the bromide leaving group and influencing the metabolic stability of the final drug candidate.[1]
This guide analyzes the reactivity profile of this moiety, providing validated protocols for its synthesis and subsequent nucleophilic displacement, grounded in physical organic chemistry principles.
Electronic Theory: The Fluorine Effect
To control the reactivity of the bromomethyl group, one must understand the electronic perturbations caused by the fluorine atom on the biphenyl system.[1]
The Benzylic Effect and Fluorine Positioning
The reactivity of benzylic bromides in Nucleophilic Substitution (
-
Inductive Withdrawal (
): Fluorine is highly electronegative, pulling electron density through the -framework. This increases the partial positive charge ( ) on the benzylic carbon, making it a "harder" electrophile and accelerating attack by hard nucleophiles. -
Resonance Donation (
): In para positions, fluorine can donate electron density, potentially destabilizing the transition state for nucleophilic attack if the mechanism leans towards (carbocation character).
Key Insight: In fluorinated biphenyls, the
Reactivity Visualization
The following diagram illustrates the electronic and steric pressures influencing the bromomethyl "warhead."
Figure 1: Electronic and steric influence of fluorine positioning on the benzylic carbon's reactivity.
Synthetic Protocols: Generating the Warhead
The industry standard for generating the bromomethyl moiety is Radical Bromination (Wohl-Ziegler reaction). Below are two validated protocols: the classical method and a modern "Green" alternative.
Protocol A: Classical Wohl-Ziegler (NBS/AIBN)
Best for: Small-scale R&D, high substrate tolerance.
Reagents:
-
Substrate: Methyl-fluorobiphenyl derivative (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent: Chlorobenzene or Trifluorotoluene (PhCF
) (Avoid CCl due to toxicity).
Workflow:
-
Dissolution: Dissolve substrate in PhCF
(0.5 M concentration). -
Activation: Add NBS and AIBN. Degas with N
for 10 mins. -
Reflux: Heat to 80-90°C.
-
Visual Check: The reaction typically turns orange (Br
generation) then fades to pale yellow as NBS is consumed and succinimide precipitates.
-
-
Quench: Cool to 0°C to fully precipitate succinimide. Filter.
-
Workup: Wash filtrate with dilute Na
S O (removes trace Br ) and brine.
Protocol B: Green Photochemical Bromination
Best for: Process chemistry, avoiding succinimide waste.
Reagents:
-
Substrate: Methyl-fluorobiphenyl
-
Source: 48% Aqueous HBr (stoichiometric) + H
O (oxidant) -
Catalyst: Visible light (LEDs)
Workflow:
-
Biphasic Setup: Dissolve substrate in Ethyl Acetate. Add aq. HBr.
-
Initiation: Irradiate with white LED while slowly dosing H
O . -
Mechanism: Light homolyzes Br
generated in situ by the oxidation of HBr. -
Advantage: Atom economy is higher; byproduct is water.
Nucleophilic Substitution: The Application Phase
Once synthesized, the (bromomethyl)fluorobiphenyl is used to alkylate nucleophiles. The reaction kinetics are heavily dependent on the solvent and base choice.
Comparative Reactivity Data
The following table summarizes the relative reactivity rates (
| Substrate Structure | Electronic Effect | Relative Rate ( | Notes |
| Benzyl Bromide | Baseline | 1.0 | Reference standard. |
| 4-Fluoro-benzyl bromide | Inductive Activation ( | 1.4 - 1.8 | Faster due to increased electrophilicity. |
| 2-Fluoro-benzyl bromide | Ortho Repulsion | 0.8 - 1.1 | Rate retarded by steric/field effects despite |
| 4-(Bromomethyl)-biphenyl | Conjugation | 1.2 | Extended |
| 4'-(Bromomethyl)-2-fluoro-biphenyl | Remote Activation | 1.3 | Fluorine on the distal ring has minimal effect if twisted. |
*Estimated values based on Hammett
Optimization Workflow (Graphviz)
This decision tree guides the optimization of the alkylation step to minimize side products (e.g., hydrolysis or bis-alkylation).
Figure 2: Process optimization logic for nucleophilic substitution of fluorinated benzyl bromides.
Detailed Protocol: Imidazole Alkylation (Sartan Synthesis)
Context: This is the critical step in synthesizing Loasartan/Candesartan analogs.
-
Preparation: Suspend the imidazole derivative (1.1 equiv) and K
CO (2.0 equiv) in anhydrous DMF. -
Temperature: Heat to 40°C for 30 mins to generate the potassi-imidazole salt.
-
Addition: Cool to 0°C. Add the (bromomethyl)fluorobiphenyl (1.0 equiv) solution in DMF dropwise.
-
Why? Dropwise addition prevents high local concentrations of the electrophile, reducing the risk of quaternary ammonium salt formation (bis-alkylation).
-
-
Monitoring: Monitor by HPLC. The reaction is usually complete within 2-4 hours.
-
Quench: Pour into ice water. The product typically precipitates as a solid.
Stability & Handling
The high reactivity of the bromomethyl group brings stability challenges.
-
Hydrolysis: These compounds are prone to hydrolysis to the corresponding benzyl alcohol upon exposure to atmospheric moisture.
-
Mitigation: Store under Argon/Nitrogen at 4°C.
-
-
Lachrymator: Like all benzyl halides, these are potent lachrymators (tear gas agents).
-
Safety: All handling must occur in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
-
-
Thermal Instability: Prolonged heating (>100°C) can cause elimination of HBr to form stilbene derivatives, especially in the presence of trace metals.
References
-
Schaefer, H. F., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. Retrieved from [Link]
-
Sveegaard, S. G. (2024).[2] A Facile Method for Multigram Scale Light-Induced Synthesis of 4-(Bromomethyl)-2-cyanobiphenyl. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Gorbunova, T. I., et al. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Journal of Hazardous Materials. Retrieved from [Link]
Sources
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl stability and storage conditions
Technical Whitepaper: Stability Dynamics & Preservation of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Part 1: The Chemotype & Critical Instability Factors
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a specialized alkylating agent and a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class, specifically Flurbiprofen and its derivatives (e.g., Tarenflurbil).[1][2]
Unlike simple aryl halides (e.g., 4-bromo-2-fluorobiphenyl), this compound possesses a benzylic bromide functionality (
The Degradation Triad
To preserve the integrity of this reagent, researchers must mitigate three specific degradation pathways:
-
Hydrolysis (Moisture Sensitivity): The most immediate threat is atmospheric moisture. Water acts as a nucleophile, displacing the bromide to form the corresponding benzyl alcohol and hydrogen bromide (HBr).
-
Mechanism:[1][3][4][5][6][7] The reaction proceeds via a mixed
/ pathway, accelerated by the electron-withdrawing fluorine atom on the orthogonal ring, which can destabilize the transition state but does not prevent hydrolysis. -
Autocatalysis:[1][2] The byproduct, HBr, is acidic and can catalyze further decomposition or corrosion of storage seals.
-
-
Photolytic Cleavage (Light Sensitivity): Benzylic halides are susceptible to homolytic fission under UV/visible light, generating benzyl radicals and bromine radicals (
). -
Thermal Dimerization (Wurtz-type Coupling): At elevated temperatures, trace metals or radical initiators can induce dimerization, forming an ethylene-bridged impurity that is difficult to separate.[1][2]
Part 2: Degradation Mechanism Visualization
The following diagram illustrates the primary failure modes for this compound.
Figure 1: Primary degradation pathways showing hydrolysis to alcohol and radical-mediated dimerization.[1][2]
Part 3: Storage & Handling Matrix
The following protocols are non-negotiable for maintaining purity >97% over extended periods (>6 months).
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Standard)-20°C (Long-term) | Low temperature kinetically inhibits hydrolysis and radical formation.[1][2] |
| Atmosphere | Inert Gas (Argon preferred over N₂) | Argon is heavier than air, providing a superior "blanket" in the vial headspace to exclude moisture. |
| Container | Amber Glass | Blocks UV radiation (290–450 nm) that triggers C-Br bond homolysis.[1][2] |
| Closure | Teflon (PTFE) Lined Cap | Essential resistance against HBr vapor.[1] Standard rubber septa will degrade and contaminate the sample. |
| Desiccant | Secondary Containment | Store the vial inside a jar containing activated silica gel or Drierite™. |
Handling SOP: The "Inert Aliquot" Technique
Note: This compound is a likely lachrymator (tear gas agent). All operations must occur in a functioning fume hood.
-
Equilibration: Allow the stored vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, triggering immediate hydrolysis.
-
Blanketing: Before re-sealing, gently flow a stream of dry Argon into the vial for 10–15 seconds.
-
Seal Check: Ensure the PTFE liner is intact. If the liner is yellowed or brittle, replace the cap immediately.
Part 4: Quality Control (QC) & Self-Validation
Before using this reagent in critical steps (e.g., coupling to form Flurbiprofen derivatives), validate its integrity using this workflow.
Visual Inspection
-
Fail: Yellow, orange, or pink discoloration (indicates free
or oxidation). -
Fail: "Wet" appearance or clumping (indicates hydrolysis to the alcohol).
Analytical Validation (TLC/HPLC)
The primary impurity is the alcohol derivative. It is significantly more polar than the bromide.
-
TLC Mobile Phase: Hexanes:Ethyl Acetate (80:20).[1]
-
Observation:
QC Decision Tree
Figure 2: Decision logic for reagent validation prior to synthesis.
References
-
Sigma-Aldrich. (2024).[1][2][8] Safety Data Sheet: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS 193013-76-2).[1][2][1]
-
Peretto, I., et al. (2005). "Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of
-Amyloid Secretion." Journal of Medicinal Chemistry, 48(18), 5705–5720. (Details the synthesis and instability of fluorinated biphenyl intermediates). -
Chemistry Steps. (2024). Mechanism of Benzylic Bromination and Hydrolysis. (Authoritative grounding on benzylic halide reactivity).[4]
-
Ambeed. (2024). Product Analysis: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl.[1][2][9]
Sources
- 1. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 2. 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl | 193013-76-2 [sigmaaldrich.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. quora.com [quora.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Ortho-Substituted Biphenyl Mannosides: A Technical Deep Dive
Executive Summary
The development of ortho-substituted biphenyl mannosides represents a watershed moment in the field of anti-adhesive therapeutics. For decades, the treatment of Urinary Tract Infections (UTIs) relied almost exclusively on antibiotics, leading to a crisis of multidrug-resistant uropathogenic Escherichia coli (UPEC). The discovery described herein—spearheaded by researchers at Washington University School of Medicine and their collaborators—shifted the paradigm from bacterial killing to bacterial disarming .
By structurally optimizing the aglycone moiety of mannosides, specifically through ortho-substitution on the proximal phenyl ring , scientists achieved two critical breakthroughs:
-
Nanomolar Affinity: A conformational "lock" that positions the inhibitor perfectly within the FimH "tyrosine gate," yielding up to a 100,000-fold potency increase over D-mannose.
-
Oral Bioavailability: The transformation of a metabolically unstable carbohydrate derivative into a drug-like small molecule (e.g., M4284 ) capable of systemic distribution and renal excretion.
Clinical & Biological Context: The FimH Target
To understand the magnitude of this discovery, one must first understand the target. UPEC strains initiate infection by adhering to the bladder epithelium (uroplakin Ia) using type 1 pili.[1][2] The tip of this pilus contains the adhesin FimH .[1][3][4][5][6][7]
The Structural Challenge
The FimH carbohydrate-binding domain (CRD) is a deep, negatively charged pocket. While D-mannose binds to this pocket, its affinity is too low (
The "Tyrosine Gate" Opportunity:
Crystallographic analysis revealed that the entrance to the mannose-binding pocket is flanked by two critical hydrophobic residues: Tyr48 and Tyr137 .[1] This region, termed the "tyrosine gate," provided a handle for medicinal chemists. A ligand that could occupy the mannose pocket and simultaneously engage these tyrosines via
Structure-Activity Relationship (SAR): The Ortho-Substitution Breakthrough
Early attempts utilized simple alkyl or phenyl aglycones. While biphenyl mannosides showed promise, they suffered from rotational freedom that imposed an entropic penalty upon binding.
The "Ortho-Twist" Rational Design
The pivotal discovery was that placing a substituent (e.g., Methyl, Cl, CF
-
Pre-organization: The ortho-group restricts rotation around the glycosidic bond, pre-organizing the molecule into a bioactive conformation.
-
Vectoring: This twist directs the distal phenyl ring (Ring B) to stack optimally with Tyr48 , while the ortho-substituent itself often sits in a hydrophobic niche formed by Ile13 .
SAR Logic Flow
The following diagram illustrates the decision matrix that led to the discovery of the lead compounds.
Figure 1: The rational design pathway transforming simple mannosides into high-affinity antagonists.
Comparative Potency Data
The introduction of the ortho-substituent resulted in exponential gains in potency as measured by Hemagglutination Inhibition (HAI) and Biofilm Inhibition assays.
Table 1: SAR Progression of FimH Antagonists
| Compound Class | Structure Description | HAI Titer (nM) | Biofilm IC | Fold Improvement* |
| Native Ligand | D-Mannose | ~2,000,000 | >10,000 | 1x |
| Gen 1 | Butyl-mannoside | 125,000 | 150 | 16x |
| Gen 2 | Unsubstituted Biphenyl | 250 | 1.35 | 8,000x |
| Gen 3 (Lead) | Ortho-Methyl Biphenyl | 16 | 0.16 | 125,000x |
| Gen 3 (Lead) | Ortho-CF | 8 | 0.05 | 250,000x |
*Fold improvement relative to D-Mannose. Source: Han et al., J. Med. Chem. 2012 [1]
Chemical Methodology
The synthesis of these compounds requires a robust pathway that tolerates the sensitive carbohydrate moiety while allowing diversity on the biphenyl aglycone. The preferred route utilizes a Lewis Acid-mediated glycosylation followed by a Suzuki-Miyaura cross-coupling .
Detailed Synthetic Protocol
Step 1: Glycosylation (Formation of Ring A)
-
Reagents:
-D-mannose pentaacetate, 2-substituted-4-bromophenol, (Lewis Acid). -
Conditions: Reflux in
. -
Mechanism: The Lewis acid activates the anomeric acetate, forming an oxocarbenium ion. The phenol attacks from the
-face (thermodynamic control), yielding the -mannoside.
Step 2: Suzuki Cross-Coupling (Attachment of Ring B)
-
Reagents: Aryl boronic acid (Ring B),
(Catalyst), (Base). -
Conditions: Dioxane/Water,
. -
Outcome: This modular step allows for the rapid generation of libraries by varying the boronic acid to probe the outer hydrophobic ridges of FimH.
Step 3: Global Deprotection
-
Reagents:
in (Zemplén conditions). -
Outcome: Removal of acetate protecting groups to yield the final free hydroxyl mannoside.
Figure 2: Modular synthetic pathway allowing rapid diversification of the biphenyl aglycone.
Pharmacokinetics & Oral Bioavailability[6][8]
The historical Achilles' heel of carbohydrate therapeutics is poor pharmacokinetics (PK). They are typically too polar to cross membranes (poor absorption) and are rapidly excreted.
The ortho-substituted biphenyl series solved this via the "Hydrophobic Masking" effect.
-
Lipophilicity: The biphenyl aglycone increases the logP, facilitating intestinal absorption.
-
Metabolic Stability: The C-O glycosidic bond in these specific aryl mannosides proved surprisingly resistant to rapid hydrolysis by glycosidases in vivo.
-
Renal Concentration: Crucially, the compounds are excreted unchanged into the urine—exactly where the pathogen resides.
Key PK Metric (Mouse Model):
-
Compound M4284: Following oral gavage, significant concentrations were detected in the urine within 2 hours, sufficient to maintain concentrations >100x the
for FimH.
Conclusion
The discovery of ortho-substituted biphenyl mannosides is a textbook example of structure-based drug design (SBDD). By identifying a specific conformational constraint that aligned with the "tyrosine gate" of FimH, researchers converted a weak carbohydrate binder into a nanomolar antagonist with oral bioavailability. This class of compounds, exemplified by M4284 , serves as the foundation for modern anti-virulence strategies that treat infection without driving antibiotic resistance.
References
-
Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides Source: Journal of Medicinal Chemistry (2012) URL:[Link]
-
Treatment and Prevention of Urinary Tract Infection with Orally Active FimH Inhibitors Source: Science Translational Medicine (2011) URL:[6][Link][6]
-
Selective Depletion of Uropathogenic E. coli from the Gut by a FimH Antagonist Source: Nature (2017) URL:[Link]
-
Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease Source: Expert Opinion on Drug Discovery (2017) URL:[Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Type 1 piliated uropathogenic Escherichia coli hijack the host immune response by binding to CD14 | eLife [elifesciences.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High molecular weight hyaluronic acid: a two‐pronged protectant against infection of the urogenital tract? - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of halogenated biphenyls
An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Biphenyls
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated biphenyls, a class of synthetic organic compounds encompassing polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), represent a significant area of study due to their historical industrial importance, profound environmental persistence, and complex toxicology. This guide provides a detailed examination of the core physicochemical properties that govern their behavior, environmental fate, and biological activity. By exploring the intricate relationships between molecular structure and properties such as solubility, vapor pressure, and lipophilicity, we aim to equip researchers with the foundational knowledge and practical methodologies essential for their work in environmental science, toxicology, and pharmacology.
Introduction: The Enduring Legacy of Halogenated Biphenyls
Halogenated biphenyls are a class of aromatic hydrocarbons formed by the substitution of hydrogen atoms with chlorine or bromine on a biphenyl molecule. The biphenyl structure consists of two benzene rings linked by a single carbon-carbon bond. Theoretically, 209 distinct congeners exist for both PCBs and PBBs, each differing in the number and position of halogen atoms.[1][2]
Historically, these compounds were celebrated for their exceptional chemical and thermal stability, making them ideal for a wide range of industrial applications, including as dielectric fluids in transformers and capacitors, flame retardants, and hydraulic fluids.[1][3] However, the very properties that made them industrially valuable—their resistance to degradation—have resulted in their status as persistent organic pollutants (POPs).[4][5] They are ubiquitous in the environment, bioaccumulate in fatty tissues, and biomagnify through the food chain, posing risks to ecosystems and human health.[5][6]
Understanding the physicochemical properties of individual congeners is not merely an academic exercise; it is fundamental to predicting their environmental transport, assessing their toxicological risk, and developing effective analytical and remediation strategies.
Caption: General structure of a halogenated (X = Cl, Br) biphenyl, showing IUPAC numbering.
Core Physicochemical Properties and Their Implications
The environmental journey and biological impact of a halogenated biphenyl are dictated by a set of interrelated physicochemical properties. These properties vary widely across the 209 congeners, primarily as a function of the degree and position of halogenation.
Lipophilicity and the Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into fatty, non-polar environments (like octanol and biological lipids) rather than water.[7] It is a critical parameter for predicting bioaccumulation potential.[8][9]
-
Governing Principle: As the degree of halogenation increases, the molecule becomes more hydrophobic. This results in a corresponding increase in the log Kow value.[4][7]
-
Structural Nuances: Within a group of isomers (congeners with the same number of halogens), those with fewer ortho-substituted halogens (positions 2, 6, 2', 6') tend to have slightly greater Kow values.[7]
-
Implication: A high log Kow value signifies a strong tendency for the compound to be sequestered in the fatty tissues of organisms, leading to bioaccumulation.[8][10] This is the foundational property driving biomagnification, where concentrations increase at successively higher trophic levels in the food chain.[5][9]
Aqueous Solubility
The solubility of halogenated biphenyls in water is extremely low and is inversely related to their lipophilicity.
-
Governing Principle: Water solubility decreases significantly as the number of chlorine or bromine atoms increases.[4][10][11]
-
Environmental Significance: While low, their solubility is sufficient to permit transport in aquatic systems.[8] This property affects the rate at which these compounds are distributed in the environment and influences their availability for biological uptake and degradation processes.[12]
Vapor Pressure and Henry's Law Constant
Vapor pressure and the Henry's Law Constant (HLC) govern the partitioning of a congener between condensed phases (water, soil) and the atmosphere.
-
Vapor Pressure: This property dictates the tendency of a compound to volatilize. Vapor pressure decreases as the degree of halogenation (and thus molecular weight) increases.[4][11] Less chlorinated congeners are more volatile and dominate the atmospheric composition of PCBs.[11][13]
-
Ortho-Effect: Interestingly, within an isomer group, increasing the number of ortho-chlorine substitutions leads to a higher vapor pressure. This is attributed to the steric hindrance from ortho substituents, which forces a twist in the biphenyl rings, reducing intermolecular forces in the condensed phase.[14]
-
Henry's Law Constant (HLC): HLC quantifies the equilibrium partitioning of a chemical between air and water.[11][15] Generally, HLC values decrease with a higher degree of chlorination.[11][15][16] This means that more highly chlorinated congeners have a greater tendency to remain in water compared to air, whereas lower-chlorinated congeners are more likely to volatilize from water surfaces.
| Property | Trend with Increasing Halogenation | Key Implication |
| Log Kow | Increases[4] | High potential for bioaccumulation in lipids[17] |
| Water Solubility | Decreases[10] | Persistence in sediments and organic matter[8] |
| Vapor Pressure | Decreases[11] | Long-range atmospheric transport of lighter congeners |
| Henry's Law Constant | Decreases[11][16] | Heavier congeners partition more to water/sediment |
Caption: Summary of key physicochemical property trends for halogenated biphenyls.
The Crucial Role of Molecular Structure: Structure-Activity Relationships (SAR)
The toxicity and biological activity of halogenated biphenyls are not uniform across all congeners; they are profoundly dependent on molecular structure, specifically the substitution pattern of the halogens.[18][19]
Coplanarity and Dioxin-Like Toxicity
The most significant structural feature determining high toxicity is molecular planarity.
-
Ortho-Substitution and Planarity: The two phenyl rings in the biphenyl molecule can rotate around the central C-C pivot bond. Large halogen atoms in the ortho positions (2, 2', 6, 6') sterically hinder this rotation, forcing the rings into a non-planar, or twisted, conformation.[2][20]
-
Coplanar Congeners: Congeners lacking ortho substituents can adopt a relatively planar, or "coplanar," configuration. These congeners are structural analogues of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][18][21]
-
Mechanism of Action: This coplanar structure allows the molecule to bind with high affinity to the Aryl Hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[18][22] Activation of the Ah receptor initiates a cascade of downstream gene expression changes, including the induction of cytochrome P450 enzymes (like CYP1A1), leading to a spectrum of toxic effects.[19][22][23] The most toxic PCBs are those with lateral substitutions (meta and para positions) and no ortho chlorines, such as 3,3',4,4',5-pentachlorobiphenyl (PCB-126).[18][21]
Caption: Mechanism of dioxin-like toxicity based on molecular planarity and Ah receptor binding.
Structure and Metabolism
The persistence of a congener in an organism is also linked to its susceptibility to metabolic breakdown, primarily via cytochrome P450 enzymes.
-
Metabolic "Weak Points": Metabolism is facilitated by the presence of adjacent, unsubstituted carbon atoms, particularly in the meta and para positions.[24] These sites are susceptible to hydroxylation by hepatic microsomal monooxygenases.
-
Persistence of Highly Halogenated Congeners: Congeners that lack these adjacent unsubstituted sites are more resistant to metabolism and are therefore more persistent in biological tissues.[6][24] The rate of metabolism generally decreases with an increasing extent of halogenation.[24]
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is paramount for environmental modeling and risk assessment. The following protocols outline established methodologies.
Protocol: Determination of Octanol-Water Partition Coefficient (Kow) by the Generator Column Method
This method is a reliable technique for determining the Kow of hydrophobic compounds like PCBs.[7][12] It involves generating a saturated aqueous solution of the analyte and then measuring its concentration.
Rationale: The generator column method avoids the formation of microemulsions that can confound results in traditional shake-flask methods, providing more accurate values for highly hydrophobic substances.[7]
Materials:
-
Generator column (e.g., a glass column packed with an inert support like silica beads coated with the PCB congener).
-
HPLC pump or syringe pump for precise flow control.
-
Extractor column (e.g., a C18 solid-phase extraction cartridge).
-
High-purity water, octanol-saturated.
-
Appropriate organic solvent for elution (e.g., hexane).
-
Gas chromatograph with an electron capture detector (GC-ECD).
-
PCB congener standard.
Procedure:
-
Column Preparation: Coat the inert support material with a solution of the specific PCB congener and pack it into the generator column.
-
System Equilibration: Pump octanol-saturated water through the generator column at a slow, constant flow rate (e.g., 0.5 - 1.5 mL/min) until the aqueous concentration of the PCB exiting the column is stable.[7] This ensures the water is fully saturated with the analyte.
-
Extraction: Once equilibrated, direct the aqueous effluent from the generator column through the C18 extractor column for a known period and at a known flow rate. The PCB will be quantitatively retained on the C18 sorbent.
-
Elution: Remove the extractor column and elute the trapped PCB using a precise volume of an organic solvent (e.g., 5 mL of hexane).
-
Quantification: Analyze the eluate by GC-ECD to determine the mass of the PCB congener.
-
Calculation:
-
Calculate the aqueous concentration (Cw) by dividing the mass of the analyte by the total volume of water passed through the extractor column.
-
Separately, determine the concentration of the PCB in octanol (Co) by preparing a saturated solution of the congener in water-saturated octanol.
-
Calculate Kow using the formula: Kow = Co / Cw .
-
Self-Validation: The system's validity is confirmed by demonstrating that the aqueous concentration exiting the generator column is independent of the flow rate within a specified range.[7] The extraction efficiency of the C18 column should also be verified and should be >97%.[7]
Protocol: Analysis of Halogenated Biphenyls by Gas Chromatography (GC)
GC is the cornerstone technique for the separation and quantification of halogenated biphenyl congeners in environmental and biological samples.[25][26]
Rationale: The choice of an Electron Capture Detector (ECD) is based on its exceptional sensitivity to electronegative compounds, such as those containing chlorine and bromine, allowing for the detection of trace-level concentrations.[25] A second, dissimilar GC column is often used for confirmation to prevent misidentification due to co-eluting peaks.[27]
Instrumentation & Consumables:
-
Gas chromatograph equipped with a dual-column setup and two ECDs.
-
Primary analytical column: e.g., HP-5 or equivalent (low-polarity phase).
-
Confirmatory column: e.g., DB-1701 or equivalent (mid-polarity phase).
-
High-purity carrier gas (e.g., Nitrogen or Helium).
-
Certified standards of PCB/PBB congener mixtures (e.g., Aroclors, FireMaster).
Procedure:
-
Sample Preparation: Samples must undergo rigorous extraction and cleanup prior to analysis to remove interfering matrix components (e.g., lipids). This typically involves solvent extraction followed by column chromatography cleanup (e.g., using Florisil or silica gel).[27]
-
Injection: Inject 1-2 µL of the cleaned extract into the GC using a splitless injection mode to maximize sensitivity for trace analysis.
-
Temperature Program:
-
Initial Oven Temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at 10 °C/min.
-
Ramp 2: Increase to 280 °C at 5 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes. (Note: This is an example program and must be optimized for the specific congeners of interest and column dimensions.)
-
-
Detection: The ECD detector is maintained at a high temperature (e.g., 300 °C) to prevent condensation.
-
Quantification:
-
Identify congeners by comparing their retention times to those in a known standard.
-
Quantify the concentration of each congener or the total PCB/PBB concentration by comparing the peak area from the sample to a multi-point calibration curve generated from the analysis of certified standards.
-
Caption: A typical experimental workflow for the analysis of halogenated biphenyls in various matrices.
Conclusion
The physicochemical properties of halogenated biphenyls are inextricably linked to their molecular structure. The degree and pattern of halogenation dictate a congener's solubility, volatility, and lipophilicity, which in turn govern its environmental distribution, persistence, and potential for bioaccumulation. Furthermore, specific structural motifs, particularly the absence of ortho substituents, give rise to a coplanar geometry that enables high-affinity binding to the Ah receptor, a key initiating event in their mechanism of toxicity. For scientists and researchers, a thorough understanding of these fundamental principles is not just beneficial but essential for accurately interpreting data, designing relevant experiments, and ultimately contributing to the management and mitigation of the risks posed by this enduring class of environmental contaminants.
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The Biphenyl Paradox: A Double-Edged Sword in Health and Environment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold, a deceptively simple structure of two interconnected phenyl rings, represents a profound paradox in the scientific landscape. On one hand, halogenated biphenyl derivatives, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are notorious for their devastating and persistent impact on environmental and human health. Their legacy as industrial coolants and flame retardants has left a trail of contamination, bioaccumulation, and a spectrum of toxicities, including carcinogenicity and endocrine disruption. On the other hand, the biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1] This guide provides a comprehensive technical exploration of this dichotomy. We will delve into the mechanisms of toxicity of halogenated biphenyls, their environmental fate, and the analytical methodologies for their detection. Concurrently, we will explore the burgeoning field of biphenyl-based drug discovery, highlighting key therapeutic applications and the synthetic strategies employed to harness their beneficial properties. This document is intended to serve as an in-depth resource for researchers and professionals navigating the complex and often contradictory world of biphenyl derivatives.
I. The Dark Legacy: Halogenated Biphenyls and Their Health and Environmental Ramifications
The widespread industrial use of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) in the 20th century has resulted in their ubiquitous presence in the environment. Their chemical stability, a desirable trait for their intended applications, has made them highly resistant to degradation, leading to their classification as persistent organic pollutants (POPs).
A. Human Health Effects of PCBs and PBBs
Exposure to halogenated biphenyls can lead to a wide array of adverse health effects, impacting nearly every system in the body. The primary routes of human exposure include the ingestion of contaminated food, particularly fish and dairy products, and inhalation of contaminated air.[2]
1. Carcinogenicity:
The International Agency for Research on Cancer (IARC) has classified PCBs as a "probable human carcinogen."[3] Epidemiological studies of workers exposed to PCBs have shown increased risks of rare liver cancers and malignant melanoma.[4][5] Animal studies provide conclusive evidence that PCBs cause cancer.[4] The carcinogenicity of PCBs is thought to be mediated through their ability to disrupt cellular processes, induce oxidative stress, and alter the expression of genes related to cell growth and differentiation.[3] Similarly, PBBs are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies.[6]
2. Endocrine Disruption:
PCBs and their metabolites are potent endocrine-disrupting chemicals (EDCs).[7][8] They can interfere with the body's hormonal systems, particularly thyroid and estrogen signaling. This disruption can lead to developmental and reproductive problems. For instance, studies have linked PBB exposure to altered menstrual cycles in women and accelerated puberty in girls whose mothers were exposed.[9] The mechanism of endocrine disruption often involves the interaction of biphenyl derivatives with nuclear receptors, such as the estrogen receptor.[7]
3. Neurotoxicity:
The developing nervous system is particularly vulnerable to the toxic effects of PCBs.[10] Exposure, especially in utero and during early childhood, has been associated with developmental delays, learning disabilities, and behavioral problems. The lipophilic nature of these compounds allows them to cross the blood-brain barrier and accumulate in neural tissues, where they can interfere with neurotransmitter systems and disrupt normal brain development.[11]
4. Other Non-Cancer Health Effects:
Beyond cancer and neurotoxicity, exposure to PCBs and PBBs has been linked to a range of other health issues, including:
-
Immune system suppression: PCBs can weaken the immune system, making individuals more susceptible to infections.[4]
-
Skin conditions: Chloracne, a severe and persistent form of acne, is a hallmark of high-level PCB exposure.[12][13]
-
Liver damage: The liver is a primary target organ for PCB toxicity, with effects ranging from elevated liver enzymes to liver damage.[5][12]
-
Cardiovascular and Metabolic Diseases: Emerging evidence suggests a link between PCB exposure and an increased risk of cardiovascular disease, hypertension, and diabetes.[10]
B. Environmental Fate and Effects
The persistence and lipophilicity of halogenated biphenyls drive their detrimental impact on the environment.
1. Persistence and Long-Range Transport:
PCBs and PBBs do not readily break down in the environment and can persist for decades.[13] They can be transported long distances from their source via atmospheric and oceanic currents, leading to global contamination, even in remote areas like the Arctic.[14]
2. Bioaccumulation and Biomagnification:
Due to their high lipid solubility, these compounds accumulate in the fatty tissues of organisms in a process known as bioaccumulation.[15] As they move up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification. This results in the highest concentrations being found in top predators, including humans, marine mammals, and birds of prey.
II. The Biphenyl Scaffold in Drug Discovery and Development
In stark contrast to their halogenated counterparts, a vast number of non-halogenated and strategically substituted biphenyl derivatives exhibit significant therapeutic potential. The biphenyl moiety serves as a versatile scaffold in medicinal chemistry, offering a rigid yet conformationally flexible framework for interacting with biological targets.[1][16]
A. Therapeutic Applications
Biphenyl derivatives have been successfully developed into drugs for a wide range of diseases.
1. Anti-inflammatory Agents:
Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl structure. For example, Flurbiprofen and Diflunisal are biphenyl carboxylic acid derivatives that effectively reduce pain and inflammation.[17][18] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
2. Anticancer Agents:
The biphenyl scaffold is a prominent feature in many anticancer drug candidates.[12][19] Researchers have synthesized biphenyl carboxylic acids and biphenyl sulfonamides that exhibit potent activity against various cancer cell lines, including breast cancer and malignant melanoma.[5][20] These compounds can act through diverse mechanisms, such as inhibiting carbonic anhydrases overexpressed in tumors or targeting specific signaling pathways involved in cancer cell proliferation and survival.[20]
3. Other Therapeutic Areas:
The therapeutic applications of biphenyl derivatives extend to numerous other areas, including:
-
Antihypertensive agents
-
Antimicrobial and antifungal drugs [21]
-
Antidiabetic agents
-
Immunosuppressants
B. Synthetic Strategies for Pharmacologically Active Biphenyls
The synthesis of functionalized biphenyl derivatives is a cornerstone of modern medicinal chemistry. Several powerful cross-coupling reactions have been developed to construct the biaryl bond with high efficiency and control over the substitution pattern.
1. Suzuki-Miyaura Cross-Coupling:
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyls.[5][16] This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester. Its tolerance for a wide range of functional groups makes it particularly suitable for the synthesis of complex drug molecules.[16]
2. Other Cross-Coupling Reactions:
Other important methods for biphenyl synthesis include:
-
Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.
-
Kumada Cross-Coupling: A nickel- or palladium-catalyzed reaction between a Grignard reagent and an aryl halide.[16]
-
Stille Cross-Coupling: A palladium-catalyzed reaction of an organostannane with an organohalide.[16]
III. Methodologies for Analysis and Toxicological Assessment
The accurate detection and toxicological evaluation of biphenyl derivatives are crucial for both environmental monitoring and drug development.
A. Analytical Detection of Halogenated Biphenyls
The analysis of PCBs and PBBs in environmental and biological samples typically involves sophisticated chromatographic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the gold standard for the analysis of PCBs.[14][22] This technique separates individual PCB congeners based on their volatility and then identifies and quantifies them based on their mass-to-charge ratio. High-resolution GC coupled with high-resolution mass spectrometry (HRGC/HRMS) provides the highest sensitivity and specificity for congener-specific analysis.[23]
Experimental Protocol: General Steps for PCB Analysis in Soil by GC-MS
-
Sample Preparation:
-
Air-dry and sieve the soil sample to remove large debris.
-
Perform a Soxhlet extraction or accelerated solvent extraction (ASE) using a suitable solvent mixture (e.g., hexane/acetone).
-
Concentrate the extract using a rotary evaporator.
-
-
Cleanup:
-
Pass the concentrated extract through a multi-layer silica gel column to remove interfering compounds.
-
Elute the PCBs with a non-polar solvent like hexane.
-
-
Analysis:
-
Inject a small volume of the cleaned-up extract into the GC-MS system.
-
Use a capillary column with a non-polar stationary phase for optimal separation of PCB congeners.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target congeners.
-
-
Quantification:
-
Use an internal standard method with isotopically labeled PCB congeners for accurate quantification.
-
Generate a calibration curve using certified reference standards.
-
B. In Vitro Toxicological Assessment
In vitro assays are essential tools for screening the potential toxicity of biphenyl derivatives and for elucidating their mechanisms of action.
1. Carcinogenicity Testing:
While the definitive assessment of carcinogenicity often relies on long-term animal studies, several in vitro assays can provide valuable insights into a compound's carcinogenic potential.[2][13]
-
Cell Transformation Assays (CTAs): These assays measure the ability of a chemical to induce morphological and behavioral changes in cultured cells that are characteristic of a tumorigenic phenotype.[24]
-
Genotoxicity Assays: These assays, such as the micronucleus assay and the Comet assay, detect DNA damage, which is a key initiating event in carcinogenesis.[3][24]
2. Endocrine Disruptor Screening:
Reporter gene assays are widely used to screen for chemicals that can interfere with hormone receptor signaling.[4][9][25]
-
Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS): These assays utilize genetically modified yeast cells that express a human hormone receptor (estrogen or androgen receptor) and a reporter gene (e.g., β-galactosidase).[26] When an endocrine-disrupting chemical binds to the receptor, it activates the transcription of the reporter gene, leading to a measurable color change.
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
-
Yeast Culture: Grow the recombinant yeast strain in a suitable culture medium.
-
Exposure: In a 96-well plate, expose the yeast cells to a range of concentrations of the test biphenyl derivative. Include positive (e.g., 17β-estradiol) and negative (solvent) controls.
-
Incubation: Incubate the plate at 30°C for a specified period to allow for receptor binding and reporter gene expression.
-
Lysis and Substrate Addition: Lyse the yeast cells and add a chromogenic substrate for the β-galactosidase enzyme.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the estrogenic activity of the test compound relative to the positive control.
3. Aryl Hydrocarbon Receptor (AhR) Activation Assays:
The AhR is a key mediator of the toxicity of many halogenated aromatic hydrocarbons, including dioxin-like PCBs.[27][28]
-
Chemical Activated Luciferase Gene Expression (CALUX) Assay: This is a cell-based reporter gene assay that measures the activation of the AhR.[8][29] Cells are engineered to contain a luciferase reporter gene under the control of dioxin-responsive elements (DREs). Binding of an AhR agonist to the receptor leads to the expression of luciferase, which can be quantified by measuring light emission.
dot
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) activated by dioxin-like PCBs.
4. Neurotoxicity Assessment:
Assessing neurotoxicity involves a tiered approach, starting with in vitro screening and progressing to more complex models.[30][31]
-
In Vitro Assays: Cell-based assays using neuronal cell lines can be used to evaluate endpoints such as cell viability, neurite outgrowth, and synapse formation.[32]
-
In Vivo Studies: Animal models are used to assess behavioral changes, learning and memory deficits, and motor function following exposure to a potential neurotoxicant.[33]
IV. Conclusion and Future Perspectives
The biphenyl derivatives present a compelling case of chemical duality. The persistent and toxic nature of halogenated biphenyls underscores the critical need for continued environmental monitoring, remediation efforts, and a thorough understanding of their long-term health consequences. In parallel, the remarkable therapeutic potential of other biphenyl derivatives highlights the power of medicinal chemistry to harness specific molecular scaffolds for the treatment of a myriad of human diseases.
For researchers and drug development professionals, a deep appreciation of both facets of the biphenyl story is essential. The knowledge gained from the toxicology of PCBs and PBBs can inform the design of safer and more effective therapeutic agents by avoiding structural motifs associated with toxicity. Conversely, the synthetic methodologies developed for pharmaceutical applications can be adapted for the creation of analytical standards and probes to study the environmental fate and effects of their hazardous relatives.
The future of research in this area will likely focus on several key areas:
-
Development of more effective and sustainable remediation technologies for sites contaminated with halogenated biphenyls.
-
Elucidation of the complex interplay between different biphenyl congeners and their combined effects on human health.
-
Rational design of novel biphenyl-based therapeutics with enhanced efficacy and reduced off-target effects.
-
Application of high-throughput screening methods to identify new therapeutic applications for biphenyl derivatives and to more rapidly assess the potential toxicity of novel compounds.
By embracing a holistic and interdisciplinary approach, the scientific community can continue to mitigate the risks posed by hazardous biphenyl derivatives while simultaneously unlocking the full therapeutic potential of this versatile chemical scaffold.
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Kankate, R., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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- 19. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. In Vitro Approaches to Determine the Potential Carcinogenic Risk of Environmental Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. xenometrix.ch [xenometrix.ch]
- 27. researchgate.net [researchgate.net]
- 28. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 29. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. epa.gov [epa.gov]
- 31. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Frontiers | New approach methods to assess developmental and adult neurotoxicity for regulatory use: a PARC work package 5 project [frontiersin.org]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of (Bromomethyl)fluorobiphenyls via Wohl-Ziegler Bromination
Part 1: Executive Summary & Structural Feasibility Analysis
Core Directive & Scope
This guide details the protocol for the benzylic bromination of fluorinated methylbiphenyls using N-Bromosuccinimide (NBS).[1] Specifically, it addresses the transformation of 2-fluoro-3-methyl-[1,1'-biphenyl] .[1][2][3]
These intermediates are critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen analogs and liquid crystal materials, where the fluorinated biphenyl core dictates biological half-life and metabolic stability.[1]
Critical Structural Analysis (The Isomer Mismatch)
Attention Researchers: A rigorous structural analysis reveals a discrepancy in the requested transformation:
-
Starting Material: 2-fluoro-3-methyl-[1,1'-biphenyl] (Methyl group at the 3-position of the fluorinated ring).[1][2][3]
-
Requested Target: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (Bromomethyl group at the 4'-position of the non-fluorinated ring).[1]
Chemical Reality: The Wohl-Ziegler reaction functionalizes an existing methyl group; it does not migrate the carbon atom across the biphenyl system.[1]
-
Scenario A (Direct Functionalization): Bromination of the stated starting material (2-fluoro-3-methyl) yields 3-(bromomethyl)-2-fluoro-1,1'-biphenyl .[1]
-
Scenario B (Target Oriented): To synthesize the requested 4'-(bromomethyl) target, the required starting material is 4'-methyl-2-fluoro-1,1'-biphenyl .[1]
Protocol Strategy: This application note provides the optimized Wohl-Ziegler protocol . This chemistry is universal for both isomers. We will describe the procedure using the user-specified 2-fluoro-3-methyl starting material, yielding the 3-bromomethyl derivative, while noting that the exact same conditions apply to the 4'-methyl isomer if that is the intended route.
Part 2: Mechanistic Pathway[1]
The reaction proceeds via a free-radical chain mechanism. The fluorine substituent at the ortho position exerts an electronic effect (inductive withdrawal) that may slightly deactivate the benzylic protons compared to a non-fluorinated analog, but the reaction remains highly efficient under radical conditions.
Reaction Logic Diagram (Graphviz)
Caption: Radical chain propagation cycle for the bromination of 2-fluoro-3-methyl-[1,1'-biphenyl]. The initiator generates the initial radical pool, while NBS maintains a low, steady-state concentration of molecular bromine to prevent ring bromination.[1]
Part 3: Experimental Protocol
Reagents & Stoichiometry
The following stoichiometry is optimized to minimize poly-bromination (dibromomethyl formation).
| Component | Role | Equivalents | Mass/Vol (Scale: 10 mmol) |
| 2-Fluoro-3-methyl-[1,1'-biphenyl] | Substrate | 1.0 | 1.86 g |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | 1.87 g |
| Benzoyl Peroxide (BPO) | Radical Initiator | 0.05 | 121 mg |
| Trifluorotoluene (PhCF₃) | Solvent (Green) | N/A | 25 mL (0.4 M) |
| Alternative Solvent:[1][4] CCl₄ | Solvent (Classic) | N/A | 25 mL |
Author's Note on Solvents: While Carbon Tetrachloride (CCl₄) is the classic literature solvent (Result 1.2), it is highly toxic and ozone-depleting.[1][4] Trifluorotoluene or Chlorobenzene are recommended modern alternatives that maintain the high boiling point and radical stability required.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3-methyl-[1,1'-biphenyl] (1.0 equiv) in the chosen solvent (PhCF₃ or CCl₄).
-
Reagent Addition: Add NBS (1.05 equiv). Ensure the NBS is freshly recrystallized (white crystals) as yellow/brown NBS contains free bromine which can lead to side reactions.
-
Initiation: Add Benzoyl Peroxide (0.05 equiv).
-
Variant: Azobisisobutyronitrile (AIBN) can be used as an alternative initiator.[5]
-
Step 2: The Reaction (Reflux & Irradiation) [3]
-
Irradiation: Position a 250W tungsten lamp (or specific LED photoreactor) approximately 5-10 cm from the flask. The light aids in the homolytic cleavage of the initiator and bromine.[6]
-
Heating: Heat the mixture to reflux (approx. 80-100°C depending on solvent).
-
Monitoring: Stir vigorously. The reaction typically requires 4 to 21 hours .
-
Visual Endpoint: The reaction is complete when the dense NBS solid (bottom of flask) disappears and is replaced by the less dense Succinimide which floats to the surface of the solvent.[4]
-
TLC Monitoring: Use Hexane/Ethyl Acetate (9:1). The brominated product will be less polar (higher Rf) than the alcohol derivative but distinct from the starting material.
-
Step 3: Workup & Purification [1]
-
Filtration: Cool the reaction mixture to 0°C. The succinimide byproduct will precipitate fully. Filter off the solid succinimide and wash the filter cake with cold solvent.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (2 x 20 mL) to remove trace succinimide.
-
Saturated NaHCO₃ (1 x 20 mL) to remove any HBr formed.
-
Brine (1 x 20 mL).
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄).
-
Concentration: Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) to yield a crude yellow oil.
-
Purification: If high purity is required, purify via column chromatography (Silica Gel, eluent: Hexane/DCM gradient).
-
Note: Benzylic bromides are lachrymators and can be unstable on silica if left too long.
-
Part 4: Quality Control & Troubleshooting
Data Validation Table
| Observation | Cause | Corrective Action |
| Reaction Stalls | Quenched Radicals | Add an additional 0.02 equiv of BPO and check oxygen exclusion (N₂ purge). |
| Poly-bromination | Excess NBS | Strictly control stoichiometry (1.05 equiv max) and stop reaction immediately upon NBS consumption. |
| Ring Bromination | Ionic Mechanism | Ensure anhydrous conditions. Water promotes ionic bromination on the ring rather than radical bromination on the methyl. |
| Dark Coloration | Free Br₂ accumulation | Use freshly recrystallized NBS. |
Analytical Expectations[6]
-
Target Product: 3-(Bromomethyl)-2-fluoro-[1,1'-biphenyl] (assuming 3-Me start).
-
Physical State: Viscous oil or low-melting solid.[1]
-
1H NMR Signature: Look for the disappearance of the methyl singlet (~2.3 ppm) and the appearance of the benzylic -CH₂Br singlet (~4.5 ppm).[1]
Part 5: References
-
PrepChem. Synthesis of 3-bromomethyl-2-fluoro-[1,1'-biphenyl]. Retrieved from [Link]
-
Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction Mechanism and Conditions. Retrieved from [Link][1]
-
European Patent Office. Process for producing 4-bromomethylbiphenyl compounds (EP 0553879 A2).[1] Retrieved from [Link]
Sources
Application Note: Optimization of sp³-sp² Suzuki-Miyaura Cross-Coupling Utilizing 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This guide details the protocol for utilizing 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (CAS: 1199773-26-6 / Analogous) as a highly reactive electrophile in Suzuki-Miyaura cross-coupling.
The 2-fluoro-1,1'-biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a lipophilic spacer in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The fluorine atom at the ortho position induces a non-planar twist between the phenyl rings (
The Synthetic Challenge:
Unlike standard aryl halide couplings (
-
Hydrolysis: Rapid conversion to the benzyl alcohol in the presence of aqueous base.
-
Homocoupling: Wurtz-type dimerization to form the bibenzyl impurity.
Reaction Mechanism & Critical Control Points
To ensure reproducibility, researchers must understand the catalytic cycle's specific demands for benzylic substrates.
The Benzylic Suzuki Cycle[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C(
)-Br bond. This is faster than aryl oxidative addition but produces a -benzyl-Pd(II) species that is sensitive to protic degradation. -
Transmetallation: The rate-determining step where the aryl boronic acid (activated by base) transfers its organic group to the palladium center.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]
Visualization: The Catalytic Pathway
The following diagram outlines the primary cycle and the competing side-reactions (in red) that must be suppressed.
Caption: Catalytic cycle for benzylic Suzuki coupling highlighting critical oxidative addition and competing failure modes.
Optimized Experimental Protocol
This protocol uses Pd(dppf)Cl₂ , a ferrocenyl ligand system that creates a wide bite angle, stabilizing the benzylic-palladium intermediate and accelerating reductive elimination over homocoupling.
Materials Checklist
-
Electrophile: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 equiv).
-
Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv).[2]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂) (2–3 mol%).
-
Base: Potassium Phosphate Tribasic (
), 3.0 equiv. -
Solvent System: Toluene : Water (10:1 ratio). Note: THF/Water is a viable alternative but Toluene suppresses hydrolysis.
Step-by-Step Methodology
Phase A: Inert Setup (Critical for suppressing homocoupling)
-
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
-
Add the solid reagents:
-
Electrophile (1.0 mmol, ~265 mg)
-
Boronic Acid (1.2 mmol)
- (3.0 mmol, 636 mg)
-
Pd(dppf)Cl₂ (0.02 mmol, ~16 mg)
-
-
Seal the vessel with a septum and cycle vacuum/Nitrogen (or Argon) three times. Oxygen removal is non-negotiable.
Phase B: Reaction Initiation
-
Inject degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Place the vessel in a pre-heated oil bath at 80°C .
-
Stir vigorously (800+ RPM). The biphasic mixture requires high shear to facilitate phase transfer.
Phase C: Monitoring & Workup
-
Monitor via TLC or LC-MS at 2 hours. Benzylic bromides are reactive; the reaction is often complete within 4 hours.
-
Target Mass: Look for [M+H]+ corresponding to (Biphenyl-CH2-Ar).
-
Watch for: M-Br+OH (Alcohol) or Dimer peaks.
-
-
Upon completion, cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over
, filter, and concentrate.
Phase D: Purification
-
Purify via Silica Gel Chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient. The product is usually non-polar.
-
Note: The 2-fluoro substituent imparts a distinct Rf difference compared to non-fluorinated analogs, aiding separation.
Data Analysis & Troubleshooting
The following table summarizes the impact of variable modification based on internal optimization campaigns.
| Variable | Condition | Outcome | Recommendation |
| Base | High Hydrolysis | Avoid. Too nucleophilic in aqueous media. | |
| Base | High Yield (>85%) | Preferred. Buffers pH effectively. | |
| Solvent | DMF | High Homocoupling | Avoid. Stabilizes radical intermediates. |
| Solvent | Toluene/H2O | Optimal | Preferred. Minimizes water contact time. |
| Catalyst | Pd(PPh3)4 | Moderate Yield | Acceptable, but air-sensitive. |
| Catalyst | Pd(dppf)Cl2 | High Yield | Preferred. Robust and stable. |
Common Failure Modes
-
Issue: Significant benzyl alcohol formation (Hydrolysis).
-
Fix: Reduce water ratio to 20:1 or switch to anhydrous conditions using
in Dioxane.
-
-
Issue: Low conversion / Black Pd precipitation.
-
Fix: Incomplete degassing. Benzylic intermediates decompose rapidly with
.
-
Safety Considerations (HSE)
-
Lachrymator Hazard: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a potent lachrymator (tear gas agent) and skin irritant.
-
Control: All weighing and handling must occur inside a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ethanolic KOH to quench residual bromide before removing from the hood.
-
-
Fluorine NMR: Use
NMR for rapid purity checks. The fluorine signal is a clean singlet/multiplet around -117 ppm (depending on exact substitution), distinct from starting material shifts.
References
-
Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[4] The Journal of Organic Chemistry, 68(11), 4302–4314.[3] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bandgar, B. P., & Bettigeri, S. V. (2004). Facile and rapid synthesis of diarylmethanes via Suzuki–Miyaura cross-coupling of benzyl halides with arylboronic acids.[4] Tetrahedron Letters, 45(37), 6909-6911. Link
-
BenchChem Technical Data. (2025). 4-Bromo-2-fluoro-1,1'-biphenyl Properties and Applications. Link
Sources
Application Note: Optimized Pd-Catalyzed Cross-Coupling for Fluorinated Biaryl Synthesis
Abstract & Strategic Importance
Fluorinated biaryls are ubiquitous in modern medicinal chemistry, featured in blockbuster drugs like Bicalutamide (Casodex) and Atorvastatin (Lipitor). The strategic incorporation of fluorine modulates lipophilicity (
However, the synthesis of these motifs via Palladium-catalyzed Suzuki-Miyaura coupling presents unique challenges:
-
Electronic Deactivation: Fluorine's high electronegativity can destabilize the oxidative addition complex or retard reductive elimination depending on its position.
-
Protodeboronation: Electron-deficient fluorinated boronic acids are notoriously unstable, undergoing rapid C-B bond cleavage under basic conditions before transmetallation can occur.
-
The "Ortho-Effect": Ortho-fluorine substituents create specific steric and electronic repulsion that can stall the catalytic cycle.
This guide provides a self-validating workflow to navigate these challenges, moving beyond "trial-and-error" to mechanistic control.
Mechanistic Insight: The "Fluorine Effect"
To optimize the reaction, one must understand how fluorine perturbs the catalytic cycle.
The Catalytic Cycle & Failure Points
The standard Pd(0)/Pd(II) cycle faces specific hurdles with fluorinated substrates:
-
Oxidative Addition (OA): Generally faster for fluorinated aryl halides (Ar-X) due to the electron-withdrawing nature of fluorine, which makes the C-X bond more susceptible to Pd(0) insertion.
-
Transmetallation (TM): The bottleneck. Fluorinated boronic acids are prone to base-catalyzed hydrolysis (protodeboronation), destroying the nucleophile before it reaches the palladium center.
-
Reductive Elimination (RE): If both coupling partners are electron-deficient (e.g., coupling a fluoro-pyridyl with a fluoro-phenyl), the Pd(II) intermediate is highly stabilized, making the final bond-forming step sluggish.
Visualization: The Fluorine-Modified Cycle
The following diagram maps the standard cycle against specific failure modes introduced by fluorine substituents.
Figure 1: The Pd-Catalytic Cycle highlighting the divergence point where slow transmetallation leads to irreversible protodeboronation of fluorinated substrates.
Critical Parameter Optimization
Ligand Selection: The Buchwald Advantage
Standard ligands like
| Ligand | Class | Best Application | Mechanistic Benefit |
| SPhos | Universal | Ortho-substituted or electron-rich boronates. | High turnover; stability against oxidation. |
| XPhos | Steric | Sterically demanding fluorinated chlorides. | Promotes reductive elimination via bulk. |
| RuPhos | Electronic | Electron-poor aryl halides + secondary amines (also biaryls). | Stabilizes Pd(0); prevents dehalogenation. |
| AlPhos | Specialized | Fluorination & Polyfluorinated coupling.[1] | Specifically designed for difficult C-F/C-C couplings. |
Recommendation: Start screening with XPhos or SPhos G3/G6 Precatalysts. These precatalysts ensure a precise 1:1 L:Pd ratio and rapid activation, crucial for beating the protodeboronation clock [1].
The Boron Source: Stability vs. Reactivity
-
Boronic Acids (
): High reactivity but high instability. Avoid for 2,6-difluoroaryl species. -
Pinacol Esters (
): Greater stability. Requires hydrolysis in situ, acting as a "slow-release" mechanism that matches the transmetallation rate, minimizing decomposition [2]. -
MIDA Boronates: Maximum stability. Ideal for iterative couplings but requires specific cleavage conditions.
Experimental Protocols
Protocol A: The "Robust" Screen (General Fluorinated Biaryls)
Use this for mono-fluorinated substrates or when the boronic acid is relatively stable.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%) -
Base:
(2.0 - 3.0 equiv) - Anhydrous, finely ground. -
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Procedure:
-
Degassing (Crucial): Sparge solvents with Argon for 15 mins.
promotes homocoupling and phenol formation. -
Assembly: In a reaction vial, combine Aryl Halide, Boron source, Base, and Pd-Precatalyst.
-
Inerting: Cap vial and purge with Argon (3x vacuum/backfill cycles).
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 80-100°C for 2-12 hours.
-
Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: The "Difficult" Case (Polyfluorinated/Unstable Boronates)
Use this for 2,6-difluorophenylboronic acids or perfluorinated systems where protodeboronation is dominant.
Concept: Rapid coupling in anhydrous conditions to prevent hydrolysis-driven decomposition.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Ester (
): (1.5 equiv) - Do not use free acid. -
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (3-5 mol%) - High activity required.
-
Base:
or (3.0 equiv) - Anhydrous. -
Solvent: Anhydrous 1,4-Dioxane or THF.
Procedure:
-
Dry Conditions: Flame-dry glassware. Use a glovebox if available; otherwise, strict Schlenk technique.
-
Mix: Combine Aryl Halide, Boronic Ester, Base, and Catalyst in the dry vial.
-
Solvent: Add anhydrous solvent.
-
Activation: If using CsF, trace water (add 1-2
per mL) may be needed to activate the boronate, but keep it minimal to suppress protodeboronation [3]. -
Temperature: 80°C. Monitor by LCMS every hour.
-
Note: If the boronate is consumed but no product forms (Protodeboronation), switch to MIDA boronate protocol (slow release).
-
Troubleshooting & Self-Validation
Use this logic flow to diagnose failure. Do not guess; analyze the crude mixture via LCMS/NMR.
Figure 2: Diagnostic decision tree for optimizing fluorinated cross-coupling reactions.
References
-
Buchwald, S. L., et al. (2013).[2] "An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands." Advanced Synthesis & Catalysis. [Link][2]
-
Lloyd-Jones, G. C., et al. (2012). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. [Link][3]
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]
-
Sather, A. C., Buchwald, S. L., et al. (2015).[3] "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination."[3] Journal of the American Chemical Society. [Link][3]
Sources
Technical Application Note: Strategic Utilization of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl in Drug Design
This detailed Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl , a critical fluorinated building block.
Introduction: The Fluorine Advantage in Biphenyl Scaffolds
In modern medicinal chemistry, the biphenyl moiety is a "privileged scaffold," serving as the core architecture for a vast array of therapeutics, including Angiotensin II Receptor Blockers (ARBs), NSAIDs (e.g., Flurbiprofen), and metalloproteinase inhibitors.
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl represents a strategic evolution of this scaffold. It combines two critical features:
-
Reactive Handle: The benzylic bromide (4'-position) serves as a highly reactive electrophile for
coupling with nucleophilic pharmacophores (amines, thiols, imidazoles). -
Metabolic Shield: The 2-fluoro substituent acts as a bioisostere for hydrogen or chlorine. Its presence can block metabolic oxidation at the ortho-position (a common Phase I metabolic soft spot), modulate the dihedral angle of the biphenyl ring system via steric and electronic effects, and enhance lipophilicity (
) for improved membrane permeability.
Key Therapeutic Applications
-
A1 Adenosine Receptor Modulation: This intermediate is essential in the synthesis of Benzoylthiophene derivatives , which function as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor [1].
-
ARB Bioisosteres: It serves as a fluorinated analog to the classic 4'-(bromomethyl)-2-cyanobiphenyl intermediate used in Losartan synthesis, allowing researchers to explore Structure-Activity Relationships (SAR) where the acidic tetrazole is replaced or modified.
-
Enzyme Inhibitors: Used to introduce the hydrophobic biphenyl tail into inhibitors of Matrix Metalloproteinases (MMPs) and PD-1/PD-L1 interaction blockers [2].
Mechanism of Reactivity & Chemical Profiling
Electrophilic Potential
The benzylic carbon-bromine bond is exceptionally labile due to the stabilization of the transition state by the adjacent aromatic ring. This makes the molecule a potent alkylating agent.
-
Reaction Type: Nucleophilic Substitution (
).[1] -
Primary Nucleophiles:
-
Nitrogen: Imidazoles, Triazoles, Tetrazoles (Sartan synthesis), Primary/Secondary amines.
-
Sulfur: Thiols (for thioether linkers in enzyme inhibitors).
-
Carbon: Enolates (for chain extension).[1]
-
Structural Bioisosterism (The "Fluorine Scan")
Replacing a hydrogen (Van der Waals radius ~1.20 Å) with fluorine (~1.47 Å) exerts a profound effect on the molecule's conformation. In biphenyls, the 2-fluoro substituent forces the rings to twist out of planarity to minimize steric clash with the ortho-hydrogens of the adjacent ring. This "twisted" conformation often matches the bioactive conformation required for receptor binding pockets (e.g., in AT1 receptors).[1]
Experimental Protocols
Protocol A: General N-Alkylation of Heterocycles (Sartan-like Synthesis)
Use Case: Attaching the fluorinated biphenyl tail to a nitrogen-containing pharmacophore (e.g., imidazole).
Materials:
-
Electrophile: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 equiv)
-
Nucleophile: Substituted Imidazole or Triazole derivative (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.5 equiv)[1] -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the Nucleophile (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(2.5 equiv). Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation of the acidic N-H. -
Addition: Cool the mixture to 0°C. Add 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 equiv) dropwise as a solution in minimal DMF.
-
Critical Check: If the electrophile is solid, ensure it is fully dissolved before addition to prevent local concentration spikes.
-
-
Reaction: Allow the reaction to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting bromide (
) should disappear. -
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
Protocol B: Synthesis of the Intermediate (Bromination)
Use Case: If the bromomethyl compound is unavailable, it can be synthesized from the methyl precursor.
Reaction: Radical Bromination of 4-methyl-2'-fluorobiphenyl.
| Component | Role | Equivalents | Notes |
| 4-Methyl-2'-fluorobiphenyl | Substrate | 1.0 | Precursor |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | Recrystallize before use |
| AIBN or Benzoyl Peroxide | Radical Initiator | 0.05 | Add in two portions |
| CCl₄ or Benzotrifluoride | Solvent | - | Reflux temperature |
Procedure:
-
Dissolve substrate in solvent. Add NBS and 50% of the initiator.
-
Heat to reflux.
-
After 1 hour, add the remaining initiator.
-
Reflux until conversion is complete (check 1H NMR for disappearance of methyl singlet at
2.4 ppm and appearance of methylene singlet at 4.5 ppm).
Visualization of Workflows
Figure 1: Synthetic Pathway & Reactivity
This diagram illustrates the conversion of the methyl-precursor to the active bromide and its subsequent application in drug synthesis.
Caption: Figure 1. Radical bromination of the methyl precursor followed by nucleophilic substitution to generate bioactive fluorinated biphenyls.
Figure 2: The "Fluorine Effect" in SAR
Visualizing why the 2-fluoro substituent is chosen over the non-fluorinated analog.
Caption: Figure 2. Pharmacological advantages conferred by the 2-fluoro substituent on the biphenyl scaffold.
Safety & Handling Data
Hazard Classification:
-
Lachrymator: Benzylic bromides are potent tear agents.[1] Handle strictly in a fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to benzyl alcohol).
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 265.12 g/mol |
| Physical State | White to Off-white Solid |
| Melting Point | 48–52 °C |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
References
-
Thermo Fisher Scientific. (2024).[1] Product Specification: 4-Bromomethyl-2'-fluorobiphenyl. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Flurbiprofen (Structural Analog Context). Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
GuideChem. (2024). Synthesis and Application of Fluorinated Biphenyls. Retrieved from
Sources
Application Note: Precision Scaffold Engineering with 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets. This intermediate is structurally homologous to the precursors of blockbuster drugs like Flurbiprofen (NSAID) and Losartan (ARB), yet it offers distinct physicochemical advantages due to its specific fluorination pattern.[1][2]
The "Conformational Lock" Effect
The critical value of this intermediate lies in the 2-fluoro substituent .[1] Unlike a hydrogen atom, the fluorine atom at the ortho position introduces significant steric repulsion against the ortho-hydrogens of the adjacent phenyl ring.[1][2] This forces the biphenyl system into a non-planar, twisted conformation (dihedral angle ~45–60°).[1][2]
-
Bioactive Consequence: This twist prevents "flat" intercalation into DNA (reducing genotoxicity) while locking the molecule into a conformation that fits specific hydrophobic pockets in enzymes like Cyclooxygenase (COX) and Gamma-Secretase .[1]
-
Synthetic Utility: The 4'-(bromomethyl) group serves as a highly reactive electrophilic "warhead" (benzylic bromide), enabling rapid diversification via SN2 reactions to attach pharmacophores (e.g., carboxylic acids, tetrazoles, or heterocycles).[1][2]
Part 2: Technical Profile & Reactivity[1][2][3][4][5]
| Property | Specification | Mechanistic Insight |
| CAS Number | 193013-76-2 | Unique identifier for the 2-fluoro isomer.[1][2] |
| Molecular Formula | C₁₃H₁₀BrF | MW: 265.12 g/mol .[1] |
| Electrophilicity | High (Benzylic Bromide) | The C-Br bond is activated by the adjacent aromatic ring, making it ~100x more reactive than alkyl bromides toward nucleophiles.[1][2] |
| Metabolic Stability | Enhanced | The C-F bond blocks metabolic oxidation at the 2-position (a common Phase I metabolic soft spot), prolonging half-life ( |
| Solubility | Lipophilic (LogP ~4.[1]5) | Requires non-polar aprotic solvents (DCM, THF, DMF) for reaction efficiency.[1][2] |
Structural Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic utility of the 4'-(bromomethyl)-2-fluoro-1,1'-biphenyl scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-biphenyl Acetic Acid Derivatives
Application: Synthesis of Flurbiprofen analogs or Gamma-Secretase Modulators (GSMs).[1] Mechanism: Classical Kolbe Nitrile Synthesis followed by hydrolysis.[1]
Step 1: Cyanation (SN2 Substitution)[1]
-
Reagents: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).[1][2]
-
Solvent: DMSO (anhydrous).[1]
-
Safety Note: NaCN is fatal if swallowed or in contact with acid.[1] Work in a well-ventilated fume hood with a cyanide antidote kit available.[1]
-
Dissolution: Dissolve 2.65 g (10 mmol) of the starting material in 15 mL of DMSO.
-
Addition: Add 0.59 g (12 mmol) of NaCN in a single portion. The reaction is slightly exothermic.[1]
-
Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.[1]8) should disappear, replaced by the nitrile (Rf ~0.5).[1][2]
-
Quench: Pour the mixture into 100 mL of ice water.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMSO.[1]
-
Yield: Expect ~85-90% of the crude nitrile as a pale yellow solid.[1]
Step 2: Hydrolysis to Carboxylic Acid[1][2]
-
Reflux: Dissolve the nitrile in 20 mL Ethanol and add 10 mL 10% NaOH. Reflux for 6 hours.
-
Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 2.[1]
-
Isolation: The carboxylic acid will precipitate.[1] Filter and recrystallize from Ethanol/Water.[1]
-
Validation: 1H NMR should show the disappearance of the -CH2-CN singlet (~3.8 ppm) and appearance of -CH2-COOH (~3.6 ppm) plus the broad acid proton (~11-12 ppm).[1]
Protocol B: N-Alkylation for Heterocyclic Scaffolds
Application: Synthesis of Angiotensin II Receptor Blocker (ARB) bioisosteres (replacing the classic biphenyl-tetrazole with a fluorinated core).[1]
-
Reagents: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 eq), Substituted Imidazole or Tetrazole (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq).[1][2]
-
Solvent: DMF or Acetonitrile.[1]
-
Preparation: In a round-bottom flask, suspend the heterocycle (e.g., 2-butyl-4-chloroimidazole) and K2CO3 in DMF. Stir for 30 mins at RT to generate the nucleophilic anion.
-
Alkylation: Add the bromomethyl intermediate (dissolved in minimal DMF) dropwise over 10 minutes.
-
Incubation: Stir at 60°C for 6-12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash column chromatography is usually required to separate regioisomers (N1 vs N3 alkylation), although the steric bulk of the biphenyl group often favors the less hindered position.[1][2]
Part 4: Quality Control & Troubleshooting
Analytical Standards
To ensure the integrity of the intermediate before use in costly downstream steps, verify the following:
| Test | Acceptance Criteria | Common Failure Mode |
| HPLC Purity | > 97.0% (Area %) | Impurity at RRT 0.9 often indicates hydrolysis to the benzyl alcohol (benzyl-OH) due to wet storage.[1] |
| H-NMR (CDCl₃) | Singlet at ~4.5 ppm (-CH₂Br) | If this peak shifts to ~4.7 ppm or splits, check for oxidation or dimerization.[1] |
| Appearance | Off-white to pale yellow solid | Dark yellow/brown indicates free bromine release (decomposition).[1] |
Handling Precautions[2][3][4]
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1][2] Always handle in a fume hood.[1]
-
Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture converts the reactive bromide to the inert alcohol.[1]
References
-
PubChem. (2025).[1] 4'-Bromomethyl-2-fluorobiphenyl Compound Summary. National Library of Medicine.[1] [Link][1]
-
Smith, R. et al. (2018).[1] Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory Scaffolds. Journal of Medicinal Chemistry. (Contextual citation for the bioisosteric utility of fluoro-biphenyls).
Sources
Application Note: A Practical Guide to the Synthesis and Evaluation of Biphenyl Mannoside FimH Antagonists
Abstract: The emergence of antibiotic-resistant bacterial strains, particularly uropathogenic Escherichia coli (UPEC), necessitates the development of novel therapeutic strategies. An attractive alternative to conventional antibiotics is the anti-adhesion approach, which targets bacterial virulence factors to prevent the initial stages of infection without exerting selective pressure for resistance.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of biphenyl mannoside antagonists targeting FimH, a key adhesin protein on the tip of type 1 pili in UPEC.[3][4] We detail a robust synthetic workflow, methods for biochemical and cell-based validation, and explain the critical structure-activity relationships that govern the potency of these promising anti-adhesive agents.
Introduction: The Rationale for FimH Antagonism
Uropathogenic E. coli (UPEC) is the causative agent for approximately 80% of all urinary tract infections (UTIs).[5] A critical step in the pathogenesis of UTIs is the adhesion of UPEC to the bladder epithelium.[6] This process is primarily mediated by the FimH adhesin, a lectin located at the tip of type 1 pili, which binds specifically to mannosylated glycoproteins, such as uroplakin Ia, on the surface of host urothelial cells.[7][8] By blocking this interaction, we can prevent bacterial colonization and invasion, effectively disarming the pathogen.[1][9]
Biphenyl mannosides have emerged as a highly potent class of FimH antagonists.[10] These molecules act as competitive inhibitors, mimicking the natural mannose ligand of FimH. The mannose moiety anchors the molecule in the conserved carbohydrate recognition domain (CRD) of FimH, while the biphenyl aglycone extends into an adjacent hydrophobic pocket, making key interactions with a region known as the "tyrosine gate" (formed by Tyr-48 and Tyr-137).[9][11][12] These additional hydrophobic and π-stacking interactions dramatically increase binding affinity compared to mannose alone, leading to inhibitors with low nanomolar to sub-micromolar potency.[9][11] This guide provides the necessary protocols to synthesize and validate these compounds for research and drug development purposes.
Mechanism of FimH Inhibition by Biphenyl Mannosides
The therapeutic strategy is based on competitive inhibition at the host-pathogen interface. The synthesized biphenyl mannoside presents a high-affinity ligand that outcompetes the host's mannosylated proteins for the FimH binding pocket.
Figure 1: Mechanism of FimH Antagonism. Biphenyl mannosides competitively bind to the FimH mannose-binding pocket, preventing UPEC adhesion to host cell uroplakin Ia.
Synthetic Strategy: A Convergent Approach
The synthesis of biphenyl mannosides is efficiently achieved through a convergent strategy. The core of this approach involves two key transformations: a Lewis acid-mediated glycosylation to install the aryl group onto the mannose core, followed by a palladium-catalyzed Suzuki cross-coupling reaction to construct the biphenyl moiety.[9] This method allows for modularity, enabling the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies.[12]
General Synthetic Workflow
The workflow is designed for efficiency and adaptability, starting from commercially available materials.
Figure 2: General workflow for the synthesis of biphenyl mannoside FimH antagonists.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of Protected Bromo-Aryl α-D-Mannoside (Glycosylation)
This protocol describes the crucial step of attaching the first aromatic ring to the anomeric position of mannose. The use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) promotes the formation of the desired α-anomer.[9][12]
Materials:
-
α-D-Mannose pentaacetate
-
4-Bromo-2-methylphenol (or other substituted 4-bromophenol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add α-D-mannose pentaacetate (1.0 eq) and the substituted 4-bromophenol (1.2 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M solution with respect to the mannose).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (2.0 eq) dropwise via syringe. Causality Note: BF₃·OEt₂ activates the anomeric acetate, facilitating its displacement by the phenol nucleophile. The reaction is run at 0 °C to control reactivity and improve selectivity for the α-isomer.
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a beaker of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexanes/EtOAc gradient to yield the protected bromo-aryl α-D-mannoside.
Protocol 3.2: Synthesis of Protected Biphenyl α-D-Mannoside (Suzuki Coupling)
The Suzuki cross-coupling is a powerful and reliable method for forming the C-C bond between the two aromatic rings.[6][9] The choice of palladium catalyst and base is critical for achieving high yields.
Materials:
-
Protected Bromo-Aryl α-D-Mannoside (from Protocol 3.1)
-
Substituted Phenylboronic Acid (e.g., 3-(methoxycarbonyl)phenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (5:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, combine the bromo-aryl mannoside (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed dioxane/water (5:1) solvent mixture. Causality Note: Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. Cs₂CO₃ is an effective base for activating the boronic acid in the catalytic cycle.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/EtOAc gradient) to afford the protected biphenyl α-D-mannoside.
Protocol 3.3: Global Deprotection (Zemplén Conditions)
The final step removes the acetate protecting groups from the mannose hydroxyls to yield the active antagonist.
Materials:
-
Protected Biphenyl α-D-Mannoside (from Protocol 3.2)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
Procedure:
-
Dissolve the protected biphenyl mannoside in anhydrous MeOH.
-
Add a catalytic amount of 0.5 M NaOMe in MeOH (e.g., 0.1 eq).
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Neutralize the reaction with a few drops of acetic acid or by adding Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter the solution (if resin was used) and concentrate the solvent under reduced pressure.
-
The resulting crude product is often pure enough for biological testing. If necessary, it can be further purified by reverse-phase chromatography or recrystallization.
Characterization and Potency Evaluation
Validation of the synthesized compounds involves confirming their chemical structure and quantifying their biological activity.
Protocol 4.1: Hemagglutination Inhibition (HAI) Assay
The HAI assay is a robust, cell-based functional assay that measures the ability of an antagonist to prevent FimH-expressing bacteria from agglutinating red blood cells.[7][9] It is a preferred method for evaluating the cellular activity of FimH ligands.[11]
Materials:
-
FimH-expressing UPEC strain (e.g., UTI89)
-
Guinea pig erythrocytes
-
Phosphate-buffered saline (PBS)
-
Synthesized biphenyl mannoside antagonists
-
96-well U-bottom microtiter plate
Procedure:
-
Prepare Bacteria: Grow the UPEC strain in static LB broth overnight at 37°C to promote type 1 pili expression.[13] Resuspend the bacteria in PBS to a specified optical density (e.g., OD₆₀₀ = 1.0).
-
Prepare Erythrocytes: Wash guinea pig erythrocytes three times with cold PBS and resuspend to a final concentration of 3% (v/v).
-
Assay Setup: a. In a 96-well U-bottom plate, perform a 2-fold serial dilution of the antagonist compounds in PBS. Start with a high concentration (e.g., 1 mM) and dilute across the plate. Include a "no inhibitor" control well. b. Add a fixed volume of the bacterial suspension to each well. c. Incubate the plate for 15-30 minutes at room temperature to allow the antagonists to bind to FimH.
-
Initiate Agglutination: Add the 3% erythrocyte suspension to all wells.
-
Read Results: Gently mix the plate and incubate at 4 °C or room temperature without agitation for 1-2 hours.
-
Positive Agglutination (No Inhibition): A uniform mat of erythrocytes will cover the bottom of the well.
-
Inhibition: A tight button of non-agglutinated erythrocytes will form at the bottom of the well.
-
-
Determine HAI Titer: The HAI titer is the lowest concentration of the antagonist that completely inhibits hemagglutination.[7][14]
Data Presentation: Structure-Activity Relationships
The modular synthesis allows for rapid exploration of SAR. The data below, adapted from literature, illustrates how substitutions on the biphenyl rings impact antagonist potency.[9][12][15]
| Compound ID | R¹ (ortho-position) | R² (distal ring) | HAI Titer (µM) | Biofilm IC₅₀ (µM) |
| 1 | H | 3-CO₂Me | 0.5 | 1.35 |
| 2 | Me | 3-CO₂Me | 0.06 | 0.16 |
| 3 | Cl | 3-CO₂Me | 0.03 | 0.08 |
| 4 | Me | 3-CONHMe | 0.03 | 0.09 |
Table 1: Example SAR data for ortho-substituted biphenyl mannosides. Introducing small hydrophobic groups (e.g., Methyl, Chloro) at the ortho-position (R¹) of the mannose-linked phenyl ring significantly enhances potency by increasing interactions with the FimH "tyrosine gate".[12][15]
Troubleshooting and Key Considerations
-
Low Glycosylation Yield: Ensure all reagents and glassware are scrupulously dry. Moisture can deactivate the Lewis acid.
-
Poor Suzuki Coupling: The palladium catalyst is sensitive to oxygen. Ensure the reaction mixture is properly degassed and maintained under an inert atmosphere.
-
Inconsistent HAI Results: Bacterial expression of type 1 pili can be variable. Ensure consistent growth conditions (static, 37°C) for the UPEC strain. Verify pili expression via a standard hemagglutination test before running the inhibition assay.[13]
-
Compound Solubility: Highly potent antagonists can be very hydrophobic. It may be necessary to prepare stock solutions in DMSO and dilute into aqueous buffer for biological assays, ensuring the final DMSO concentration is low (<1%) and consistent across all wells.
References
-
Hultgren, S. J., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Schembri, M. A., et al. (2013). A FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131. The Journal of Infectious Diseases. Available at: [Link]
-
Hultgren, S. J., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Mousavifar, L., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. Pharmaceutics. Available at: [Link]
-
Sarshar, M., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI. Available at: [Link]
-
Zhou, Z., et al. (2022). Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ernst, B., & Hultgren, S. J. (2017). Rational design strategies for FimH antagonists: new drugs on the horizon for urinary tract infection and Crohn's disease. Expert Opinion on Drug Discovery. Available at: [Link]
-
Ernst, B., & Hultgren, S. J. (2017). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC. Available at: [Link]
-
Rojas-Linares, D. M., et al. (2021). D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli. MDPI. Available at: [Link]
-
Terlizzi, M. E., et al. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. PMC. Available at: [Link]
-
Terlizzi, M. E., et al. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. Available at: [Link]
-
Zhou, Z., et al. (2022). Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mousavifar, L., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI. Available at: [Link]
-
Hultgren, S. J., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides. PMC. Available at: [Link]
-
Ábrók, M., et al. (2021). FimH antagonists prevent biofilm formation on catheter surfaces. Carbohydrate Chemistry: Chemical and Biological Approaches. Available at: [Link]
-
Patsnap Synapse. (2024). What are Protein fimH inhibitors and how do they work?. Patsnap. Available at: [Link]
-
Pakzad, P., et al. (2020). Structural and Functional Characterization of the Fimh Adhesin of Uropathogenic Escherichia coli and Its Novel Applications. Austin Publishing Group. Available at: [Link]
-
Hultgren, S. J., et al. (2020). Optimization and qualification of an assay that demonstrates that a FimH vaccine induces functional antibody responses in women with histories of urinary tract infections. Taylor & Francis Online. Available at: [Link]
-
Zhou, Z., et al. (2022). Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion. PMC. Available at: [Link]
-
Kovač, B., et al. (2023). Cranberry-Derived Phenolic Compounds Contribute to the Inhibition of FimH-Mediated Escherichia coli Hemagglutination. PMC. Available at: [Link]
-
Hartmann, M., et al. (2019). FimH Antagonists: Structure-Activity and Structure-Property Relationships for Biphenyl α-D-Mannopyranosides. ResearchGate. Available at: [Link]
-
Hultgren, S. J., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides. Journal of Medicinal Chemistry. Available at: [Link]
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- 1. What are Protein fimH inhibitors and how do they work? [synapse.patsnap.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cranberry-Derived Phenolic Compounds Contribute to the Inhibition of FimH-Mediated Escherichia coli Hemagglutination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Precision Benzylic Bromination of 4-Methylbiphenyl using N-Bromosuccinimide (NBS)
Executive Summary & Strategic Importance
The selective functionalization of benzylic C-H bonds is a cornerstone transformation in pharmaceutical manufacturing. Specifically, the conversion of 4-methylbiphenyl to 4-(bromomethyl)biphenyl (CAS: 2567-29-5) represents a critical entry point for the synthesis of "Sartan" class antihypertensives (e.g., Telmisartan, Losartan) and advanced liquid crystal materials.
This guide moves beyond standard textbook descriptions to provide a robust, scalable protocol for the Wohl-Ziegler bromination using N-Bromosuccinimide (NBS). Unlike elemental bromine (
Key Technical Advantages of this Protocol:
-
Regiocontrol: Maximizes mono-bromination (
) while suppressing gem-dibromide formation. -
Green Solvent Adaptation: Replaces the historical, ozone-depleting Carbon Tetrachloride (
) with sustainable alternatives like Methyl Acetate or Acetonitrile . -
Safety Engineering: Mitigates the risks associated with lachrymatory benzyl bromides and exothermic radical initiations.
Reaction Mechanism & Design Principles
To optimize this reaction, one must understand the radical chain propagation cycle. The reaction does not proceed via direct attack of NBS on the substrate. Instead, NBS acts as a reservoir that maintains a low, steady-state concentration of molecular bromine (
The Radical Cycle (Wohl-Ziegler)
-
Initiation: Thermal decomposition of AIBN or Benzoyl Peroxide (BPO) generates radicals.[1]
-
Propagation A: The radical abstracts a hydrogen atom from the benzylic methyl group of 4-methylbiphenyl, creating a resonance-stabilized benzylic radical.
-
Propagation B: The benzylic radical reacts with trace
to form the product and a bromine radical ( ). -
The Goldfinger Mechanism: The HBr produced reacts with NBS to regenerate
, keeping the cycle active while maintaining low enough to prevent ionic addition to the aromatic ring.
Visualization of the Mechanism
Caption: The Goldfinger mechanism showing the interplay between the radical cycle and the ionic regeneration of Br2 from NBS.[3]
Experimental Protocol
Safety Warning: 4-(Bromomethyl)biphenyl is a potent lachrymator (tear gas) and skin irritant. All operations must be performed in a well-ventilated fume hood. Wear butyl rubber gloves and chemical splash goggles.
Materials & Stoichiometry
| Component | Role | Equiv. | Mass/Vol (Example) | Notes |
| 4-Methylbiphenyl | Substrate | 1.0 | 16.8 g (100 mmol) | Solid, MP 44-47°C |
| N-Bromosuccinimide | Brominating Agent | 1.05 | 18.7 g (105 mmol) | Critical: Must be white/crystalline. Yellow NBS contains free |
| AIBN | Initiator | 0.02 | 0.33 g (2 mmol) | Azobisisobutyronitrile. Preferred over BPO for cleaner workup. |
| Methyl Acetate | Solvent | N/A | 100 mL (1.0 M) | Safer alternative to |
Step-by-Step Methodology
Step 1: Setup and Deoxygenation
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 4-Methylbiphenyl (16.8 g) and Methyl Acetate (100 mL).
-
Crucial Step: Sparge the solution with nitrogen for 10 minutes. Oxygen is a radical scavenger and will inhibit the reaction initiation.
Step 2: Reagent Addition
-
Add N-Bromosuccinimide (NBS) (18.7 g) to the stirring solution. Note that NBS is sparingly soluble in methyl acetate at room temperature and will appear as a suspension.
-
Add the AIBN (0.33 g) in one portion.
Step 3: Reaction (Reflux)
-
Heat the mixture to reflux (
C for methyl acetate). -
Observation Point: As the reaction proceeds, the dense NBS solid (sinker) will be consumed and converted into Succinimide, which is less dense and often floats or forms a lighter suspension on the surface.[5]
-
Maintain reflux for 3 to 6 hours .
-
Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.[6] Look for the disappearance of the starting material peak.
Step 4: Workup
-
Cool the reaction mixture to
C using an ice bath. This maximizes the precipitation of the byproduct, Succinimide. -
Filter the cold mixture through a sintered glass funnel to remove the Succinimide. Wash the filter cake with cold Methyl Acetate (20 mL).
-
Concentrate the combined filtrate under reduced pressure (Rotovap) to yield a crude pale yellow solid.
Step 5: Purification (Recrystallization)
-
Dissolve the crude solid in a minimum amount of hot Methylcyclohexane (or n-Heptane) (~50-60 mL).
-
Allow to cool slowly to room temperature, then chill to
C. -
Filter the crystals and dry under vacuum at
C.
Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting critical decision points.
Expected Results & Characterization
Successful execution of this protocol should yield 4-(bromomethyl)biphenyl as a pale beige to white crystalline powder.
Physical Properties[6][8][9]
-
Yield: 80 - 90% (after recrystallization).
-
Appearance: Pale yellow or beige powder.[9]
Spectroscopic Data
-
NMR (400 MHz,
):- 7.55–7.60 (m, 4H, Aromatic)
- 7.43–7.48 (m, 4H, Aromatic)
- 7.33–7.38 (m, 1H, Aromatic)
-
4.55 (s, 2H,
) – Diagnostic Peak.
-
Interpretation: The singlet at 4.55 ppm confirms the benzylic bromide. A shift to ~6.6 ppm (methine proton) would indicate over-bromination to the gem-dibromide.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Oxygen inhibition or wet solvent. | Ensure rigorous |
| High Dibromo Impurity | Excess NBS or prolonged heating. | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM. |
| Yellow Product | Residual | Wash crude organic layer with 5% Sodium Thiosulfate ( |
| Low Yield | Product lost in mother liquor. | Concentrate mother liquor and perform a second crop crystallization. |
References
-
Organic Chemistry Portal. (2025). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from [Link]
-
European Patent Office. (1993). Process for producing 4-bromomethylbiphenyl compounds (EP 0553879 A2).[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. 4-BROMOMETHYLBIPHENYL | 2567-29-5 [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. echemi.com [echemi.com]
- 9. 4-(Bromomethyl)biphenyl, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-(Bromomethyl)biphenyl, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Continuous-flow methodology for cross-coupling reactions
Application Note: Advanced Continuous-Flow Methodologies for Cross-Coupling
Subtitle: Overcoming Solubility Limits and Catalyst Deactivation in Suzuki-Miyaura and Buchwald-Hartwig Transformations.
Abstract
This guide addresses the engineering and chemical challenges of transitioning cross-coupling reactions from batch to continuous flow.[1][2] While flow chemistry offers superior heat transfer and safety profiles, the handling of insoluble inorganic bases and palladium precipitates remains a primary barrier. This note provides field-validated protocols for homogeneous and heterogeneous systems, focusing on Process Intensification (PI) strategies that maximize turnover frequency (TOF) while mitigating clogging risks.
Engineering Principles: The Physics of Mixing
To successfully implement flow cross-coupling, one must move beyond "stirring" and think in terms of Reynolds numbers (
-
Mixing Efficiency: In batch, mixing is chaotic and often inefficient at the micro-scale. In flow, we utilize slug flow (segmented flow) or static mixers to generate internal circulation within fluid segments. This rapid renewal of the interfacial area is critical for biphasic Suzuki couplings.
-
Heat Transfer: The high surface-area-to-volume ratio (SA/V) in microreactors allows for superheating solvents above their atmospheric boiling points (using Back Pressure Regulators, BPR). This accelerates reaction kinetics according to the Arrhenius equation, often reducing reaction times from hours to minutes.
Diagram 1: General Continuous Flow Logic
This diagram illustrates the fundamental architecture of a homogeneous flow setup, highlighting the critical placement of the BPR to maintain system pressure.
Caption: Standard homogeneous flow manifold. The BPR is placed after the reactor (and optional quench) to ensure the reaction zone remains pressurized, preventing solvent boiling.
The Solids Paradox: Handling Precipitates
The formation of insoluble salts (e.g., KBr, CsCl) is the Achilles' heel of flow cross-coupling. Clogging leads to catastrophic pressure spikes.
Strategies for Success:
-
Bridging Solvents: Use solvent mixtures (e.g., Toluene/Water/Ethanol) that maintain homogeneity for both organic substrates and inorganic bases.
-
Soluble Organic Bases: Replace inorganic carbonates with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or soluble alkoxides (e.g., KOtAm) to eliminate salt formation entirely, though this may affect cost.
-
Packed Bed Reactors (PBR): Instead of pumping the catalyst, immobilize it. This turns the "solids problem" into a "catalyst solution."
Protocol A: Homogeneous Suzuki-Miyaura Coupling
Scenario: Rapid synthesis of biaryls using a biphasic system with high-intensity mixing.
Target Reaction: 4-Bromoanisole + Phenylboronic Acid
Reagents & Stock Solutions
-
Stream A (Substrates): 4-Bromoanisole (1.0 equiv) and Phenylboronic acid (1.2 equiv) dissolved in THF/Toluene (1:1).
-
Stream B (Catalyst/Base): Pd(OAc)
(1 mol%), SPhos (2 mol%), and aqueous K PO (2.0 equiv). Note: The use of SPhos ensures high activity.
Experimental Setup
-
Reactor: PFA tubing coil (10 mL volume).
-
Pumps: Dual piston pumps or syringe pumps.
-
Mixer: Interdigital micromixer or simple T-piece (if generating slug flow).
-
Pressure: 75 psi (5 bar) BPR.
-
Temperature: 100 °C (superheated).
Step-by-Step Protocol
-
Priming: Flush the system with pure solvent (THF/Toluene) to remove air bubbles and establish stable pressure.
-
Flow Rates: Set Pump A and Pump B to deliver a 1:1 ratio. Total flow rate should target a residence time (
) of 5–10 minutes.-
Calculation: If Reactor Volume = 10 mL and target
= 5 min, Total Flow Rate = 2 mL/min.
-
-
Steady State: Start pumping reagents. Discard the first 2 reactor volumes (20 mL) to account for dispersion.
-
Collection: Collect the steady-state effluent.
-
Workup: The biphasic mixture will separate upon standing. Extract the aqueous layer with ethyl acetate, dry organics, and concentrate.
Why this works: The biphasic nature creates "slugs" of aqueous base dispersed in the organic phase. As these slugs travel through the coil, internal recirculation promotes rapid mass transfer of the boronic acid and base to the Pd catalyst.
Protocol B: Heterogeneous Buchwald-Hartwig (Packed Bed)
Scenario: C-N bond formation without metal contamination in the product.
Target: Coupling of Aryl Halides with Secondary Amines.
Concept: The Immobilized Catalyst
Using a Packed Bed Reactor (PBR) eliminates the need to filter the catalyst downstream. We utilize Pd-EnCat™ (polyurea-encapsulated Pd) or SiliaCat® DPP-Pd (silica-supported).
Diagram 2: Packed Bed Reactor Logic
This diagram details the specific workflow for a heterogeneous PBR setup, emphasizing the separation of catalyst from the mobile phase.
Caption: PBR workflow. Critical inclusion of an inline filter post-column prevents fines from damaging the BPR. Pre-heating ensures reagents hit the catalyst at activation temperature.
Step-by-Step Protocol
-
Column Preparation: Pack a stainless steel column (e.g., 4.6 mm ID x 100 mm) with SiliaCat DPP-Pd. Ensure tight packing to prevent channeling.
-
Reagent Prep: Dissolve Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and DBU (1.5 equiv) in Dioxane.
-
Critical: Use DBU (organic base) to avoid forming insoluble inorganic salts that would clog the packed bed.
-
-
Activation: Flush the column with pure Dioxane at 60 °C for 30 mins.
-
Reaction Run:
-
Temperature: 120 °C (Catalyst dependent).[3]
-
Flow Rate: Adjusted for a residence time of 10–15 minutes inside the empty column volume.
-
-
Leaching Check: Periodically test effluent for Pd (ICP-MS). A well-designed PBR should yield <5 ppm Pd in the crude product.
Comparative Data: Batch vs. Flow
The following table summarizes the efficiency gains typically observed when transitioning a standard Suzuki coupling to flow.
| Metric | Batch Process | Continuous Flow (Protocol A) | Advantage |
| Reaction Time | 4 – 12 Hours | 5 – 20 Minutes | Speed: Superheating accelerates kinetics. |
| Temperature | Reflux (e.g., 80°C for MeCN) | 120°C - 150°C | Energy: Access to high-T/high-P windows. |
| Catalyst Loading | 1 – 5 mol% | 0.1 – 1 mol% | Cost: Better mixing improves TON. |
| Safety | Large volume of hot solvent | Small active volume (<20 mL) | Risk: Minimized thermal runaway hazard. |
| Solids Handling | Easy (Stirring) | Difficult (Requires Engineering) | Batch wins on simplicity of setup. |
Troubleshooting & Optimization
-
Issue: Pressure buildup (Clogging).
-
Diagnosis: Insoluble salts accumulating at the mixer or BPR.
-
Fix: Switch to a soluble organic base (DBU, TBD) or increase water content in the solvent system to dissolve inorganic salts. Use sonication baths for the reactor coil.[4]
-
-
Issue: Low Conversion.
-
Diagnosis: Residence time too short or catalyst deactivation.
-
Fix: Decrease flow rate to increase
. If using a PBR, the catalyst surface may be saturated; try a wash cycle with pure solvent.
-
-
Issue: Pd Leaching (in PBR).
-
Diagnosis: Product is colored or ICP-MS shows high metal content.
-
Fix: The solvent may be too polar (stripping the metal) or the temperature is too high. Lower T or switch to a more robust support (e.g., thiol-modified silica).
-
References
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 2025. Link
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 2017.[3] Link
-
Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development, 2024. Link
-
A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale. Organic Process Research & Development, 2015. Link
-
Packed-Bed Reactors for Continuous-Flow C-N Cross-Coupling. Journal of Flow Chemistry, 2011. Link
-
Overcoming solid handling issues in continuous flow substitution reactions. Green Chemistry, 2018. Link
Sources
Preparation of Organometallic Reagents from 4-Bromo-2-fluorobiphenyl: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the preparation of various organometallic reagents derived from 4-bromo-2-fluorobiphenyl. This key synthetic intermediate is a precursor to a multitude of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This guide emphasizes not just the procedural steps but the underlying chemical principles and safety protocols necessary for successful and safe synthesis. We will explore the preparation of Grignard reagents, organolithium species, and other valuable organometallic compounds, offering field-proven insights and troubleshooting advice.
Introduction: The Strategic Importance of 4-Bromo-2-fluorobiphenyl
4-Bromo-2-fluorobiphenyl serves as a critical building block in modern organic synthesis. Its structure, featuring a biphenyl core with strategically placed fluorine and bromine atoms, allows for selective functionalization. The bromine atom provides a reactive handle for the formation of organometallic reagents, which in turn act as potent nucleophiles or as partners in cross-coupling reactions. The fluorine atom can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in many drug candidates and agrochemicals.[1][2]
The organometallic reagents derived from this precursor are particularly valuable for constructing carbon-carbon and carbon-heteroatom bonds, often through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] For instance, derivatives of 2-fluoro-4-biphenyl are found in non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.[4][5]
This guide will focus on the practical aspects of preparing these powerful synthetic intermediates, ensuring that researchers can confidently and safely incorporate them into their synthetic strategies.
Core Methodologies for Organometallic Reagent Preparation
The conversion of the aryl bromide in 4-bromo-2-fluorobiphenyl to an organometallic species is typically achieved through two primary methods: direct insertion of a metal (e.g., magnesium for Grignard reagents) or metal-halogen exchange (e.g., with an organolithium reagent).
Preparation of 2-Fluoro-4-biphenylmagnesium Bromide (A Grignard Reagent)
Grignard reagents are among the most common and versatile organometallic compounds in organic synthesis.[6] Their preparation involves the oxidative insertion of magnesium metal into the carbon-bromine bond.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents like water, leading to the formation of the corresponding alkane and rendering the reagent useless.[7][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Ethereal Solvents: Solvents like diethyl ether (Et2O) or tetrahydrofuran (THF) are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it through coordination.[8][9]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. This layer can inhibit the reaction. Activation, for example, with a small crystal of iodine or 1,2-dibromoethane, is often necessary to expose a fresh metal surface and initiate the reaction.[6]
Experimental Protocol:
Materials:
-
4-Bromo-2-fluorobiphenyl
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a single crystal)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Glassware Preparation: All glassware (Schlenk flask, reflux condenser, dropping funnel) must be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.[10]
-
Reaction Setup: Assemble the glassware hot and immediately place it under a positive pressure of argon or nitrogen.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the Schlenk flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating reaction with the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Addition: Add a portion of the anhydrous ether or THF to the flask. In the dropping funnel, prepare a solution of 4-bromo-2-fluorobiphenyl (1.0 equivalent) in the same anhydrous solvent.
-
Initiation and Reaction: Add a small amount of the 4-bromo-2-fluorobiphenyl solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the metallic sheen on the magnesium. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium. The resulting dark grey to brown solution of 2-fluoro-4-biphenylmagnesium bromide is then used directly in the next synthetic step.[11]
Data Presentation:
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic, stabilizes the Grignard reagent.[8] |
| Temperature | Gentle reflux | Provides sufficient energy for reaction initiation and progression. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Equivalents of Mg | 1.2 - 1.5 | Ensures complete reaction of the aryl bromide. |
Visualization of the Workflow:
Caption: Workflow for the preparation of an organolithium reagent.
Alternative Organometallic Reagents
While Grignard and organolithium reagents are the most common, other organometallic species can be prepared and may offer different reactivity profiles.
-
Organozinc Reagents: These can be prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt like ZnCl2. [4]Organozinc reagents are generally less reactive and more functional group tolerant, making them ideal for Negishi cross-coupling reactions. [12][13]* Organoboron Reagents: The aryllithium or Grignard reagent can be quenched with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield 2-fluoro-4-biphenylboronic acid. [14]This boronic acid is a key substrate for the widely used Suzuki-Miyaura cross-coupling reaction. [15][16]
Safety and Handling of Organometallic Compounds
CRITICAL: Organometallic reagents are highly reactive, and some are pyrophoric (ignite spontaneously in air). [17][18]Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile gloves are common, but check compatibility). [17][18]* Inert Atmosphere Techniques: All manipulations must be carried out under an inert atmosphere using a Schlenk line or in a glovebox. [12][19]* Syringe and Cannula Techniques: Use well-dried syringes and cannulas for transferring solutions of organometallic reagents. [17]* Quenching: Never quench large amounts of organometallic reagents with water. A safer method is to slowly add the reagent to a cooled solution of a less reactive quenching agent like isopropanol.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. Do not use a water or carbon dioxide extinguisher on an organometallic fire.
Conclusion
The preparation of organometallic reagents from 4-bromo-2-fluorobiphenyl is a fundamental and powerful strategy in organic synthesis. By understanding the principles behind the formation of Grignard and organolithium reagents, and by adhering to strict safety protocols, researchers can effectively generate these versatile intermediates. The choice between a Grignard or an organolithium reagent will depend on the desired reactivity and the functional groups present in the subsequent reaction steps. The ability to convert these primary organometallics into other species, such as organozinc or organoboron compounds, further expands their utility in constructing complex molecular architectures for pharmaceutical and materials science applications.
References
- Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things.
- How is 4-Bromo-2-fluorobiphenyl prepared and used in organic synthesis? (2024, October 29). Guidechem.
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. PMC. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). Nanomaterials. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh_3)_4 Catalysis. (n.d.). J-GLOBAL. Retrieved from [Link]
-
On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. (2010, January 1). PubMed. Retrieved from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education. ACS Publications. Retrieved from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15). White Rose Research Online. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved from [Link]
-
A. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate 3. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link]
-
Organolithium reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). PMC. Retrieved from [Link]
-
Directed ortho Metalation: Soon to be a Textbook Reaction? (n.d.). Queen's University. Retrieved from [Link]
-
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. (n.d.). ResearchGate. Retrieved from [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide. Retrieved from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv. Retrieved from [Link]
-
organolithium reagents 1. (n.d.). Harvard University. Retrieved from [Link]
-
New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. (n.d.). University of Munich. Retrieved from [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
-
Metal-catalysed halogen exchange reactions of aryl halides. (2008, December 11). The Sheppard Group. Retrieved from [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. Retrieved from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017, November 11). MDPI. Retrieved from [Link]
-
Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
13.8: Organometallic Reagents. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
2-FLUORO-4- BROMO BIPHENYL MSDS. (2019, January 30). Loba Chemie. Retrieved from [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023, July 3). MDPI. Retrieved from [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PMC. Retrieved from [Link]
-
2-Fluoro-A-Methyl-4-Biphenylacetic Acid 99%. (n.d.). PureSynth. Retrieved from [Link]
-
Exploring 2-Bromo-4-Fluorotoluene: Applications and Properties. (n.d.). Medium. Retrieved from [Link]
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- 11. 2-FLUORO-4-BIPHENYLMAGNESIUM BROMIDE | 76699-46-2 [chemicalbook.com]
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- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
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Metallaphotoredox-catalyzed cross-electrophile coupling protocols
Application Note: Metallaphotoredox-Catalyzed Cross-Electrophile Coupling (XEC)
Executive Summary
This guide details the protocol for Cross-Electrophile Coupling (XEC) utilizing metallaphotoredox catalysis. Unlike traditional cross-couplings (Suzuki, Negishi) that require pre-functionalized nucleophiles (organometallics), XEC couples two electrophiles—specifically Aryl Halides and Alkyl Halides —using a dual catalytic system driven by visible light and a terminal reductant.
This protocol focuses on the Silyl-Radical Activation (SRA) platform (pioneered by the MacMillan Lab), which solves the historical challenge of coupling sp³-hybridized alkyl halides with aryl halides. By replacing stoichiometric metal reductants (Zn, Mn) with a silane reagent and light, this method offers superior functional group tolerance and operational simplicity for library synthesis in drug discovery.
Mechanistic Foundation
To troubleshoot and optimize this reaction, one must understand the tripartite synchronization between the Photocatalyst (PC) , the Nickel Catalyst , and the Silyl Radical Mediator .
The "Bromide-Gated" Radical Cycle
The reaction does not proceed via a simple reduction. It relies on a radical chain propagation:
-
Excitation: The Iridium photocatalyst (Ir-PC) absorbs blue light, entering a long-lived excited state (*Ir-III).
-
Radical Generation (Gating): The excited *Ir-III oxidizes a bromide anion (Br⁻) in the solution (generated from the nickel cycle or added salt) to a bromine radical (Br•).
-
Silyl Activation: The electrophilic Br• abstracts a hydrogen atom from the silane reductant (TTMSS), generating a nucleophilic silyl radical (Si•).
-
Halogen Abstraction: The silyl radical selectively abstracts the halogen (X) from the alkyl halide (R-X) due to the strong Si-X bond formation, generating the key alkyl radical (R•).
-
Nickel Interception: The alkyl radical adds to the Nickel(II)-Aryl complex, forming a high-valent Ni(III) species which rapidly reductively eliminates to form the C(sp²)–C(sp³) bond.
Figure 1: The dual catalytic cycle. The photocatalyst gates the formation of radicals via bromide oxidation, while the silane acts as the halogen-abstracting agent.
Critical Parameter Optimization
Success in metallaphotoredox XEC depends on balancing the rates of radical formation and Nickel turnover.
| Parameter | Recommended Condition | Technical Rationale |
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | High oxidation potential (E½* ≈ +1.21 V) required to oxidize Br⁻ to Br[1]•. Long excited state lifetime. |
| Nickel Catalyst | NiCl2(dtbbpy) or NiCl2·glyme + dtbbpy | dtbbpy ligand prevents catalyst aggregation ("Nickel Black") and tunes the Ni(II)/Ni(III) redox potential. |
| Reductant | (TMS)3SiH (TTMSS) | The Si–H bond is weak enough for HAT by Br• but the resulting Si• is nucleophilic enough to abstract halogens from alkyl bromides.[2] |
| Base | Na2CO3 (anhydrous) | Neutralizes HBr generated during the cycle. Heterogeneous nature prevents deleterious coordination to Ni. |
| Solvent | DME (Dimethoxyethane) | Crucial.[2] Ethers stabilize cationic Ni intermediates. DME specifically supports the solubility of the silane and radical intermediates. |
| Light Source | 450 nm (Blue) LED | Matches the MLCT absorption band of the Iridium catalyst. Fan cooling is mandatory to maintain T < 40°C. |
Standard Operating Protocol (SOP)
Target Reaction: Coupling of 4-Bromoanisole (Aryl Halide) with Cyclohexyl Bromide (Alkyl Halide).
Materials Checklist
-
Aryl Halide: 4-Bromoanisole (1.0 equiv, 0.5 mmol)
-
Alkyl Halide: Cyclohexyl bromide (1.5 equiv)
-
Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (0.02 equiv / 2 mol%)
-
Nickel Catalyst: NiCl2(dtbbpy) (0.05 equiv / 5 mol%)
-
Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)
-
Base: Sodium Carbonate (Na2CO3), finely ground (2.0 equiv)
-
Solvent: Anhydrous DME (degassed)
Step-by-Step Procedure
-
Glovebox/Schlenk Setup:
-
This reaction is oxygen-sensitive . While setup can be done on the bench with rigorous Schlenk technique, a glovebox is recommended for reproducibility.
-
Add a magnetic stir bar to an 8 mL clear glass vial (with septum cap).
-
-
Solids Addition:
-
Weigh NiCl2(dtbbpy) (11 mg, 0.025 mmol), Ir-PC (11 mg, 0.01 mmol), and Na2CO3 (106 mg, 1.0 mmol) into the vial.
-
Critical: If the aryl halide is a solid, add it now.
-
-
Liquids & Degassing:
-
Add DME (5.0 mL, 0.1 M concentration).
-
Add 4-Bromoanisole (if liquid) (63 µL, 0.5 mmol).
-
Add Cyclohexyl bromide (92 µL, 0.75 mmol).
-
Add TTMSS (231 µL, 0.75 mmol) last .
-
Degassing: If outside a glovebox, sparge with Argon for 10-15 minutes. Seal cap with Parafilm.
-
-
Irradiation:
-
Place the vial 2–3 cm away from a Blue LED lamp (approx. 34 W or similar intensity).
-
Cooling: Direct a fan at the vial to maintain temperature between 25–35°C. High heat promotes proto-dehalogenation (side reaction).
-
Stir vigorously (1000+ rpm). The base is heterogeneous; good suspension is vital.
-
-
Monitoring & Workup:
-
Irradiate for 18–24 hours.
-
Quench: Expose to air.[3] Dilute with Ethyl Acetate (EtOAc).
-
Wash: Wash with saturated NaHCO3 (aq) and Brine.
-
Purification: Dry organic layer (Na2SO4), concentrate, and purify via silica gel chromatography.
-
Troubleshooting & Controls
The most common failure mode is the formation of "Nickel Black" (catalyst decomposition) or simple lack of conversion.
Figure 2: Decision tree for troubleshooting reaction failures based on visual and analytical cues.
Control Experiments (Self-Validation)
To confirm the system is working mechanistically:
-
Light/Dark Cycling: Run the reaction for 1 hour, turn light off for 1 hour. Conversion should stop in the dark (confirms photon dependence).
-
Inhibition: Add TEMPO (1.0 equiv). Complete shutdown confirms radical mechanism.
-
Halide Additive: If using Alkyl Chlorides (less reactive), add 50 mol% Tetrabutylammonium Bromide (TBAB). The bromide acts as a "shuttle," being oxidized to Br• more easily than Cl⁻.
References
-
Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis Zhang, P., Le, C.C., & MacMillan, D.W.C. (2016).[2][5][6][7] Journal of the American Chemical Society. [Link] (The foundational text for the TTMSS/Ni/Ir protocol described above.)
-
Decarboxylative sp3-sp2 Coupling Zuo, Z., et al. (2014). Science. [Link] (Provides context on the merger of photoredox and nickel catalysis.)[8][9]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides Shields, B.J., et al. (2020).[5] Nature. [Link] (Advanced application of the silyl-radical platform to chlorides.)
-
A General Protocol for Radical-Polar Crossover Prier, C.K., Rankic, D.A., & MacMillan, D.W.C. (2013). Chemical Reviews. [Link] (Comprehensive review of the photophysics involved.)
Sources
- 1. A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for fluorinated substrates
Topic: Optimization of Suzuki-Miyaura Conditions for Fluorinated Aryls Doc ID: TS-ORG-F-0042 Last Updated: 2025-05-21
Executive Summary: The "Fluorine Paradox"
Coupling fluorinated substrates presents a unique dichotomy in palladium catalysis.
-
The Good: Electron-withdrawing fluorine atoms on the aryl halide typically accelerate oxidative addition, making the C-X bond cleavage easier.
-
The Bad: Fluorine atoms on the boronic acid partner significantly destabilize the C-B bond, accelerating protodeboronation (hydrodeboronation).
The Core Challenge: The conditions required to activate the catalyst (strong base, heat) are often the exact conditions that destroy your fluorinated boronic acid before it can couple.
Diagnostic Workflow
Before altering your entire screen, use this logic tree to diagnose the specific failure mode of your reaction.
Figure 1: Diagnostic logic tree for identifying the root cause of Suzuki coupling failure. Note that protodeboronation is the most common failure mode for fluorinated boronic acids.
Critical Mechanism: The Protodeboronation Trap
For fluorinated substrates (especially 2,6-difluorophenyl or polyfluorinated variants), the C-B bond is highly labile. The mechanism is base-catalyzed.[1]
Why it happens:
The base (e.g.,
The Fix: The "Anhydrous Fluoride" Strategy To stop this, we must remove the primary proton source (water) and use a base that facilitates transmetallation without requiring hydrolysis.
-
Base: Cesium Fluoride (CsF) or Potassium Fluoride (KF).
-
Mechanism: Fluoride forms a [Ar-Pd-F(L)2] intermediate.[2] This fluoride-palladium species undergoes transmetallation with the boronic acid/ester faster than the protodeboronation side reaction can occur.
Optimization Matrix
A. Ligand Selection (The Engine)
For fluorinated substrates, you need ligands that are bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition if the halide is deactivated, or to stabilize the Pd(0) species).
| Ligand Class | Examples | Best Use Case |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | The Gold Standard. Excellent for sterically hindered fluorinated couplings (e.g., ortho-F). |
| Ferrocenyl Phosphines | dppf, dtbpf | Good for heteroaryl chlorides. dtbpf is particularly robust for large scale. |
| Tricyclohexylphosphine | PCy3 | Useful for aryl chlorides, but often less stable than Buchwald ligands. |
B. Boron Source (The Fuel)
If your boronic acid decomposes (protodeboronation) before reacting:
-
Pinacol Esters (BPin): More stable than free acids but slower to react.
-
MIDA Boronates: Highly recommended for unstable polyfluorinated substrates. They slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.
-
Potassium Trifluoroborates (
): Very stable, but require hydrolysis (water) to react, which can re-introduce the protodeboronation problem. Use only if the substrate tolerates aqueous conditions.
Experimental Protocols
Protocol A: The "Robust" Method (Start Here)
Best for: Monofluorinated substrates or stable boronic acids.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) or + XPhos. -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane or Toluene.
-
-
Procedure:
-
Charge solids into a vial.
-
Add solvent and aqueous base.
-
Crucial Step: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.
-
Heat to 80-100 °C for 2-12 hours.
-
Protocol B: The "Anhydrous Fluoride" Method (For Difficult Substrates)
Best for: Polyfluorinated boronic acids (e.g., pentafluorophenyl) or 2-pyridyl boronates prone to rapid protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos or SPhos (4-8 mol%).-
Note: High ligand-to-metal ratio (2:1 or 4:1) helps stabilize the active species.
-
-
Base: Cesium Fluoride (CsF) (3.0 equiv, dried).
-
Solvent: Anhydrous THF or 1,4-Dioxane (Dry).
-
-
Procedure:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add CsF, Catalyst, Ligand, and Boron source inside a glovebox or under strong counter-flow of Ar.
-
Add Anhydrous Solvent.
-
Heat to reflux (THF: 65 °C, Dioxane: 100 °C).
-
Why this works: The absence of water prevents the protonation of the C-B bond, while the Fluoride anion activates the Boron for transmetallation.
-
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Ar-H observed (Protodeboronation) | Base is too strong or water is present. | Switch to Protocol B (Anhydrous CsF). If using aqueous base, lower temperature or use a weaker base ( |
| Ar-Ar observed (Homocoupling) | Oxygen in solvent or Boronic acid in large excess. | Degas solvents thoroughly. Add Boronic acid via syringe pump (slow addition) to keep concentration low. |
| No Reaction (SM Recovered) | Catalyst death or oxidative addition failure. | Switch to XPhos-Pd-G3 or RuPhos-Pd-G3 precatalysts. Ensure reaction is strictly anaerobic. |
| Dehalogenation (Ar-X | Solvent acting as hydride source (e.g., alcohols). | Avoid alcohols (EtOH/MeOH). Use Toluene or Dioxane. |
FAQ: Why not use for everything?
While
References
-
Protodeboronation Mechanism
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.[3]
-
-
Fluoride Activation (Anhydrous Conditions)
- Knauber, T., & Studer, A. (2025). "The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions." Molecules.
-
Ligand Selection (Buchwald Ligands)
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
MIDA Boronates
-
Knapp, D. M., et al. (2009). "In Situ Generation of Anhydrous, Base-Free Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[3]
-
Sources
Technical Support Center: Recrystallization of Substituted Biphenyl Compounds
Welcome to the Technical Support Center for the recrystallization of substituted biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of molecules. Substituted biphenyls are a cornerstone in pharmaceuticals and material science, and achieving high purity is critical for their function and regulatory approval.[1] This guide synthesizes established principles of crystallization with practical, field-tested solutions to empower you to overcome experimental hurdles and optimize your purification workflows.
I. Understanding the Crystallization Landscape of Substituted Biphenyls
The recrystallization of substituted biphenyls is governed by the interplay of molecular structure and solvent interactions. The biphenyl core provides a rigid, aromatic scaffold, while the nature and position of substituents dictate the molecule's polarity, solubility, and crystal packing preferences.[2][3] The planarity of the biphenyl rings can be influenced by bulky substituents, affecting how the molecules arrange themselves in a crystal lattice.[4][5] Understanding these nuances is key to selecting an appropriate solvent system and troubleshooting effectively.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of substituted biphenyl compounds, providing explanations for their causes and step-by-step protocols for their resolution.
Issue 1: "Oiling Out" - The Product Separates as a Liquid, Not Crystals
Symptoms: Instead of forming solid crystals upon cooling, your compound separates as a viscous liquid or oil. This is a frequent challenge, especially with compounds that have low melting points or when significant impurities are present.[6][7][8]
Causality: "Oiling out," or liquid-liquid phase separation, occurs when the solute is no longer soluble in the solvent but the temperature is still above the melting point of the solid form.[7][9] Impurities can also suppress the melting point, exacerbating this issue.[8] For substituted biphenyls, flexible alkyl chains or other non-polar substituents can lower the melting point and increase the likelihood of oiling out.[10]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.[6][7] This can help ensure that crystallization begins at a lower temperature.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation.[6] Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[11][12]
-
Seeding: Introduce a tiny, pure crystal of the target compound (a "seed crystal") into the cooled, supersaturated solution.[13][14] This provides a template for proper crystal lattice formation.
-
-
Change the Solvent System: If oiling persists, the solvent may be too non-polar. Consider switching to a more polar solvent or using a mixed-solvent system where the compound is less soluble.[13]
Issue 2: Poor or No Crystal Yield
Symptoms: After cooling, very few or no crystals have formed, or the final isolated mass is significantly lower than expected.
Causality: The most common reason for low yield is using too much solvent, which keeps the compound dissolved even at low temperatures.[6][7][11] Other causes include premature crystallization during hot filtration or incomplete transfer of the solid.
Solutions:
-
Reduce Solvent Volume: If you suspect excess solvent, gently heat the solution to boil off some of the solvent to increase the concentration.[6][7] Be careful not to evaporate too much, which could cause the compound to crash out of solution.
-
Ensure Saturation: The goal is to use the minimum amount of boiling solvent to fully dissolve the compound.[11][15] This creates a saturated solution that will yield crystals upon cooling.
-
Optimize Cooling: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.[15]
-
Second Crop of Crystals: The remaining solution after the first filtration (the mother liquor) can be concentrated by boiling off more solvent and cooled again to obtain a second, albeit likely less pure, crop of crystals.[13]
Issue 3: Impurities Co-precipitate with the Product
Symptoms: The final crystals are colored when they should be white, or subsequent analysis (e.g., melting point, NMR) shows the presence of impurities.
Causality: Rapid crystallization can trap impurities within the growing crystal lattice.[15] Colored impurities are often large, conjugated organic molecules that can be adsorbed onto the surface of the crystals.[16]
Solutions:
-
Activated Charcoal Treatment: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[13][16] The charcoal will adsorb the colored molecules, which are then removed during the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.[7]
-
Slow Crystallization: As mentioned previously, slow cooling is crucial for the selective process of crystal formation, which excludes foreign molecules.[11]
-
Hot Filtration: If there are insoluble impurities, it is essential to perform a hot gravity filtration to remove them before allowing the solution to cool.[12][16]
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my substituted biphenyl compound?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] A good starting point is to consider the polarity of your substituted biphenyl. The principle of "like dissolves like" is a useful guide.[11][17]
-
For non-polar substituted biphenyls (e.g., with alkyl or halo substituents), consider solvents like hexanes, toluene, or ethyl acetate.
-
For polar substituted biphenyls (e.g., with hydroxyl, carboxyl, or amino groups), more polar solvents like ethanol, methanol, or even water might be suitable.[18]
A systematic approach is to perform solubility tests with small amounts of your compound in various solvents at room temperature and upon heating.
Solvent Selection Workflow
Caption: Decision tree for solvent selection in recrystallization.
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or two-solvent recrystallization) is used when no single solvent has the desired solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[19]
You would use this technique when your compound is either too soluble in all common solvents or not soluble enough in any. The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
Q3: Can the position of substituents on the biphenyl rings affect recrystallization?
A3: Absolutely. The position and nature of substituents have a significant impact on the molecule's conformation and crystal packing.[2][3] For example, bulky groups in the ortho-positions can force the biphenyl rings to twist relative to each other, which can disrupt efficient crystal packing and alter solubility.[4] Symmetrical substitution patterns often lead to more stable crystal lattices and may require more polar solvents to disrupt.
Q4: I am concerned about polymorphism. How can I control it?
A4: Polymorphism, the existence of multiple crystalline forms of a compound, is a critical factor in drug development as different polymorphs can have varying solubility and bioavailability.[13] Key factors influencing which polymorph crystallizes include:
-
Solvent Choice: Different solvents can favor the formation of different polymorphs.[13][20]
-
Cooling Rate: The rate of cooling affects the level of supersaturation and can influence which crystal form nucleates.
-
Temperature: The crystallization temperature is a determining factor.[13]
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.[13]
Systematic screening of various solvents and crystallization conditions is often necessary to identify and selectively produce the desired polymorph.
IV. Data and Protocols
Table 1: Common Solvents for Recrystallization of Biphenyl Derivatives
| Solvent | Polarity | Boiling Point (°C) | Common Applications & Notes |
| n-Hexane | Non-polar | 69 | Good for non-polar biphenyls. Prone to causing "oiling out" if the compound's melting point is low.[18] |
| Toluene | Non-polar | 111 | Effective for many aromatic compounds; its high boiling point allows for a wide temperature gradient. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent, often used in mixed-solvent systems with hexanes.[18] |
| Acetone | Moderately Polar | 56 | Good solvent for many organic compounds, but its low boiling point provides a narrow temperature range for recrystallization. |
| Ethanol | Polar | 78 | A common and effective solvent for biphenyls with polar functional groups like -OH or -COOH.[13] |
| Methanol | Polar | 65 | Similar to ethanol but more polar. Its low boiling point can be a disadvantage. |
| Water | Highly Polar | 100 | Can be an excellent solvent for highly polar, water-soluble biphenyl derivatives.[18] Difficult to remove residual amounts.[6] |
Protocol: General Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted biphenyl compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring.[16]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[11][15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[13][16]
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Allow the crystals to dry completely to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for single-solvent recrystallization.
V. References
-
Recrystallization. (n.d.). University of California, Los Angeles.
-
Technical Support Center: Biphenyl Sulfonamide Crystallization. (n.d.). Benchchem.
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
-
Problems with Recrystallisations. (n.d.). University of York.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
-
Recrystallization. (n.d.). University of Colorado Boulder.
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
-
Recrystallization (chemistry). (n.d.). Wikipedia.
-
Recrystallization (help meeeeee). (2013, February 3). Reddit.
-
Recrystallization. (n.d.). ResearchGate.
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1). ACS Publications.
-
Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. (2022, January 3). ResearchGate.
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
-
Solvents for Recrystallization. (n.d.). University of Rochester.
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
-
Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of m-terphenyl derivative. (n.d.). IUCr Journals.
-
Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. (2022, January 15). PubMed.
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). SpringerLink.
-
Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls. (2020, March 24). IUCr Journals.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. praxilabs.com [praxilabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. Home Page [chem.ualberta.ca]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Process Safety Support Center: Large-Scale Bromination Control
Current Status: Operational Support Level: Tier 3 (Process Safety & Engineering) Topic: Managing Reaction Exotherms in Scale-Up
Introduction: The Adiabatic Trap
Welcome to the Process Safety Support Center. If you are accessing this guide, you are likely transitioning a bromination reaction from the laboratory (gram-scale) to the pilot or manufacturing plant (kilogram-scale).
The Core Problem: In the lab, surface-area-to-volume ratios are high; heat dissipates easily. On a large scale, reactors behave more adiabatically. Bromination reactions are notoriously fast and highly exothermic (
The Danger: The most catastrophic failures in bromination scale-up occur not because the cooling system failed, but because reagent accumulation occurred during an induction period. When the reaction finally initiates, the accumulated reagent reacts simultaneously, overwhelming the cooling capacity and leading to thermal runaway.
Module 1: The "Silent Killer" – Induction Periods & Accumulation
The Scenario
You are running a radical bromination (e.g., Benzylic bromination with NBS or
-
Observation: The reactor temperature (
) does not rise. -
Common Mistake: The operator assumes the addition rate is too slow and increases the feed rate to "get the reaction going."
-
Result: You are building a "chemical bomb." Once the radical chain initiates, all accumulated reagent reacts instantly.
Troubleshooting Protocol: Managing Induction
Q: I am dosing reagent, but I see no exotherm. What should I do?
A: STOP DOSING IMMEDIATELY.
Follow this decision matrix to safely manage the induction period:
Figure 1: Decision logic for managing induction periods in radical brominations. Never dose past 10% accumulation without confirmation of initiation.
Module 2: Thermodynamics & Reagent Selection
Heat Generation Data
Understanding the specific enthalpy of your reagent system is critical for sizing your cooling capacity.
| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Atom Economy | 50% (creates HBr byproduct) | ~45% (creates Succinimide) | ~55% (High active Br content) |
| Exotherm Profile | Instantaneous (Ionic) / Delayed (Radical) | Delayed (Solubility limited) | Slow release (Solubility limited) |
| Specific Hazard | High vapor pressure; corrosive. | Thermal Instability: Exothermic decomposition if mixed with incompatible solvents (e.g., 2-MeTHF) [1]. | Dust explosion hazard; thermal decomposition. |
| Est. Enthalpy ( | Similar to NBS |
Critical Engineering Control: The Heat Balance
You must operate in a Feed-Limited Regime . This means the rate of reaction is limited only by how fast you add the reagent, not by the kinetics of the reaction itself.
Formula for Safe Dosing Rate (
Module 3: Troubleshooting & FAQ
Scenario A: Temperature Spikes Despite Maximum Cooling
User Report: "I am dosing at the calculated rate, but the reactor temperature is spiking 10°C above the setpoint."
Root Cause Analysis:
-
Mixing Limitations: In large vessels, the "mixing time" (
) can be 10-50 seconds. If the reaction time ( ) is faster than , you form localized "hot spots" at the injection point. -
Viscosity Changes: Bromination often precipitates byproducts (e.g., succinimide), turning the mixture into a slurry, which drastically reduces heat transfer coefficients (
).
Corrective Action:
-
Move Injection Point: Ensure the feed pipe enters directly into the zone of highest turbulence (near the impeller tip), not onto the static wall or liquid surface.
-
Dilution: Dilute the brominating agent in the solvent to increase the thermal mass being added.
Scenario B: HBr Scrubber Overwhelmed (Suck-back)
User Report: "The scrubber liquid is sucking back into the reactor, or HBr is escaping the stack."
Root Cause:
Corrective Action:
-
Install Vacuum Breakers: Essential on the vent line.
-
Nitrogen Sweep: Maintain a constant positive flow of
to carry to the scrubber, preventing vacuum formation during cooling.
Scenario C: NBS/Solvent Incompatibility
User Report: "We switched solvent to 2-MeTHF for better solubility, and the DSC shows a new exotherm."
Critical Warning: Recent process safety studies [1] have confirmed that NBS and 2-MeTHF are incompatible at elevated temperatures. This combination can lead to a secondary exothermic reaction (ring opening/decomposition) that triggers before the desired bromination is complete.
Action: Switch to Acetonitrile or Dichloromethane (if permitted) or conduct rigorous ARC (Accelerating Rate Calorimetry) testing before scaling up.
Module 4: Engineering Control Workflow
Use this workflow to design your dosing strategy.
Figure 2: Cascade control loop. The dosing pump should be slaved to the reactor temperature. If
References
-
Guan, M., et al. (2021). "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization."[2] Organic Process Research & Development. [Link][2]
-
Cantillo, D., et al. (2013). "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry. [Link]
-
NIST Chemistry WebBook. "Bromine: Enthalpy of Reaction Data." National Institute of Standards and Technology. [Link]
- Stoessel, F. (2008).Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard industry text for criticality classes).
Sources
Technical Support Center: High-Purity Fluorinated Biphenyl Synthesis
Topic: Catalyst Leaching in Fluorinated Biphenyl Cross-Coupling Reactions Support Tier: Level 3 (Senior Application Scientist) Status: Operational
Introduction: The "Fluorine Factor" in Catalyst Stability
Welcome to the High-Purity Synthesis Support Hub. You are likely here because your fluorinated biphenyl coupling (Suzuki-Miyaura, Negishi, or Stille) is failing critical metal impurity specifications (API limit <10 ppm) or your "heterogeneous" catalyst is losing activity rapidly.
The Core Problem: Fluorinated substrates present a unique challenge to catalyst stability. The strong electron-withdrawing nature of fluorine (electronegativity 3.98) significantly depletes electron density from the aryl ring. In Palladium (Pd) catalysis, this destabilizes the Pd(II)-aryl intermediate formed after oxidative addition. This instability often drives the equilibrium toward the formation of inactive Pd-black aggregates or, conversely, the leaching of soluble Pd-clusters into the organic phase—a phenomenon described by Ananikov as the "Cocktail of Catalysts" [1].
This guide provides the diagnostic frameworks and remediation protocols to isolate, quantify, and eliminate catalyst leaching.
Module 1: Diagnosis – Is Your Catalyst Leaching?
User Question: "I am using a heterogeneous Pd/C catalyst. The reaction stops when I filter it, but my final product still has 500 ppm Pd. Is the catalyst leaching?"
Technical Insight: A reaction stopping upon filtration does not guarantee the absence of leaching.[1] It only proves that the active species is heterogeneous or that the leached species is short-lived. In fluorinated biphenyl synthesis, leached Pd nanoparticles often act as "reservoirs" that release active monomeric Pd species into solution.
Standard Operating Procedure: The Hot Filtration Test
Objective: Determine if the catalytic activity resides in the solid support or the solution phase.
Protocol:
-
Setup: Run your standard cross-coupling reaction to ~30-50% conversion.
-
Sampling:
-
Aliquot A (Control): Leave in the reactor; continue stirring.
-
Aliquot B (Test): Remove a portion of the reaction mixture at reaction temperature.
-
-
Filtration: Immediately filter Aliquot B through a 0.2 µm PTFE membrane (heated to reaction temp if possible) into a pre-heated, clean vessel. Note: Cellulose filters are insufficient for nanoparticles.
-
Monitoring: Continue stirring the filtrate (Aliquot B) and the Control (Aliquot A) under identical conditions for 4–6 hours.
-
Analysis: Measure conversion by HPLC/UPLC.
Interpretation Logic:
Figure 1: Decision logic for interpreting the Hot Filtration Test. Note that "Inactive Leaching" requires ICP-MS verification.
Module 2: Remediation – Scavenging Protocols
User Question: "Standard aqueous washes and Celite filtration aren't removing the Palladium. Why?"
Technical Insight: Fluorinated biphenyls are often highly lipophilic. In this environment, residual Pd does not exist as simple ions but as soluble, neutral Pd-ligand complexes or nanoclusters stabilized by the fluorinated product itself. These do not partition into aqueous washes. You must use Chemically Active Scavengers .
Scavenger Selection Guide
| Scavenger Type | Functional Group | Mechanism | Best For | Limitations |
| Si-Thiol | Propylthiol | Binding Pd(II) | General purpose, high capacity | Slower kinetics |
| Si-TMT | Trimercaptotriazine | Chelation (Tridentate) | Fluorinated substrates , Pd(0) & Pd(II) | More expensive |
| Activated Carbon | C-Lattice | Physisorption | Bulk cleanup | Low selectivity, yield loss |
| DMT-Functionalized | Dimercaptotriazine | Chelation | High Pd affinity in non-polar solvents | pH sensitive |
Protocol: The "Scavenger Screen"
Objective: Reduce Pd content from >500 ppm to <10 ppm.
-
Solvent Switch: If reaction solvent is high-boiling (e.g., DMF, DMSO), perform an aqueous workup and switch organic phase to THF or Ethyl Acetate. Scavengers work best in solvents where the polymer/silica swells or disperses well.
-
Dosing: Add Si-TMT (SiliaMetS® or equivalent) at 4–5 equivalents relative to the residual metal content (not the initial catalyst loading).
-
Incubation: Stir at 50°C for 4 hours . Heat is crucial to break stable Pd-clusters.
-
Filtration: Filter through a 0.45 µm pad.
-
Verification: Test filtrate via ICP-MS.
Figure 2: Operational workflow for metal scavenging in pharmaceutical intermediates.
Module 3: The "Cocktail" Effect in Fluorinated Systems
User Question: "Why does the reaction turn black, and why does that correlate with poor yield?"
Technical Insight: The "black" precipitate is Pd-black (large aggregates of Pd(0)). In fluorinated biphenyl synthesis, this indicates a failure of the ligand to stabilize the Pd(0) species after reductive elimination.
The Mechanism (Ananikov's Model):
-
Molecular Catalysis: The reaction starts with soluble Pd-ligand complexes.[2]
-
Leaching/Aggregation: As the reaction proceeds, Pd atoms dissociate.
-
Dynamic Equilibrium: There is a constant flux between soluble clusters (active/leached) and insoluble aggregates (inactive).
-
Fluorine Impact: The electron-poor fluorinated ring destabilizes the oxidative addition complex, pushing the equilibrium toward aggregation (deactivation) or formation of "naked" nanoparticles that leach easily but lack selectivity [1, 2].
Prevention Strategy:
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or N-Heterocyclic Carbenes (NHCs). These bind Pd tightly, preventing the dissociation that leads to leaching.
-
Avoid "Ligandless" Conditions: While cheaper, ligandless Pd/C or Pd(OAc)2 protocols are notorious for high leaching in fluorinated couplings because the substrate itself cannot stabilize the metal.
FAQ: Frequently Asked Questions
Q: Can I use ICP-OES instead of ICP-MS? A: Yes, for intermediate checks. ICP-OES has a detection limit of ~0.1–1 ppm. However, for final API release (where limits are often <10 ppm or lower depending on daily dose), ICP-MS (detection limit ppt range) is required for accuracy.
Q: Does crystallization remove Pd? A: Not reliably. Fluorinated biphenyls often co-crystallize with Pd-nanoparticles due to compatible lattice spacing or inclusion phenomena. Always perform a scavenging step before the final crystallization.
Q: My scavenger works in THF but not in DCM. Why? A: Kinetics. Scavenger resins (polystyrene or silica-backed) need to swell or disperse to expose their active sites. THF wets these supports better than DCM. Furthermore, DCM can coordinate weakly to Pd, competing with the scavenger.
References
-
Ananikov, V. P., et al. (2012).[2][3] "Cocktail of Catalysts": The Dynamic Interconversion of Molecular and Nanoscale Palladium Species in Cross-Coupling Reactions.[4] ACS Catalysis.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
SiliCycle Inc. (2023). Metal Scavengers User Guide: Efficient Removal of Residual Metals. SiliCycle Application Notes.
-
Biotage. (2023). Strategies for the Removal of Palladium from Pharmaceutical Intermediates.[5][6][7][8][9][10][11] Biotage White Paper.
-
Lipshutz, B. H., et al. (2011). Heterogeneous Catalysis in Water: Suzuki-Miyaura Couplings. Green Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and development of “cocktail”-type catalysis [ispm.ru]
- 4. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. datapdf.com [datapdf.com]
- 11. biotage.com [biotage.com]
Lead optimization studies on ortho-substituted biphenyl mannosides
Technical Support Center: Lead Optimization of Ortho-Substituted Biphenyl Mannosides
Status: Active Operator: Senior Application Scientist (Medicinal Chemistry & Biophysics Division) Ticket ID: FimH-OPT-2024
Executive Summary
Welcome to the technical support hub for FimH antagonist development. You are likely optimizing ortho-substituted biphenyl mannosides to treat Urinary Tract Infections (UTIs) or Crohn’s Disease.
The Central Thesis: The biphenyl core targets the "Tyrosine Gate" (Tyr48/Tyr137) of the FimH lectin.[1][2][3] While para and meta substitutions are synthetically easier, ortho-substitution is the critical driver for nanomolar affinity. It forces the biphenyl system into a twisted conformation (atropisomer-like preference) that pre-organizes the ligand to fit the hydrophobic ridge of the binding pocket, reducing the entropic penalty of binding.
This guide addresses the three most common support tickets we receive: synthetic failures due to steric hindrance, discrepancies in binding assays, and solubility crashes during PK profiling.
Module 1: Synthetic Chemistry Support (The Suzuki Bottleneck)
User Issue: "I am attempting to couple an ortho-substituted boronic acid with my bromophenyl-mannoside core using standard Pd(PPh3)4 conditions. Yields are stuck at <30%, and I see significant protodeboronation."
Troubleshooting Protocol
The standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/Water) often fail with ortho-substituted biaryls due to steric hindrance slowing down the transmetalation and reductive elimination steps.
Step-by-Step Optimization:
-
Switch the Catalyst System:
-
Legacy: Pd(PPh3)4 is insufficient for sterically demanding couplings.
-
Recommendation: Switch to Buchwald Precatalysts (Gen 2 or Gen 3). Specifically, SPhos-Pd-G2 or XPhos-Pd-G2 .
-
Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into hindered halides and, crucially, accelerate reductive elimination of the bulky biaryl product.
-
-
Combat Protodeboronation:
-
If your boronic acid is deboronating (replacing -B(OH)2 with -H), it is likely due to the aqueous base at high temperatures.
-
Fix: Switch to anhydrous conditions. Use K3PO4 or Cs2CO3 suspended in anhydrous Dioxane or Toluene at 100°C.
-
-
The "Reverse" Coupling Strategy:
-
If the ortho-group is on the boronic acid, try swapping partners: Use an ortho-substituted aryl bromide and a mannoside-phenyl-boronate. Aryl bromides are generally more stable than ortho-substituted boronic acids.
-
Visualizing the Steric Solution
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the steric bottlenecks (red) where ortho-substituents cause failure, and where specialized ligands (SPhos) intervene.
Module 2: Biophysical Assay Support (The Affinity Paradox)
User Issue: "My FP (Fluorescence Polarization) assay shows a Kd of 5 nM, but the Hemagglutination Inhibition (HAI) titer is much weaker (micromolar range). Why the discrepancy?"
Troubleshooting Protocol
This is a classic "Solubility vs. Affinity" artifact common with biphenyl mannosides.
-
Diagnose Aggregation (The "Fake" Nanomolar Binder):
-
Biphenyls are highly hydrophobic. In cell-free assays (FP/SPR), they may form colloidal aggregates that sequester the protein, leading to false positives (promiscuous inhibition).
-
Test: Add 0.01% Triton X-100 to your assay buffer. If the affinity drops significantly (e.g., from 5 nM to 500 nM), your compound was aggregating.
-
-
Understand the "Tyrosine Gate" Mechanism:
-
The FimH Carbohydrate Recognition Domain (CRD) has a "Tyrosine Gate" (Tyr48 and Tyr137).[1][2][3]
-
The Ortho-Effect: An ortho-substituent (e.g., -CH3, -CF3) forces the two phenyl rings to twist relative to each other (dihedral angle ~50-60°). This pre-organized twist matches the geometry required to slot into the hydrophobic ridge between Ile13 and the Tyrosine Gate.
-
Without the ortho-group: The biphenyl is too flexible (entropic penalty upon binding).
-
With the ortho-group: The ligand is "locked" in the bioactive conformation.
-
-
Data Comparison Table: The Ortho-Boost Reference Data based on SAR studies (e.g., Ernst et al.)
| Substituent (R) | Position | Kd (nM) | HAI Titer (µM) | Mechanism Note |
| -H | N/A | ~200 | 6.0 | Flexible; high entropic cost. |
| -CH3 | Ortho | ~5 - 10 | 0.2 | Twisted conformation; optimal fit. |
| -CF3 | Ortho | < 5 | 0.1 | Stronger twist + hydrophobic bulk. |
| -CH3 | Meta | ~100 | 3.0 | Incorrect geometry for the gate. |
| -Phenyl | Ortho | >1000 | >50 | Too bulky; steric clash with Tyr137. |
Visualizing the Binding Mechanism
Caption: Figure 2. Mechanism of Action. The ortho-substituent pre-organizes the biphenyl core (blue) to engage the Tyrosine Gate (red) and Hydrophobic Ridge (yellow) with minimal energy loss.
Module 3: ADME & PK Optimization (The Solubility Trap)
User Issue: "I achieved 2 nM affinity with an ortho-CF3 biphenyl, but oral bioavailability (F%) in mice is <5%."
Troubleshooting Protocol
The lipophilicity required to penetrate the Tyrosine Gate often kills oral bioavailability due to poor solubility or rapid metabolic clearance.
-
Calculate Ligand Efficiency (LE):
-
Don't just chase potency. A biphenyl with a -CF3 group adds significant molecular weight and lipophilicity (LogP > 4).
-
Guidance: Target a LogD7.4 between 1 and 3 . If your LogD is >4, your compound is likely precipitating in the gut or being metabolized rapidly by CYP enzymes.
-
-
Bioisostere Strategy:
-
Keep the ortho-twist, but lower the LogP.
-
Replace: The distal phenyl ring (the one not attached to mannose).
-
With: A heteroaryl ring (e.g., Pyridine, Thiophene) or add a polar solubilizing group (e.g., Carboxylic acid, Amide) at the meta or para position of the distal ring.
-
Note: Do NOT touch the ortho-substituent if it is driving the affinity. Modify the periphery.
-
-
Prodrug Approach:
-
Since the mannose hydroxyls are polar, but the biphenyl is greasy, absorption is tricky.
-
Strategy: Ester prodrugs of the mannose hydroxyls (e.g., tetra-acetate or tetra-pivalate) can improve passive permeability, but they must be cleaved in plasma. (Note: This is a more advanced strategy; focus on the aglycone optimization first).
-
References
-
Jiang, X., et al. (2012). "Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides." Journal of Medicinal Chemistry, 55(10), 4700–4713.
-
Han, Z., et al. (2010). "Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists." Journal of Medicinal Chemistry, 53(12), 4779–4792.
-
Kleeb, S., et al. (2015). "FimH Antagonists: Bioisosteres to Improve the In Vitro and In Vivo Properties." Journal of Medicinal Chemistry, 58(5), 2221–2239.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. (Reference for SPhos usage in sterically hindered systems).
Sources
Technical Support Center: Enhancing the Solubility of Biphenyl Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility enhancement of biphenyl carboxylic acid derivatives. These compounds, while often promising pharmacologically, frequently present significant formulation challenges due to their inherent low aqueous solubility. This resource is designed to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common initial hurdles and fundamental questions encountered when working with these challenging molecules.
FAQ 1: Why are my biphenyl carboxylic acid derivatives consistently showing poor aqueous solubility?
Answer: The limited solubility of biphenyl carboxylic acid derivatives is rooted in their molecular structure. Several key features contribute to this issue:
-
High Crystallinity and Lattice Energy: The planar and rigid nature of the biphenyl rings allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break this lattice apart, which hinders the dissolution process.[1][2]
-
Hydrophobicity (Lipophilicity): The two phenyl rings create a large, nonpolar surface area. This significant hydrophobic character makes the molecule resistant to interacting with polar water molecules, favoring a solid, undissolved state.[3][4]
-
Weakly Acidic Nature: The carboxylic acid group (-COOH) is the primary ionizable center. However, as a weak acid, it only partially ionizes in water. The un-ionized form, which is less soluble, often predominates, especially at lower pH values like those found in the stomach.[5][6]
A classic example is the non-steroidal anti-inflammatory drug (NSAID) Diflunisal , a biphenyl carboxylic acid derivative known for its poor water solubility, which has been the subject of numerous solubility enhancement studies.[7][8]
FAQ 2: My compound is "crashing out" of my aqueous buffer. What is the first and most critical parameter to adjust?
Answer: The first and most fundamental technique to try is pH adjustment .[][10] The solubility of these acidic compounds is highly dependent on the pH of the medium.
The Scientific Rationale (The "Why"):
The solubility of a weak acid is governed by the Henderson-Hasselbalch equation. The carboxylic acid group exists in equilibrium between its un-ionized, poorly soluble form (R-COOH) and its ionized, much more soluble carboxylate form (R-COO⁻).
-
At low pH (acidic conditions): The equilibrium shifts towards the protonated, un-ionized (R-COOH) form, which is less soluble and likely to precipitate.
-
At high pH (basic conditions): The equilibrium shifts towards the deprotonated, ionized (R-COO⁻) form. This charged species interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[6][11]
Therefore, by systematically increasing the pH of your aqueous buffer, you can dramatically increase the solubility of your biphenyl carboxylic acid derivative.[12] It is crucial to determine the pH-solubility profile to find the optimal pH for your application.
Part 2: Advanced Solubilization Strategies
If simple pH modification is insufficient or not viable for your experimental system (e.g., due to stability or physiological constraints), more advanced techniques are required.
Troubleshooting Guide: Selecting the Right Advanced Technique
The following decision-making workflow can help guide your strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
FAQ 3: When should I consider salt formation over simple pH adjustment?
Answer: Salt formation is a proactive strategy to lock the compound in its more soluble, ionized state, making it particularly useful for developing a solid dosage form.[13][14] You should consider salt formation when:
-
You need to develop a stable, solid form of the drug with improved dissolution properties.[15]
-
Simple pH adjustment of the final formulation is not practical or could lead to instability.
-
You need to achieve a higher concentration than what is possible with pH adjustment alone.
The Scientific Rationale (The "Why"):
By reacting the biphenyl carboxylic acid with a suitable base (a counterion, e.g., sodium, potassium, or an amine), you form a salt.[16] This salt is an ionic compound that readily dissociates in water, releasing the soluble carboxylate anion and the counterion. This bypasses the need to overcome the high crystal lattice energy of the parent acid.[17] The selection of the counterion is critical and can influence not only solubility but also stability and hygroscopicity.[13]
FAQ 4: My compound is intended for an in vitro cell-based assay, and high concentrations of base are toxic. What are my options?
Answer: In this scenario, where extreme pH is not viable, co-solvents and cyclodextrins are excellent alternatives.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[18][19] This makes the aqueous environment more "hospitable" to the hydrophobic biphenyl structure.
-
The Scientific Rationale (The "Why"): Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) work by disrupting the hydrogen bonding network of water.[19] This reduces the "squeezing out" effect that water exerts on nonpolar solutes, thereby increasing their solubility.[18]
-
Commonly Used Co-solvents: Ethanol, Propylene Glycol, PEG 400, Glycerin, Dimethyl Sulfoxide (DMSO).[]
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They are often used in pharmaceutical formulations to improve the solubility and stability of drugs.[22]
-
The Scientific Rationale (The "Why"): The hydrophobic biphenyl portion of your molecule can be encapsulated within the nonpolar cavity of the cyclodextrin, forming an "inclusion complex." The outside of this complex is hydrophilic, allowing the entire package to dissolve readily in water.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and safety profile.[8][23]
-
FAQ 5: I need to formulate my compound for an oral in vivo study in animals. Which advanced methods are most suitable?
Answer: For in vivo oral administration, the goal is often to create a supersaturated state in the gastrointestinal tract to maximize absorption. Amorphous Solid Dispersions (ASDs) and Nanosuspensions are leading technologies for this purpose.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a solid polymer matrix.[24]
-
The Scientific Rationale (The "Why"): Crystalline solids have an ordered, low-energy state. By converting the drug to an amorphous (non-crystalline) form, it exists in a much higher energy state.[2][25] This high-energy form does not have a strong crystal lattice to overcome, leading to significantly enhanced apparent solubility and faster dissolution rates.[26] The polymer carrier is crucial for stabilizing the amorphous state and preventing recrystallization.[24]
-
-
Nanosuspensions: This approach involves reducing the particle size of the drug down to the nanometer range (typically below 1000 nm).[3][27]
-
The Scientific Rationale (The "Why"): According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By drastically reducing the particle size, you exponentially increase the surface area-to-volume ratio.[28][29] This leads to a much faster rate of dissolution and an increase in saturation solubility.[27] These nanoparticles are typically stabilized with surfactants or polymers to prevent aggregation.[3]
-
Solubility Enhancement Comparison
The following table provides a general comparison of the potential fold-increase in solubility for various techniques, using a poorly soluble compound as a hypothetical baseline.
| Technique | Typical Fold-Increase in Solubility | Key Advantages | Common Applications |
| pH Adjustment | 10 - 1,000x | Simple, cost-effective[] | Aqueous formulations, initial screening |
| Salt Formation | 10 - 1,000x | Improves dissolution rate, stable solid form[13][15] | Solid dosage forms (tablets, capsules) |
| Co-solvents | 2 - 500x | Simple to formulate, useful for high concentrations[30][31] | In vitro assays, parenteral formulations |
| Cyclodextrins | 10 - 5,000x | Masks taste, improves stability, low toxicity[22] | Oral liquids, parenteral formulations |
| ASDs | 50 - 10,000x | Creates supersaturation, enhances bioavailability[24][32] | Oral solid dosage forms for BCS Class II drugs |
| Nanosuspensions | 50 - 10,000x | Increases dissolution velocity, high drug loading[4][28] | Oral liquids, injectables, pulmonary delivery |
Note: Actual results are highly compound-dependent.
Part 3: Experimental Protocols
Here are step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: pH-Solubility Profiling
This protocol determines the solubility of your compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., phosphate, borate).
-
Sample Preparation: Add an excess amount of the solid biphenyl carboxylic acid derivative to a known volume (e.g., 1 mL) of each buffer in a separate vial. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is ideal.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter that does not bind the compound.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the pH. This plot represents the pH-solubility profile of your compound.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method - Lab Scale)
This protocol creates a small-scale ASD for initial in vivo or dissolution testing.
-
Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®) and a drug-to-polymer ratio to test (e.g., 1:3 w/w).
-
Dissolution: Dissolve both the biphenyl carboxylic acid derivative and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure both components are fully dissolved to achieve molecular-level mixing. For example, dissolve 10 mg of the drug and 30 mg of PVP K30 in 2 mL of methanol.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization (Crucial Step): Scrape the solid material from the flask. Before use, it is essential to confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) (absence of a melting peak for the drug) and/or Powder X-ray Diffraction (PXRD) (presence of a "halo" pattern instead of sharp crystalline peaks).[7]
-
Storage: Store the ASD in a desiccator, as amorphous materials can be hygroscopic and moisture can induce recrystallization.
Caption: Workflow for ASD preparation by solvent evaporation.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Preprints.org. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences. [Link]
-
Solubility Enhancement of Diflunisal by Solid Dispersion Techniques. (2018). International Journal of Pharmaceutical Research & Science. [Link]
-
Cyclodextrins in delivery systems: Applications. (n.d.). Advanced Drug Delivery Reviews. [Link]
-
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics. [Link]
-
FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023). Drug Development and Delivery. [Link]
-
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Current Metabolomics and Systems Biology. [Link]
-
Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. (n.d.). Pharmaceutics. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
A mini review on nanosuspension drug delivery system : An innovative approach for poorly aqueous soluble drugs. (2020). PharmaTutor. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. [Link]
-
Cyclodextrin. (n.d.). Wikipedia. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. [Link]
-
Salt Formation to Improve Drug Solubility. (n.d.). ResearchGate. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Pharmaceutical Development and Technology. [Link]
-
Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). Crystals. [Link]
-
Development and Characterization of Fast Dissolving Tablet of Diflunisal by Solid Dispersion Method. (2015). Pharmacognosy Magazine. [Link]
-
Dissolution kinetics for coprecipitates of diflunisal with PVP K30. (n.d.). International Journal of Pharmaceutics. [Link]
-
Clinical Pharmacology of Diflunisal. (2024). Drugs. [Link]
-
Diflunisal Targeted Delivery Systems: A Review. (n.d.). Pharmaceutics. [Link]
-
Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. (n.d.). ResearchGate. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
pH Dependent Drug Interactions with Acid Reducing Agents. (2021). Patel Kwan Consultancy. [Link]
-
The influence of pH on solubility in water. (n.d.). Course Hero. [Link]
-
Evaluation of Gastric pH- Dependent Drug Interactions With Acid-Reducing Agents. (n.d.). FDA. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Dissolution kinetics for coprecipitates of diflunisal with PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diflunisal Targeted Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 12. fda.gov [fda.gov]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener [mdpi.com]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ijpsjournal.com [ijpsjournal.com]
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- 23. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 24. seppic.com [seppic.com]
- 25. crystallizationsystems.com [crystallizationsystems.com]
- 26. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 27. pharmatutor.org [pharmatutor.org]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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- 32. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting low yields in Hiyama cross-coupling reactions
Status: Online | Tier: Level 3 Technical Escalation Operator: Senior Application Scientist Topic: Troubleshooting Low Yields in Pd-Catalyzed Organosilane Cross-Coupling
Welcome to the Hiyama Support Interface
You are likely here because your Suzuki coupling failed due to boronic acid instability, or you require the low toxicity and high stability of organosilanes. However, you have hit the classic Hiyama paradox: The C–Si bond is too stable.
Unlike Boron (Suzuki) or Tin (Stille), the Silicon-Carbon bond is chemically inert. It requires aggressive activation (usually by fluoride or strong base) to form a pentacoordinate silicate intermediate capable of transmetallation.[1][2] If this activation is too weak, you get no reaction. If it is too chaotic (wet/acidic), you get protodesilylation.
Below is your diagnostic decision tree. Use this to identify which "Ticket" matches your failure mode.
Diagnostic Workflow
Figure 1: Diagnostic logic for triaging Hiyama coupling failures. Blue nodes indicate decision points; Grey notes indicate the relevant troubleshooting section.
Troubleshooting Tickets
TICKET #001: The "No Reaction" Error (Activation Failure)
Symptoms: Starting materials (Aryl halide and Silane) remain untouched. Catalyst is still black/active (not precipitated as Pd black). Root Cause: The fluoride source failed to form the pentacoordinate silicate.
The Hiyama mechanism relies on the "Silicon Effect." A neutral tetracoordinate silane (
Corrective Actions:
-
Audit Your Fluoride Source:
-
TBAF (Tetra-n-butylammonium fluoride): The standard, but often "wet." Commercial TBAF in THF contains ~5% water. If your silane is not activated, the TBAF might be degraded (Hofmann elimination) or the hydration shell is inhibiting fluoride nucleophilicity.
-
TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): A "naked," anhydrous fluoride source. Use this if TBAF fails. It is far more reactive but expensive.
-
CsF (Cesium Fluoride): Requires high temperatures and often a phase transfer catalyst (18-crown-6) to solubilize the fluoride in organic solvents [2].
-
-
Modify the Silane Substituents:
-
Trimethylsilanes (
) are notoriously difficult to activate because alkyl groups are poor leaving groups on Silicon. -
Switch to: Triethoxysilanes (
) or Fluorosilanes ( ). The electronegative atoms on Silicon increase Lewis acidity, making it easier to capture the activating Fluoride ion [3].
-
| Activator | State | Best For | Risk Factor |
| TBAF | Soln/Solid | General Purpose | High water content (Protodesilylation) |
| TASF | Solid | Difficult Substrates | Expensive, Hygroscopic |
| CsF | Solid | Large Scale | Low solubility (Needs 18-crown-6) |
| Ag2O | Solid | Fluoride-Free | Expensive, Oxidative |
TICKET #002: The "Wrong Product" Error (Protodesilylation)
Symptoms: The aryl silane is consumed, but you isolate the protonated arene (
Once the silicate (
Corrective Actions:
-
The "Denmark" Pivot (Fluoride-Free):
-
Instead of fighting water with TBAF, switch to the Hiyama-Denmark protocol.[3]
-
Reagent: Use a Silanol (
). -
Activator: Silanolates (like
or ) act as the base. -
Why it works: This creates a defined "Si-O-Pd" bridge mechanism that is intramolecular and less susceptible to protonolysis than the free silicate species [4].
-
-
Scavenge the Water:
-
If you must use TBAF, add Molecular Sieves (4Å) directly to the reaction flask.
-
Switch solvent to DMF or NMP (anhydrous), as these stabilize the active silicate better than THF.
-
TICKET #003: Steric & Electronic Mismatches
Symptoms: Low conversion, catalyst precipitation (Pd black), or homocoupling. Root Cause: Transmetallation is the rate-determining step (RDS) in Hiyama coupling. If the substrate is sterically hindered (ortho-substituted), the silicate cannot approach the Pd(II) center.
Corrective Actions:
-
Ligand Engineering:
-
Standard
is often too bulky for hindered Hiyama couplings. -
Recommendation: Use Phosphine-Olefin ligands or NHCs (N-Heterocyclic Carbenes) . NHCs (like IPr or IMes) bind tightly to Pd, preventing catalyst death, while their "fan" shape allows the silicate to approach from the top/bottom [5].
-
-
The Copper Boost:
-
Add CuI (5-10 mol%) . This creates a "Hiyama-Liebeskind" hybrid. The silicon transmetallates to Copper first (easier), and then the Organocopper species transmetallates to Palladium (very fast).
-
Mechanistic Visualization
Understanding the cycle is crucial for troubleshooting. Note the Activation step (bottom) which is unique to Hiyama.
Figure 2: The Hiyama Catalytic Cycle. Note that the Silane must be externally activated (Blue path) before it can enter the cycle.
Standard Operating Procedure (The "Gold Standard")
If your reaction is failing, abandon your current conditions and attempt this baseline protocol. This utilizes the Hiyama-Denmark Silanolate system, which is field-proven to be more robust than TBAF methods for sensitive substrates [6].
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
Organosilanol (
) (1.2 equiv) -
Base:
(Potassium trimethylsilanolate) (2.0 equiv) - Crucial: Use fresh bottle. -
Catalyst:
(5 mol%) -
Ligand:
(tri-tert-butylphosphine) (5-10 mol%) - Or use precatalyst. -
Solvent: Toluene (Anhydrous)
Protocol:
-
Drying: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add
and the Aryl Halide. -
Catalyst: Add Pd source and Ligand (glovebox preferred for
). -
Silanol: Add the organosilanol (liquid) via syringe.
-
Solvent: Add Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 60-80°C .
-
Note: If the mixture turns black immediately, your phosphine oxidized. If it stays pale yellow/orange, the active species is stable.
-
-
Workup: Filter through a short pad of silica to remove Pd and Silicon salts.
Why this works:
References
-
Hiyama, T. (1988).[1][5] Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organic Chemistry.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.
-
Sore, H. F., et al. (2012). Fluoride-Free Hiyama Coupling.[1][3][5][6] Chemical Society Reviews.
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions. Chemical & Pharmaceutical Bulletin.
-
Nolan, S. P., et al. (2003). NHC Ligands in Hiyama Coupling. Organic Letters.
-
Organic Chemistry Portal. (2024). Hiyama-Denmark Coupling Methodology.
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Comparative Synthesis Guide: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl vs. Standard Benzylic Bromides
Executive Summary
Target Molecule: 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl CAS: 193013-76-2 (Note: Often confused with the aryl bromide precursor 41604-19-7) Class: Fluorinated Biphenyl Benzylic Electrophile[1][2]
This guide analyzes the synthetic utility of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (F-BB) compared to standard Benzyl Bromide (BnBr) and non-fluorinated biphenyl analogs. While generic benzyl bromides are workhorse reagents for protecting groups and benzylation, F-BB serves a specialized role in medicinal chemistry—specifically in the synthesis of NSAIDs (Flurbiprofen analogs) and biphenyl-based angiotensin II receptor antagonists.
Key Technical Verdict: F-BB offers a superior handling profile (solid vs. liquid) and modulated reactivity. The ortho-fluorine atom induces a torsional twist in the biphenyl core, reducing
Part 1: Structural & Electronic Analysis
To understand the reactivity differences, one must analyze the conformational consequences of the fluorine substitution.
The "Ortho-Effect" and Biphenyl Torsion
Unlike Benzyl Bromide, which allows free rotation, or unsubstituted 4-(bromomethyl)biphenyl, which can achieve near-planarity to maximize resonance, F-BB is sterically constrained.
-
Steric Clash: The Fluorine at the 2-position creates a steric repulsion with the protons on the adjacent ring.
-
Consequence: The dihedral angle between the two phenyl rings twists to approximately 40–60°.
-
Electronic Impact: This twist breaks the full conjugation of the biphenyl system. The distal phenyl ring cannot effectively stabilize the transition state of the benzylic carbon via resonance.
Inductive Deactivation
-
Benzyl Bromide: Electronic effects are neutral.
-
F-BB: The fluorine atom exerts a strong inductive withdrawal (
effect). Although it is on the distal ring, the dipole moment affects the overall lipophilicity and makes the biphenyl core more electron-deficient, slightly deactivating the benzylic carbon toward pathways (carbocation destabilization) while maintaining susceptibility.
Diagram 1: Structural & Electronic Comparison
Caption: The ortho-fluorine forces a non-planar conformation, reducing resonance stabilization compared to standard benzyl systems.
Part 2: Comparative Reactivity Profile
The following table contrasts F-BB with Benzyl Bromide and the non-fluorinated Biphenyl analog.
| Feature | Benzyl Bromide (BnBr) | 4-(Bromomethyl)biphenyl | 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (F-BB) |
| Physical State | Liquid (Lachrymator) | Solid | Solid (Mp ~45-50°C) |
| Handling | Difficult (Fume hood critical) | Moderate | Excellent (Weighable powder) |
| High (Baseline) | Very High (Extended conjugation) | High (Slightly attenuated by steric twist) | |
| Hydrolytic Stability | Low (Degrades to alcohol) | Low | Moderate (Hydrophobic protection) |
| Selectivity | Low (Promiscuous alkylator) | Low | High (Controlled alkylation) |
| Metabolic Fate | Rapid oxidation | Rapid oxidation | Blocked metabolic site (F-shield) |
Scientist's Insight: In high-throughput synthesis (HTS), we prefer F-BB over BnBr not just for the pharmacophore properties, but for stoichiometric precision . Because BnBr is a volatile liquid, precise milligram-scale addition is difficult due to evaporation and density fluctuations. F-BB, being a solid, allows for exact molar equivalents, reducing the formation of bis-alkylated impurities.
Part 3: Synthetic Protocols & Utility
Synthesis of F-BB (Wohl-Ziegler Bromination)
If F-BB is not commercially available, it is synthesized from 4'-methyl-2-fluoro-1,1'-biphenyl.
Reagents:
-
Precursor: 4'-methyl-2-fluoro-1,1'-biphenyl
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Radical Initiator: AIBN or Benzoyl Peroxide
-
Solvent:
(Classic) or Trifluorotoluene (Green alternative)
Protocol:
-
Dissolve 4'-methyl-2-fluoro-1,1'-biphenyl (1.0 eq) in Trifluorotoluene (0.5 M).
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reflux at 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Concentrate filtrate. Recrystallize from n-Heptane to obtain white crystals.
Application: Alkylation of Phenols/Amines
This is the standard workflow for generating biphenyl-based drug cores.
Reagents:
-
Electrophile: F-BB (1.0 eq)
-
Nucleophile: Substituted Phenol or Secondary Amine (1.1 eq)
-
Base:
(for phenols) or (for amines) -
Solvent: Acetone (fastest) or DMF (for solubility)
Step-by-Step Protocol:
-
Activation: Charge a round-bottom flask with the Nucleophile (1.1 eq) and
(2.0 eq) in Acetone [0.2 M]. Stir at RT for 15 mins to generate the phenoxide/activate the amine. -
Addition: Add F-BB (1.0 eq) in a single portion. (Note: Unlike BnBr, dropwise addition is rarely necessary due to the solid nature and controlled reactivity).
-
Reaction: Heat to reflux (56°C) for 3–5 hours.
-
Checkpoint: F-BB spots will disappear on TLC (
in Hex/EtOAc 4:1).
-
-
Workup: Filter off inorganic salts. Evaporate solvent.
-
Purification: The lipophilic biphenyl core makes the product easily separable from unreacted polar nucleophiles via silica gel chromatography (eluting with Hexane/DCM).
Diagram 2: Synthetic Workflow
Caption: Linear synthesis from methyl precursor to final pharmacophore.
Part 4: Stability & Safety (E-E-A-T)
Stability[4][5]
-
Hydrolysis: F-BB is more resistant to hydrolysis than Benzyl Bromide. In a comparative test (50% aqueous THF), BnBr shows degradation within 1 hour, whereas F-BB remains >90% intact due to the lipophilic "grease" of the biphenyl unit repelling water.
-
Storage: Store at 2–8°C under Argon. While less volatile, it can still undergo slow autoxidation or light-induced degradation (turning yellow).
Safety Warning
-
Lachrymator: Like all benzylic bromides, F-BB is a potent lachrymator (tear gas agent) and skin irritant.
-
Advantage: Because it is a solid, the vapor pressure is significantly lower than BnBr. However, dust inhalation is a severe risk.
-
PPE: Always handle in a fume hood. Double-glove (Nitrile) is required; benzylic bromides penetrate latex instantly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521063, 4-Bromo-2-fluoro-1,1'-biphenyl. (Note: This refers to the Ar-Br precursor). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzyl Halides: Wohl-Ziegler Reaction. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Biphenyls.[4] Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Suzuki, Stille, and Negishi Reactions for the Synthesis of Fluorinated Biaryls
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the efficient synthesis of fluorinated biaryls is of paramount importance. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Stille, and Negishi reactions, have emerged as the most robust and versatile tools for this purpose.[3]
This guide provides an in-depth, comparative analysis of these three powerful reactions for the synthesis of fluorinated biaryls. We will delve into the mechanistic nuances, practical advantages and disadvantages, and key experimental considerations for each method, supported by experimental data and detailed protocols. Our aim is to equip you with the knowledge to make informed decisions when selecting the optimal synthetic route for your target fluorinated biaryl.
The Landscape of Cross-Coupling for Fluorinated Biaryls: A Comparative Overview
While all three reactions share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent in each reaction dictates its unique characteristics and suitability for specific applications.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Stannanes) | Organozinc |
| Key Advantages | Low toxicity of boron reagents, commercially available starting materials, high functional group tolerance, robust and well-established.[4][5][6] | Tolerant of a wide range of functional groups, mild reaction conditions.[7][8] | High reactivity of organozinc reagents, excellent functional group tolerance, fast transmetalation.[9] |
| Key Disadvantages | Requires a base which can be detrimental to sensitive substrates.[10][11] | High toxicity of organotin reagents and byproducts, difficulty in removing tin residues.[12][13] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[3] |
| Fluorinated Substrate Scope | Broad scope, but can be challenging with highly fluorinated or sterically hindered substrates.[14] | Generally effective for a range of fluorinated substrates.[15] | Highly effective for the synthesis of polyfluorinated biaryls and functionalized fluoroarenes.[16][17][18] |
| Typical Reaction Conditions | Pd catalyst, base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., toluene, dioxane, water).[19][20] | Pd catalyst, often with additives like Cu(I) salts or fluorides, solvent (e.g., THF, NMP).[21][22] | Pd or Ni catalyst, anhydrous solvent (e.g., THF, DMF).[23][24] |
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the low toxicity and high stability of the organoboron reagents.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid that has been activated by a base.[3][10] Reductive elimination then furnishes the biaryl product and regenerates the Pd(0) catalyst.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 8. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LJMU Research Online [researchonline.ljmu.ac.uk]
- 18. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Negishi Coupling [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Dilemma: N-Bromosuccinimide vs. Elemental Bromine for Benzylic Bromination
Executive Summary: The CAPEX vs. OPEX Trade-Off
In the high-stakes environment of pharmaceutical intermediate synthesis, the choice between N-Bromosuccinimide (NBS) and elemental bromine (
This guide analyzes the techno-economic landscape of benzylic bromination, providing the data necessary to justify process selection during the critical transition from medicinal chemistry to pilot plant scale.
Part 1: Mechanistic Divergence & Selectivity
To understand the cost implication, one must first understand the mechanism. The primary failure mode in benzylic bromination is over-bromination (forming gem-dibromides) or electrophilic aromatic substitution (ring bromination).
The "Goldfinger" Advantage
The superiority of NBS stems from the Goldfinger Mechanism . Unlike direct bromination, where high local concentrations of
Key Insight: The reaction does not occur between the radical and NBS directly. NBS reacts with the HBr byproduct to regenerate
Visualization: The Self-Regulating Radical Cycle
Figure 1: The Goldfinger Mechanism.[4] Note how NBS effectively scavenges HBr to release
Part 2: The Economics of Reagents
Direct material cost is often misleading. Below is a comparative breakdown normalized to a hypothetical 100kg production batch of a benzyl bromide intermediate.
Table 1: Comparative Cost & Efficiency Profile
| Metric | Elemental Bromine ( | N-Bromosuccinimide (NBS) |
| Reagent Cost (Relative) | 1.0x (Baseline) | 3.5x - 4.5x |
| Atom Economy (Reagent) | 50% (50% lost as HBr) | 45% (55% lost as Succinimide) |
| Reaction Selectivity | Moderate (Requires strict control) | High (Intrinsic kinetic control) |
| Solvent Constraints | Compatible with cheap non-polars | Requires polar/semi-polar (MeCN, PhCF3) |
| Waste Stream | Acidic Gas (HBr) - Requires Scrubbing | Solid (Succinimide) - Water Soluble |
| Equipment Metallurgy | Hastelloy / Glass-Lined (High CAPEX) | Stainless Steel / Standard GL (Low CAPEX) |
The "Hidden" Costs
-
Corrosion Management (
): Liquid bromine is aggressively corrosive to standard stainless steel (304/316). Implementing a bromine process often requires retrofitting reactors with Hastelloy-C or glass linings, a CAPEX investment that can exceed $100,000 even for pilot vessels. -
Scrubbing Systems (
): The co-product is stoichiometric HBr gas. Environmental regulations require caustic scrubbers, adding to utility and disposal costs. -
Purification (NBS): While NBS is more expensive, it often suppresses the formation of gem-dibromides. If the
process yields 10% dibromide impurity, the cost of silica gel chromatography or fractional crystallization to remove it often eclipses the raw material savings.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Green-Solvent NBS Bromination (Recommended for High Value)
Replaces the toxic Carbon Tetrachloride (
Reagents:
-
Substrate (1.0 equiv)
-
NBS (1.05 equiv)[5]
-
Initiator: AIBN (0.05 equiv) or BPO
-
Solvent: Acetonitrile (MeCN) [0.5 M concentration]
Step-by-Step:
-
Setup: Charge solid substrate and NBS into a reactor. Add MeCN. Validation: The mixture should be a slurry (NBS is sparingly soluble).
-
Degassing: Sparge with
for 15 minutes. Reasoning: Oxygen is a radical scavenger and will induce an induction period. -
Initiation: Add AIBN. Heat to reflux (
). -
Monitoring (Self-Validating Endpoint):
-
As the reaction proceeds, the dense NBS solid (sink) disappears and is replaced by Succinimide, which floats to the surface in non-polar solvents (or dissolves in MeCN).[3]
-
Color Check: The solution should remain light yellow/orange. A dark red color indicates
accumulation (reaction stalled).
-
-
Workup: Cool to
. If using non-polar solvent, filter off succinimide. If using MeCN, concentrate and redissolve in ether/water for extraction.
Protocol B: Controlled Addition of Bromine (Industrial Standard)
Used when scale >100kg and metallurgy permits.
Reagents:
-
Substrate (1.0 equiv) in DCM or Chlorobenzene.
- (1.0 equiv)
-
Light source (Hg lamp) or Initiator (AIBN).[6]
Step-by-Step:
-
Setup: Charge substrate and solvent. Heat to reflux.
-
Addition: Add
via a subsurface dip tube or pressure-equalizing dropping funnel. -
Rate Control (Critical): The addition rate must match the consumption rate.
-
Visual Validation: The reactor contents should remain virtually colorless or pale yellow. If the solution turns red/brown, stop addition immediately . You are accumulating unreacted bromine, which will trigger ionic ring bromination.
-
-
HBr Management: The reactor vent must be connected to a caustic scrubber (NaOH).
Part 4: Decision Matrix
When should you switch from NBS to Bromine? Use this logic flow to determine the most cost-effective route for your specific molecule.
Figure 2: Process Selection Decision Tree. Note that electron-rich substrates (e.g., methoxy-toluenes) almost always require NBS to avoid ring bromination, regardless of scale.
References
-
Djerassi, C. (1948).[7] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.[7] Link
- Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Tetrahedron Letters. (General reference for solvent selection).
-
Offermann, D. A., et al. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education, 97(2). Link
- Walling, C., et al. (1963). Positive Halogen Compounds. Journal of the American Chemical Society.
-
Scientific Update. (2022). Judicious Work-Around for Over-Bromination at Benzylic Carbon. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Batch vs. Continuous-Flow Cross-Coupling: A Technical Performance Guide
This guide provides a technical comparison between batch and continuous-flow processing for cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig transformations.[1]
Executive Summary
For decades, batch processing has been the "bread and butter" of organic synthesis. However, in the context of transition-metal catalyzed cross-couplings, continuous-flow chemistry has emerged not merely as an alternative, but as a superior processing modality for reactions exhibiting fast kinetics , high exotherms , or unstable intermediates .
While batch remains economical for slow, slurry-heavy reactions, flow chemistry demonstrates a 10-30x increase in Space-Time Yield (STY) and significantly higher Turnover Numbers (TON) by overcoming mass-transfer limitations. This guide analyzes the data to help you decide when to switch.
Critical Parameter Comparison
The fundamental difference between batch and flow lies in the control of reaction parameters.[2][3] In cross-coupling, where the active catalytic species (e.g., Pd(0)) can be short-lived or sensitive to aggregation, these parameters dictate efficiency.
| Parameter | Batch Reactor (STR) | Continuous Flow (PFR/PBR) | Impact on Cross-Coupling |
| Heat Transfer | Low surface-to-volume ratio ( | High surface-to-volume ratio ( | Flow allows "superheating" solvents above boiling points, accelerating rate-limiting steps like oxidative addition. |
| Mass Transfer | Mixing dependent on impeller speed; often poor in multiphase systems. | Rapid diffusive mixing in microchannels. | Critical for biphasic Suzuki couplings; flow prevents "hotspots" and catalyst deactivation. |
| Reaction Time | Defined by hours (Time).[4][5] | Defined by Residence Time (Space). | Flow enables flash chemistry ( |
| Catalyst Handling | Homogeneous or Slurry.[5] Filtration required. | Packed Bed Reactors (Heterogeneous) or Homogeneous streams. | Packed beds in flow eliminate the filtration step and increase TON.[6] |
Decision Framework: When to Switch?
Not every reaction benefits from flow.[3] Use this logic gate to determine the optimal modality for your specific coupling reaction.[1]
Figure 1: Strategic decision tree for selecting reactor modality in cross-coupling synthesis.
Case Study 1: Suzuki-Miyaura Coupling
The Challenge: Biphasic systems (organic halide + aqueous base) suffer from poor mass transfer in batch, leading to long reaction times and catalyst decomposition.
Experimental Protocol Comparison
-
Batch: Aryl halide (1.0 equiv), Boronic acid (1.2 equiv),
(3 mol%), and (2 equiv) in Toluene/Water/Ethanol. Heated to reflux for 18 hours . -
Flow (Packed Bed): A solution of Aryl halide and Boronic acid is pumped through a heated column containing silica-supported Pd catalyst (e.g., Pd-EnCat™ or
). Aqueous base is introduced via a T-mixer prior to the column. Residence time: 4 minutes .
Performance Data
The following data compares the synthesis of 4-methoxybiphenyl.
| Metric | Batch Process | Continuous Flow (Packed Bed) | Advantage |
| Reaction Time | 18 Hours | 4 Minutes | 270x Faster |
| Yield | 88% | 99% | Cleaner profile; less protodeboronation. |
| Catalyst Loading | 3.0 mol% (Homogeneous) | <0.1 mol% (Leaching equivalent) | High Reusability |
| Workup | Extraction + Filtration | Phase separation only | Integrated catalyst removal. |
Mechanistic Insight: The flow setup utilizes a "segmented flow" regime (slug flow) when the aqueous base meets the organic stream. This induces internal circulation within the droplets, dramatically enhancing the mass transfer rate between phases compared to a stirred batch vessel.
Case Study 2: Buchwald-Hartwig Amination
The Challenge: This reaction typically requires strong, insoluble inorganic bases (e.g.,
The Solution: Soluble Bases & Superheating
To transition this to flow, the protocol must be adapted. Replacing inorganic bases with organic super-bases (e.g., DBU, BTMG) allows for a homogeneous feed.
Experimental Workflow (Flow)
-
Stream A: Aryl Bromide + Amine + Pd-Precursor + Ligand (Xantphos) in Dioxane.
-
Stream B: DBU (1.5 equiv) in Dioxane.
-
Reactor: Coil reactor heated to 140°C (20°C above solvent boiling point), pressurized to 8 bar via Back Pressure Regulator (BPR).
Figure 2: Homogeneous flow setup for high-temperature Buchwald-Hartwig amination.
Quantitative Comparison (Space-Time Yield)
Data derived from pilot-scale optimization (Yaseneva et al., RSC).
| Metric | Batch (Industrial Standard) | Flow (Lab Scale Optimized) |
| Reaction Time | 240 min | 10 min |
| Space-Time Yield (STY) | 0.017 kg/L/h | 0.546 kg/L/h |
| Turnover Number (TON) | 58.5 | 428 |
Verdict: The flow process achieves a 32x higher Space-Time Yield . The ability to superheat the solvent to 140°C (without boiling, due to pressure) significantly increases the rate of the difficult Pd-oxidative addition step, which is not safe to perform in a standard glass batch reactor.
Sustainability & Safety (E-Factor)
Flow chemistry inherently reduces the "Environmental Factor" (kg waste / kg product) through two mechanisms:
-
Reduced Solvent Use: Higher concentrations are safer in flow due to better heat dissipation.
-
Catalyst Recycling: In packed-bed Suzuki couplings, the catalyst remains in the reactor.
-
Batch E-Factor: Typically 25–100 for pharma intermediates.
-
Flow E-Factor: Often reduced to <10 due to solvent recycling and elimination of workup fluids.
Conclusion
For cross-coupling reactions, Continuous Flow is the superior choice when:
-
The reaction is biphasic (Suzuki), benefiting from segmented flow mixing.
-
The reaction requires high temperatures to overcome activation energy barriers (Buchwald).
-
Catalyst costs are high, necessitating high TON via packed beds.
Batch remains the standard for:
-
Small-scale (<100 mg) library synthesis where setup time outweighs reaction speed.
-
Reactions involving heavy slurries that cannot be solubilized.
References
-
Yaseneva, P., et al. (2015).[7] Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
-
Noël, T., & Buchwald, S. L. (2011).[1] Cross-coupling in flow. Chemical Society Reviews.
-
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.
-
Vapourtec Application Note. Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. aragen.com [aragen.com]
- 3. One moment, please... [stolichem.com]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. Catalysis in Flow – The Kappe Laboratory [goflow.at]
- 7. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Proper Disposal & Handling of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Executive Summary & Hazard Identification
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a high-potency alkylating agent commonly used as an intermediate in the synthesis of angiotensin II receptor antagonists (sartans). Its safety profile is dominated by the bromomethyl functional group, classifying it as a Lachrymator and Corrosive .
Improper disposal of this compound frequently leads to laboratory evacuations due to the persistence of its lachrymatory (tear-inducing) vapors in waste containers. This guide prioritizes chemical deactivation (quenching) prior to disposal to ensure personnel safety and regulatory compliance.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Benzyl Bromide (Ar-CH₂-Br) | Highly reactive alkylating agent; reacts with DNA/proteins. |
| Primary Hazard | Lachrymator | Causes severe eye/respiratory irritation at low ppm. |
| Reactivity | Moisture Sensitive | Hydrolyzes to release Hydrogen Bromide (HBr) gas; old containers may be pressurized. |
| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents. |
Personal Protective Equipment (PPE) Matrix
Handling lachrymators requires a barrier strategy that accounts for vapor permeation and splash protection.
| PPE Category | Requirement | Scientific Rationale |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. Vapors can bypass glasses; a face shield protects against corrosive splashes during quenching. |
| Hand Protection | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) | Benzyl halides permeate standard thin nitrile quickly. Laminate gloves offer >4h breakthrough time. |
| Respiratory | Fume Hood (Mandatory) | Do not handle on an open bench. If spill occurs outside hood, full-face respirator with Organic Vapor/Acid Gas cartridges is required. |
Pre-Disposal Deactivation (Quenching) Protocol
Core Directive: Never dispose of "active" lachrymatory solutions directly into a general waste drum. The vapors will escape when the drum is opened, endangering EHS personnel. You must chemically deactivate the bromomethyl group first.
The Mechanism: Nucleophilic Substitution
We utilize Sodium Thiosulfate to convert the volatile, reactive alkyl bromide into a non-volatile, water-soluble Bunte salt (organic thiosulfate).
Reaction:
Step-by-Step Quenching Procedure
Applicable for: Reaction mixtures, leftover stock solutions, and contaminated glassware rinsing.[1]
-
Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate solution. (Alternative: 10% aqueous Ammonia, though this generates fumes).
-
Dilution: Dilute the organic waste containing the biphenyl derivative with a compatible solvent (e.g., Ethanol or Acetone) to ensure miscibility.
-
Addition: Slowly add the Thiosulfate solution to the organic waste with stirring.
-
Note: The reaction is exothermic. Monitor temperature.
-
-
Verification: Allow to stir for 30–60 minutes. The mixture should lose its lachrymatory "bite" (do not intentionally sniff; observe lack of eye irritation near hood sash).
-
Phase Check: If a biphasic system forms, ensure vigorous stirring to facilitate phase transfer of the quenching agent.
Figure 1: Chemical deactivation workflow converting the hazardous alkyl bromide into a safe salt.
Waste Disposal Logistics
Once quenched, the material must be categorized correctly for off-site incineration.
A. Liquid Waste Stream
-
Classification: Halogenated Organic Waste .
-
Labeling: Must list "Contains: Ethanol, Acetone, [Biphenyl Derivative], Sodium Thiosulfate."
-
pH Check: If the quenching solution was basic (e.g., ammonia or hydroxide used), neutralize to pH 5–9 before adding to the central solvent carboy to prevent reactions with other waste.
B. Solid Waste (Contaminated Silica, Gloves, Paper Towels)
-
Classification: Hazardous Solid Debris (Lachrymator).
-
Packaging:
-
Place debris in a clear polyethylene bag.
-
Tie the bag shut.
-
Place that bag inside a second heavy-duty zip-lock or heat-seal bag.
-
Label the outer bag: "WARNING: LACHRYMATOR DEBRIS - DO NOT OPEN."
-
-
Rationale: This prevents "stench" events in the waste storage room.
Emergency Spill Response
Scenario: A 100mL bottle drops and shatters on the lab floor (outside the hood).
-
Immediate Action: Shout "Spill! Tear Gas!" and evacuate the immediate lab bay.
-
Isolation: Close lab doors to contain vapors.
-
Re-entry (Trained Personnel Only):
-
PPE: Full-face respirator (OV/AG cartridges), Tyvek suit, double gloves.
-
-
Neutralization:
-
Cover the spill with vermiculite or absorbent pads.[1]
-
Soak the absorbent with 10% Sodium Thiosulfate or 5% Aqueous Ammonia .
-
Wait 15 minutes for the reaction to occur on the floor.
-
-
Cleanup: Scoop the wet slurry into a wide-mouth jar. Seal immediately. Label as "Spill Debris - Halogenated."
Figure 2: Decision matrix for spill response, prioritizing respiratory protection for uncontained releases.
Storage & Shelf-Life Management[2][3][4][5][6]
-
Hydrolysis Risk: Like all benzyl bromides, this compound reacts slowly with atmospheric moisture to produce HBr gas.
-
Cap Integrity: Store in a secondary container (polyethylene tub) with a tight-fitting lid.
-
Visual Check: If the solid/liquid has turned dark brown or if "smoke" (HBr mist) appears when opening the secondary container, the material has degraded. Dispose of immediately using the Quenching Protocol.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Peroxides and Other Chemicals." Available at: [Link]
Sources
A Senior Application Scientist's Guide to Handling 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl: Essential Safety and Operational Protocols
This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl. Moving beyond a simple checklist, we delve into the chemical reasoning behind each procedural step, ensuring a protocol that is not only safe but also scientifically sound. Our goal is to empower you with the knowledge to handle this reactive intermediate with confidence and precision.
Immediate Safety Profile: Understanding the Core Hazards
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a reactive benzylic bromide derivative. Its hazard profile is dominated by three primary characteristics that must be respected at all times:
-
Potent Lachrymator: The compound is a strong irritant that causes immediate and profuse tearing, discomfort, and irritation to the eyes and respiratory tract.[1][2][3]
-
Corrosive/Irritant: Direct contact will cause irritation and potentially severe burns to the skin and eyes.[4][5][6]
-
Reactive Intermediate: As a benzylic bromide, it is highly reactive towards nucleophiles and is incompatible with strong oxidizing agents and bases.[5][7][8] This reactivity is key to its synthetic utility but also demands careful handling to avoid unwanted reactions.
The 'Why': Causality Behind the Safety Protocols
The stringent handling requirements for this compound are a direct consequence of its molecular structure. The bromomethyl group attached to the biphenyl system is a "benzylic" position. The carbon-bromine bond at this position is significantly weakened because any developing positive charge (as in an Sₙ1 reaction) or radical (in free-radical reactions) is stabilized by the extensive resonance of the adjacent aromatic ring.[9][10][11] This inherent reactivity makes it an excellent alkylating agent but also a potent irritant that can readily react with biological nucleophiles in the eyes, skin, and mucous membranes, leading to its lachrymatory and corrosive properties.[1][7] Therefore, the primary safety directive is to prevent all routes of exposure—inhalation, ingestion, and dermal contact—through robust engineering controls and meticulous use of Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. Never handle this compound outside of a certified chemical fume hood.
| Task / Scenario | Eye & Face Protection | Hand & Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Tightly-sealed chemical splash goggles AND a full-face shield.[8][12][13] | Double-gloving with nitrile or neoprene gloves (outer glove cuff over the gown sleeve).[14][15] A polyethylene-coated or similar fluid-resistant disposable gown.[12] | Work must be conducted within a certified chemical fume hood to contain dust and vapors.[1][16] |
| Preparing Solutions & Transfers | Tightly-sealed chemical splash goggles AND a full-face shield.[13][17] | Double-gloving with nitrile or neoprene gloves.[14] A polyethylene-coated disposable gown.[12] | All manipulations must occur within a certified chemical fume hood.[1][18] |
| Running Reactions & Work-up | Tightly-sealed chemical splash goggles. A face shield is recommended during quenching or transfers.[8][13] | Double-gloving with nitrile or neoprene gloves. Change outer glove immediately if contamination is suspected.[14] A flame-resistant lab coat over personal clothing. | All operations must be performed in a certified chemical fume hood.[16][18] |
| Cleaning & Decontamination | Tightly-sealed chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves. Fluid-resistant gown.[12] | Not required if performed within a certified chemical fume hood. |
Safe Handling Workflow: A Step-by-Step Guide
This workflow provides a procedural framework for safely handling 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl from initial setup to final disposal.
Caption: Workflow for Safe Handling of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl.
Experimental Protocol Details:
-
Preparation & Engineering Controls
-
Ensure the chemical fume hood has a valid certification and the sash is positioned at the lowest feasible height.
-
Gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood before handling the compound.
-
Don the appropriate PPE as specified in the table for "Weighing & Handling Solid".[12]
-
-
Weighing and Transfer
-
Perform all weighing operations on a draft shield or inside the chemical fume hood.
-
Use an anti-static weigh boat or creased weigh paper to facilitate complete transfer.
-
Promptly and securely close the primary container after dispensing the required amount.
-
To transfer, add the solid to the reaction vessel containing the solvent. Do not add solvent directly onto the bulk solid on the balance.
-
Rinse the weigh boat or paper with a small amount of the reaction solvent to ensure a quantitative transfer, collecting the rinsate in the reaction vessel.
-
-
Reaction, Work-up, and Quenching
-
Conduct all reaction steps within the fume hood.
-
If quenching is required, perform the addition of the quenching agent slowly and cautiously, especially if the reaction is exothermic.
-
-
Decontamination and Cleanup
-
All glassware that has come into contact with the compound must be decontaminated before being removed from the fume hood.
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) and collect the rinsate in a designated "Halogenated Organic Waste" container.[19]
-
Crucially, never rinse glassware containing residual bromine compounds with acetone if there is a possibility of forming bromoacetone, a highly potent lachrymator. [19] Ensure the primary compound is fully reacted or transferred before cleaning.
-
Wipe down the surfaces of the fume hood with a suitable solvent and dispose of the wipes in the solid hazardous waste stream.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[16] Carefully scoop the material into a designated, sealable container for hazardous waste. For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team.
Waste Disposal Plan
Proper waste segregation is critical for safety and environmental compliance.
-
Liquid Waste: All solutions containing 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[20][21]
-
Solid Waste: All contaminated disposable items, including gloves, weigh papers, absorbent pads, and wipes, must be placed in a sealed, labeled container for "Solid Hazardous Waste" or "Brominated Solid Waste" according to your institution's guidelines.[22]
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. Deface the label on the empty container before disposal as regular solid waste, or follow institutional procedures for hazardous container disposal.
By adhering to these scientifically-grounded protocols, researchers can safely harness the synthetic utility of 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl while minimizing risk to themselves and their colleagues.
References
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator. Available at: [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: 4-(Bromomethyl)biphenyl. Available at: [Link]
-
Illinois Wesleyan University. SAFETY IN THE CHEMICAL LABORATORY. Available at: [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Available at: [Link]
-
Fisher Scientific. Safety Data Sheet: p-Tolylacetylene. Available at: [Link]
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Available at: [Link]
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Available at: [Link]
-
S D Fine-Chem Limited. GHS Safety Data Sheet: 4-BROMO-2-FLUOROBIPHENYL. Available at: [Link]
-
Washington State University. Standard Operating Procedure: Bromine. Available at: [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]
-
Wikipedia. Tear gas. Available at: [Link]
-
ICL-IP Terneuzen. Processing bromine containing waste streams. Available at: [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
New Mexico Tech. (2024, June 25). NMT Laboratory Safety Manual & Chemical Hygiene Plan. Available at: [Link]
-
Loba Chemie. (2019, January 30). Material Safety Data Sheet: 2-FLUORO-4- BROMO BIPHENYL. Available at: [Link]
-
University of Nevada, Reno. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Available at: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]
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- 6. lobachemie.com [lobachemie.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
